4-Ethylpyridazin-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-3-4-7-8-6(5)9/h3-4H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNACYEHVMBYPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=NNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Ethylpyridazin-3(2H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pyridazinone scaffold. The information compiled herein is based on the general understanding of pyridazinone chemistry, and specific experimental parameters may require optimization.
Introduction
Pyridazin-3(2H)-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] The core structure, a six-membered ring with two adjacent nitrogen atoms and a ketone group, serves as a versatile scaffold for the development of novel therapeutic agents.[1] The introduction of various substituents onto the pyridazinone ring allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses specifically on the 4-ethyl substituted derivative, this compound.
Chemical Properties
Structure and Nomenclature
-
IUPAC Name: 4-ethyl-1,2-dihydropyridazin-3-one
-
CAS Number: 1292369-21-1
-
Molecular Formula: C₆H₈N₂O
-
Molecular Weight: 124.14 g/mol
-
Canonical SMILES: CCC1=CNC(=O)N=C1
-
Structure:
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes predicted and available data.
| Property | Value | Source |
| Molecular Weight | 124.14 g/mol | [2] |
| Density | 1.16 ± 0.1 g/cm³ | Predicted[2] |
| pKa | 11.51 ± 0.40 | Predicted[2] |
| Storage Temperature | Room Temperature, Sealed in dry | [2] |
Reactivity
The pyridazinone ring is susceptible to various chemical transformations. The presence of the ethyl group at the 4-position can influence the reactivity of the core structure.
-
N-Alkylation/N-Acylation: The nitrogen atom at the 2-position (N-H) is nucleophilic and can be readily alkylated or acylated to introduce further diversity.
-
Halogenation: The pyridazinone ring can undergo halogenation, typically at the 5-position, to provide intermediates for cross-coupling reactions.
-
Cross-Coupling Reactions: Halogenated pyridazinones can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce aryl or alkynyl groups.[3]
-
Reduction: The carbonyl group can be reduced to a hydroxyl group using standard reducing agents.
-
Oxidation: The pyridazinone ring can be susceptible to oxidation, potentially leading to ring-opened products depending on the reaction conditions.
Synthesis
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of 3-formylpentanoic acid or its ester equivalent with hydrazine hydrate.
References
An In-depth Technical Guide to the Synthesis of 4-Ethylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 4-Ethylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details the core synthetic strategies, including the preparation of key precursors, cyclization to form the pyridazinone ring, and subsequent aromatization. Detailed experimental protocols, quantitative data, and visual representations of the synthetic routes are presented to facilitate its synthesis and further research.
Introduction
Pyridazin-3(2H)-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the fields of pharmaceuticals and agrochemicals due to their diverse biological activities. The introduction of various substituents onto the pyridazinone core allows for the fine-tuning of their pharmacological properties. This compound is a derivative with potential applications stemming from the presence of the ethyl group at the C4 position. This guide outlines the primary synthetic routes for the preparation of this target molecule, providing detailed experimental procedures and data to support research and development efforts.
Core Synthetic Strategies
The synthesis of this compound is most effectively achieved through a multi-step process commencing with the formation of a suitable γ-keto acid or ester precursor, followed by cyclization with hydrazine and subsequent dehydrogenation.
Pathway 1: From Ethyl 2-Ethyl-4-oxobutanoate
This primary pathway involves three key stages:
-
Synthesis of Ethyl 2-ethyl-4-oxobutanoate: This key intermediate can be synthesized via alkylation of a β-ketoester.
-
Cyclization to 4-Ethyl-4,5-dihydropyridazin-3(2H)-one: The γ-ketoester is reacted with hydrazine hydrate to form the dihydropyridazinone ring.
-
Dehydrogenation to this compound: The dihydropyridazinone is aromatized to yield the final product.
Experimental Protocols
Synthesis of Ethyl 2-ethyl-4-oxobutanoate (Intermediate)
Synthesis of 4-Ethyl-4,5-dihydropyridazin-3(2H)-one
This procedure outlines the cyclization of a γ-ketoester with hydrazine hydrate.
Materials:
-
Ethyl 2-ethyl-4-oxobutanoate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
Procedure:
-
To a solution of ethyl 2-ethyl-4-oxobutanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
The reaction mixture is heated under reflux for 3-4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography or recrystallization to yield 4-ethyl-4,5-dihydropyridazin-3(2H)-one.
Synthesis of this compound
This step involves the dehydrogenation of the dihydropyridazinone intermediate.[1]
Materials:
-
4-Ethyl-4,5-dihydropyridazin-3(2H)-one
-
Bromine
-
Glacial acetic acid
Procedure:
-
Dissolve 4-ethyl-4,5-dihydropyridazin-3(2H)-one (1 equivalent) in glacial acetic acid.
-
Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the mixture at room temperature.
-
The reaction mixture is then heated at 60-70°C for 2-3 hours.
-
After cooling, the mixture is poured into ice water and neutralized with a suitable base (e.g., ammonium hydroxide).
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as an ethanol-water mixture to afford this compound.
Quantitative Data
Due to the limited availability of specific experimental data for the synthesis of this compound, the following table presents typical yields for analogous reactions in the synthesis of substituted pyridazinones.
| Reaction Step | Reagents and Conditions | Typical Yield (%) | Reference |
| Dihydropyridazinone Formation | γ-keto acid, Hydrazine hydrate, Ethanol, reflux | 58-76 | [2] |
| Dehydrogenation of Dihydropyridazinone | Bromine, Glacial acetic acid, 60-70°C | 76 | [2] |
Spectroscopic Data
The following are predicted spectroscopic data for the final product, this compound, based on the analysis of similar pyridazinone structures.[3][4][5][6][7]
1H NMR (CDCl3, 400 MHz):
-
δ 1.20-1.30 (t, 3H, -CH2CH 3)
-
δ 2.50-2.60 (q, 2H, -CH 2CH3)
-
δ 6.80-6.90 (d, 1H, H-5)
-
δ 7.60-7.70 (d, 1H, H-6)
-
δ 10.0-11.0 (br s, 1H, NH)
13C NMR (CDCl3, 100 MHz):
-
δ 13-15 (-CH2C H3)
-
δ 20-22 (-C H2CH3)
-
δ 125-127 (C-5)
-
δ 130-132 (C-4)
-
δ 140-142 (C-6)
-
δ 160-162 (C=O)
IR (KBr, cm-1):
-
3100-3000 (N-H stretching)
-
2980-2850 (C-H stretching)
-
1660-1680 (C=O stretching, amide)
-
1600-1580 (C=C stretching)
Mass Spectrometry (EI):
-
m/z (%): 138 (M+), 110, 82, 54
Conclusion
The synthesis of this compound can be reliably achieved through the cyclization of an ethyl-substituted γ-ketoester with hydrazine, followed by dehydrogenation. While specific experimental data for the direct synthesis of the target molecule is sparse in the current literature, the general methodologies for the formation of the pyridazinone core are well-established. This guide provides a robust framework for the synthesis of this compound, which can be adapted and optimized by researchers in the field. Further investigation into the synthesis of the key precursor, ethyl 2-ethyl-4-oxobutanoate, is warranted to develop a more streamlined and efficient overall synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
"4-Ethylpyridazin-3(2H)-one" molecular weight and formula
A Comprehensive Analysis for Advanced Research and Development
This guide provides an in-depth technical overview of 4-Ethylpyridazin-3(2H)-one, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document delves into its fundamental molecular characteristics, outlines a representative synthetic pathway, and discusses its potential within the broader context of medicinal chemistry.
Core Molecular Attributes of this compound
This compound is a derivative of the pyridazinone core, a structural motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] The foundational physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [2][3] |
| Molecular Weight | 124.14 g/mol | [2][3] |
| CAS Number | 1292369-21-1 | |
| IUPAC Name | 4-ethyl-2H-pyridazin-3-one | [3] |
| Canonical SMILES | CCC1C=CN=NC1=O | [3] |
| InChI Key | JHPIEASSYBBWLR-UHFFFAOYSA-N | [3] |
Note: A conflicting molecular weight of 309.275 appears in one source, however, the value of 124.14 g/mol is consistent with the provided molecular formula.
The structure of this compound, featuring a pyridazine ring with a ketone group at the 3-position and an ethyl substituent at the 4-position, is a key determinant of its chemical reactivity and biological interactions.[3]
Caption: Chemical structure of this compound.
Synthesis and Characterization: A Proposed Experimental Protocol
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through the reaction of a suitable γ-keto acid precursor, namely 3-formylpentanoic acid or its ester, with hydrazine hydrate.
References
4-Ethylpyridazin-3(2H)-one: A Technical Overview of Potential Biological Activities
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the potential biological activities of 4-Ethylpyridazin-3(2H)-one. It is important to note that, at the time of writing, publicly available scientific literature lacks specific experimental data on the biological profile of this exact molecule. The information presented herein is extrapolated from studies on the broader class of pyridazin-3(2H)-one derivatives and structurally related analogs. All quantitative data, experimental protocols, and proposed mechanisms of action should be considered predictive and require experimental validation for this compound.
Introduction: The Pyridazin-3(2H)-one Scaffold
The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This six-membered ring system, containing two adjacent nitrogen atoms, serves as a versatile template for the design of novel therapeutic agents.[1] The core structure's ability to be readily functionalized at various positions allows for the fine-tuning of its physicochemical properties and biological targets.[3]
Derivatives of pyridazin-3(2H)-one have demonstrated a wide array of biological effects, including but not limited to, cardiovascular, anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2][4] Several drugs containing this moiety have reached the market, underscoring its clinical significance.[1]
Potential Biological Activities of this compound
Based on the established pharmacological profile of the pyridazin-3(2H)-one class, this compound could potentially exhibit a range of biological activities. The ethyl group at the 4-position is likely to influence the molecule's lipophilicity, steric profile, and interactions with biological targets, thereby modulating its activity and selectivity.
Potential Cardiovascular Effects
Pyridazinone derivatives are well-known for their cardiovascular properties, particularly as vasodilators and cardiotonic agents.[1] Some derivatives act as phosphodiesterase (PDE) inhibitors, leading to increased levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), which in turn causes smooth muscle relaxation and vasodilation.[1]
Table 1: Quantitative Data for Cardiovascular Activity of Selected Pyridazin-3(2H)-one Derivatives
| Compound/Drug Name | Specific Activity | Target | IC50/EC50 | Reference |
| Imazodan | Cardiotonic | cAMP Phosphodiesterase | IC50 = 8 µM | [1] |
| Levosimendan | Inodilator | Calcium sensitization of troponin C | - | [1] |
| Hydralazine (reference) | Vasodilator | - | EC50 = 18.210 µM | [1] |
| Compound 16 (a pyridazinone derivative) | Vasodilator | - | EC50 = 0.339 µM | [1] |
| Compound 10 (N,O-dibenzyl derivative) | Vasodilator and Antiplatelet | - | IC50 = 35.3 µM | [1] |
It is plausible that this compound could exhibit similar activities, potentially through PDE inhibition or other mechanisms impacting vascular smooth muscle tone.
Potential Anticancer Activity
A significant number of pyridazin-3(2H)-one derivatives have been investigated for their anticancer properties.[1][5] These compounds have been shown to target various components of cancer cell signaling pathways, including protein kinases and DNA repair enzymes like poly (ADP-ribose) polymerase (PARP).[1]
Table 2: Quantitative Data for Anticancer Activity of Selected Pyridazin-3(2H)-one Derivatives
| Compound/Drug Name | Cancer Type | Target | IC50 | Reference |
| Olaparib | Ovarian Cancer | PARP | 0.015 µM | [1] |
| Fluzoparib | Breast, Ovarian, Gastric Cancer | PARP | 1.46 nmol/l | [1] |
| Talazoparib | Breast and Prostate Cancer | PARP | 0.0002 µM | [1] |
| E-7016 | Melanoma | - | 0.04 µM | [1] |
| Compound 43 (a quinoline-pyridazinone) | Pancreatic Cancer (Panc-1) | Tubulin | 2.9 µM | [1] |
| Compound 5b (a pyridazin-4-one derivative) | Murine P815 Mastocytoma | - | 0.40 µg/mL | [5] |
Given the structural diversity of anticancer pyridazinones, this compound warrants investigation for its potential cytotoxic and antiproliferative effects against various cancer cell lines.
Potential Antimicrobial Activity
Certain substituted pyridazinone derivatives have been reported to possess antibacterial and antifungal properties.[4] For instance, some 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity of Selected Pyridazin-3(2H)-one Derivatives
| Compound | Organism | Activity | Reference |
| 2-[4-(4-chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]-N'-(4-tert-butylbenzyliden)acetohydrazide | Gram-positive and Gram-negative bacteria | Active | |
| 2-[4-(4-chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]-N'-(4-chlorobenzyliden) acetohydrazide | Gram-positive and Gram-negative bacteria | Active | |
| Schiff bases 8b, c, e, g, i (selenadiazole derivatives) | S. aureus | Good activity | [4] |
The potential for this compound to act as an antimicrobial agent would likely depend on its ability to penetrate microbial cell walls and interact with essential cellular components.
Proposed Experimental Protocols
To elucidate the biological activities of this compound, a series of in vitro and in vivo assays would be required. The following are generalized protocols commonly employed for screening pyridazinone derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the antiproliferative effect of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with serial dilutions of this compound (e.g., 0.1 to 100 µM).
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Vasodilator Activity Assay
This assay measures the ability of a compound to relax pre-contracted arterial rings.
-
Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the aortic rings is recorded isometrically using a force transducer.
-
Data Analysis: The percentage of relaxation is calculated, and the EC50 value (the concentration of the compound that causes 50% of the maximal relaxation) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Microorganism Preparation: Bacterial or fungal strains are cultured to a standardized concentration.
-
Compound Dilution: Serial dilutions of this compound are prepared in a 96-well microtiter plate containing appropriate broth media.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Potential Signaling Pathways and Mechanisms of Action
The biological effects of pyridazinone derivatives are mediated through various signaling pathways. Based on existing literature, the following are potential mechanisms of action for this compound.
Inhibition of Phosphodiesterases (PDEs)
As mentioned, PDE inhibition is a common mechanism for the cardiovascular effects of pyridazinones. By inhibiting PDEs, this compound could increase intracellular levels of cAMP and cGMP, leading to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade ultimately results in smooth muscle relaxation and vasodilation.
Modulation of Kinase Signaling in Cancer
Many anticancer pyridazinones function by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. This compound could potentially target kinases such as tyrosine kinases or serine/threonine kinases involved in oncogenic signaling pathways.
Conclusion and Future Directions
While this compound remains an understudied compound, the extensive research on the pyridazin-3(2H)-one scaffold provides a strong foundation for predicting its potential biological activities. Based on the available evidence from related compounds, this compound is a promising candidate for investigation as a cardiovascular, anticancer, and/or antimicrobial agent.
Future research should focus on the chemical synthesis of this compound, followed by a comprehensive screening program utilizing the experimental protocols outlined in this guide. Elucidation of its precise mechanism(s) of action and structure-activity relationships will be crucial for its potential development as a novel therapeutic agent.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypothesized Mechanisms of Action for 4-Ethylpyridazin-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] While the specific mechanisms of action for 4-Ethylpyridazin-3(2H)-one have not been extensively elucidated in publicly available literature, a comprehensive analysis of structurally related compounds allows for the formulation of several well-grounded hypotheses. This technical guide consolidates the current understanding of the biological activities of pyridazinone derivatives and extrapolates potential mechanisms of action for this compound. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.
The diverse biological activities attributed to pyridazinone-containing molecules include cardiovascular, anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6] These effects are thought to arise from the interaction of the pyridazinone core and its substituents with various biological targets. This guide will explore these potential targets and pathways in detail.
Hypothesized Mechanisms of Action
Based on the established activities of the pyridazinone class, the following mechanisms are hypothesized for this compound:
Cardiovascular Effects: Phosphodiesterase (PDE) Inhibition
A prominent mechanism of action for many pyridazinone derivatives is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3.[4][7] PDEs are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in cellular signaling. Inhibition of PDE3 in cardiac and smooth muscle cells leads to an accumulation of cAMP, resulting in positive inotropic (increased heart contractility) and vasodilatory effects.[4]
Several pyridazinone derivatives have demonstrated potent PDE inhibitory activity. For instance, imazodan is a cardiotonic agent that selectively inhibits cardiac cAMP phosphodiesterase with an IC50 of 8 μM.[4] Levosimendan, another pyridazinone derivative, enhances cardiac contractility through calcium sensitization of troponin C and also possesses PDE inhibitory activity.[4] It is plausible that this compound could act as a PDE inhibitor, contributing to potential cardiovascular effects.
Hypothesized Signaling Pathway: PDE3 Inhibition
References
- 1. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]
- 2. Pyridazinone: an important element of pharmacophore possessing broad spectrum of activity [ouci.dntb.gov.ua]
- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
4-Ethylpyridazin-3(2H)-one: An In-depth Technical Guide on a Novel Pyridazinone Core
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the discovery and history of "4-Ethylpyridazin-3(2H)-one," a heterocyclic compound belonging to the pyridazinone family. While specific literature on this exact molecule is limited, this document provides a comprehensive overview of the pyridazinone scaffold, including its historical significance, general synthesis methodologies applicable to this compound, and its potential as a pharmacophore in drug discovery.
Introduction to the Pyridazinone Core
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyridazin-3(2H)-one scaffold, in particular, has garnered significant attention in medicinal chemistry due to its diverse range of biological activities.[1] Derivatives of this core structure have been investigated for their potential as cardiovascular agents, anticancer therapeutics, anti-inflammatory drugs, and more.[2][3] The structural versatility of the pyridazinone ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.
Discovery and History of this compound
The specific discovery and detailed historical timeline for this compound are not well-documented in publicly available scientific literature. Its existence is confirmed through its Chemical Abstracts Service (CAS) number: 1292369-21-1.[3][4][5] Chemical suppliers list this compound, indicating it is a tangible chemical entity.[1][2][3][4][5][6][7][8]
The history of the broader pyridazinone class, however, dates back to the late 19th and early 20th centuries with the pioneering work in heterocyclic chemistry. The synthesis of the parent 3(2H)-pyridazinone was an early milestone. Over the decades, extensive research has focused on the synthesis and biological evaluation of a vast library of substituted pyridazinones, leading to the development of several clinically used drugs.
General Synthesis of 4-Alkylpyridazin-3(2H)-ones
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible and common synthetic route for 4-alkyl-substituted pyridazin-3(2H)-ones involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative. This general approach can be adapted for the synthesis of the target molecule.
A hypothetical synthetic workflow is presented below:
Caption: General synthetic workflow for this compound.
Representative Experimental Protocol (for a related 4,5-dihydropyridazin-3(2H)-one)
The following is a general procedure for the synthesis of a 4,5-dihydropyridazin-3(2H)-one derivative, which is the likely intermediate in the synthesis of this compound. This protocol is adapted from established methods for similar compounds.
Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one from Ethyl Levulinate
-
Materials: Ethyl levulinate, Hydrazine hydrate, Ethanol.
-
Procedure:
-
To a solution of ethyl levulinate (1 mole) in ethanol, add hydrazine hydrate (1.1 moles).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 6-methyl-4,5-dihydropyridazin-3(2H)-one, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
To obtain the final unsaturated product, this compound, a subsequent dehydrogenation step would be necessary. This is often achieved using reagents such as bromine in acetic acid or palladium on carbon.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been found, the pyridazinone scaffold is a known pharmacophore. Derivatives have shown activity as inhibitors of various enzymes and modulators of signaling pathways. For instance, certain pyridazinone derivatives have been investigated as inhibitors of phosphodiesterases (PDEs), which play a crucial role in cardiovascular function. Inhibition of PDE3, for example, leads to an increase in cyclic adenosine monophosphate (cAMP), resulting in vasodilation and increased cardiac contractility.
A potential signaling pathway that could be modulated by a pyridazinone derivative is illustrated below:
Caption: Hypothetical signaling pathway involving PDE3 inhibition.
Quantitative Data
As of the date of this report, no specific quantitative data such as IC50 values, binding affinities, or pharmacokinetic parameters for this compound have been reported in the scientific literature. Research on this particular derivative appears to be in its nascent stages or is proprietary.
For the broader class of pyridazinone derivatives, a wide range of activities has been reported. For example, some phosphodiesterase inhibitors with a pyridazinone core exhibit IC50 values in the nanomolar to micromolar range.
Conclusion
This compound represents an under-explored member of the pharmacologically significant pyridazinone family. While its specific discovery and history are not well-documented, its chemical structure suggests that it can be synthesized through established methods for 4-alkyl-3(2H)-pyridazinones. The lack of published biological data for this compound presents an opportunity for researchers in drug discovery to investigate its potential therapeutic applications. Further studies are warranted to synthesize, characterize, and evaluate the biological activity of this compound to unlock its potential as a novel therapeutic agent.
References
- 1. Pyridazines [acrospharma.co.kr]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. parchem.com [parchem.com]
- 4. 4-ETHYL-3(2H)-PYRIDAZINONE price,buy 4-ETHYL-3(2H)-PYRIDAZINONE - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. This compound , Package: 100mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 8. sharemobile.ie [sharemobile.ie]
The Ascendant Therapeutic Potential of 4-Ethylpyridazin-3(2H)-one Derivatives and Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazin-3(2H)-one scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into the derivatives and analogues of 4-Ethylpyridazin-3(2H)-one, a core that has shown significant promise in the development of novel therapeutics. This document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, with a focus on their anticancer and cardiovascular applications.
Core Synthesis and Derivatization
The synthesis of the pyridazin-3(2H)-one core generally involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate. Modifications at various positions of the pyridazinone ring are readily achievable, allowing for the exploration of a wide chemical space and the optimization of pharmacological properties.
A general synthetic approach involves the Friedel-Crafts acylation of a substituted benzene with an anhydride (e.g., succinic anhydride) to form a ketoacid, which is then cyclized with hydrazine. Further modifications, such as substitution at the N2 position, can be achieved by reacting the pyridazinone core with various electrophiles.
Illustrative Synthetic Pathway:
Caption: General synthetic scheme for N2-substituted pyridazin-3(2H)-one derivatives.
Experimental Protocol: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
This protocol provides a general method for the synthesis of the pyridazinone core, which can be adapted for the synthesis of 4-ethyl derivatives by using an appropriately substituted γ-ketoacid.
Materials:
-
Substituted aromatic compound
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrazine hydrate
-
Appropriate solvents (e.g., nitrobenzene, ethanol)
-
Hydrochloric acid (HCl)
Procedure:
-
Friedel-Crafts Acylation:
-
To a solution of the substituted aromatic compound in a suitable solvent (e.g., nitrobenzene), add succinic anhydride and anhydrous AlCl₃ in portions while stirring and maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Extract the product with a suitable organic solvent. The resulting γ-ketoacid is then purified.
-
-
Cyclocondensation:
-
Reflux a mixture of the γ-ketoacid and hydrazine hydrate in a suitable solvent (e.g., ethanol) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.
-
Anticancer Activity
Pyridazinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted anticancer drugs that are particularly effective in tumors with deficiencies in DNA repair mechanisms. Several pyridazinone-based PARP inhibitors are in clinical use, including Olaparib and Talazoparib.
Signaling Pathway of PARP Inhibition:
Caption: Mechanism of action of pyridazinone-based PARP inhibitors.
Kinase Inhibition
Pyridazinone derivatives have also been identified as potent inhibitors of various protein kinases that are crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR).
Experimental Workflow for Kinase Inhibition Assay:
Caption: A typical workflow for an in vitro kinase inhibition assay.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyridazinone derivatives.
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| Olaparib | PARP | Ovarian Cancer | 0.015 | |
| Talazoparib | PARP | Breast Cancer | 0.0002 | |
| E-7016 | PARP | Melanoma | 0.04 | |
| Compound 43 | Tubulin | Panc-1 (Pancreatic) | 2.9 | |
| Compound 43 | Tubulin | Paca-2 (Pancreatic) | 2.2 |
Cardiovascular Effects
The pyridazinone scaffold is also a key component of several cardiovascular drugs. Their mechanisms of action often involve vasodilation through the inhibition of phosphodiesterase III (PDE3) or by acting as direct vasodilators.
Phosphodiesterase III (PDE3) Inhibition
PDE3 inhibitors increase the intracellular levels of cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation and vasodilation.
Signaling Pathway of PDE3 Inhibition:
Caption: Mechanism of vasodilation by pyridazinone-based PDE3 inhibitors.
Quantitative Data: Vasodilatory Activity
The following table presents the vasodilatory activity of representative pyridazinone derivatives.
| Compound ID | Mechanism | IC₅₀ (µM) | Reference |
| Compound 9 | Vasodilator | 0.051 | |
| Compound 13 | Vasodilator | 0.199 | |
| Hydralazine (Reference) | Vasodilator | 0.316 | |
| N,O-dibenzyl derivative (10) | Vasodilator | 35.3 |
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of pyridazinone derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Conclusion
The this compound core and its analogues represent a highly versatile and promising scaffold for the development of novel therapeutics. The extensive research into their synthesis and biological activities has revealed their potential to address significant unmet medical needs in oncology and cardiovascular disease. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of next-generation pyridazinone-based drugs. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock the full therapeutic potential of this remarkable chemical class.
Spectroscopic Analysis of 4-Ethylpyridazin-3(2H)-one: A Technical Guide
Introduction: 4-Ethylpyridazin-3(2H)-one is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of new synthetic methodologies. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Predicted Spectroscopic Data
Disclaimer: The following spectroscopic data are predicted based on the chemical structure of this compound and typical values for similar compounds. Actual experimental data may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~11.0 - 13.0 | br s | - | N-H |
| ~7.5 - 7.7 | d | ~2-3 | H-6 |
| ~6.8 - 7.0 | d | ~2-3 | H-5 |
| ~2.5 - 2.7 | q | ~7-8 | -CH₂- |
| ~1.1 - 1.3 | t | ~7-8 | -CH₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C=O (C-3) |
| ~140 - 145 | C-4 |
| ~135 - 140 | C-6 |
| ~125 - 130 | C-5 |
| ~20 - 25 | -CH₂- |
| ~12 - 16 | -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Broad | N-H stretch |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2975 - 2850 | Medium | C-H stretch (aliphatic) |
| 1680 - 1640 | Strong | C=O stretch (amide) |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching |
| 1470 - 1430 | Medium | CH₂ bend |
| 1380 - 1365 | Medium | CH₃ bend |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 124 | [M]⁺ (Molecular Ion) |
| 109 | [M - CH₃]⁺ |
| 96 | [M - C₂H₄]⁺ |
| 95 | [M - C₂H₅]⁺ |
| 68 | [Pyridazinone ring fragment]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]
-
The sample should be dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.[1][2][3] The choice of solvent depends on the solubility of the compound.[4][5]
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
If any particulate matter is present, filter the solution using a pipette with a cotton or glass wool plug before transferring it to the NMR tube.[2][3]
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.[3]
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm), although referencing to the residual solvent peak is also common.[1][6]
2. Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity, which is crucial for obtaining high-resolution spectra.[3]
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.[5][7]
-
The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.
3. Data Processing:
-
The acquired FID is Fourier transformed to generate the NMR spectrum.
-
The spectrum is phased, and the baseline is corrected.
-
The chemical shifts of the signals are referenced to TMS or the residual solvent peak.
-
The integrals of the peaks in the ¹H NMR spectrum are determined to establish the relative ratios of the different types of protons.
-
The multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) are measured to determine the connectivity of the protons.
Infrared (IR) Spectroscopy
1. Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[8]
-
Place one or two drops of the resulting solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[8]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[8]
2. Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.[8]
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum by passing a beam of infrared light through the sample.[9] The instrument records the interferogram, which is then Fourier transformed to produce the IR spectrum.[9]
-
The spectrum is typically recorded in the mid-infrared region, from 4000 to 400 cm⁻¹.[10]
3. Data Analysis:
-
The spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
The characteristic absorption bands are identified and correlated with the presence of specific functional groups in the molecule using correlation tables.[11]
Mass Spectrometry (MS)
1. Sample Introduction:
-
A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).[12]
2. Ionization (Electron Ionization - EI):
-
Electron Ionization is a common technique for the analysis of relatively small, volatile organic molecules.[13][14]
-
In the ion source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[13][15]
-
This results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[15]
-
The high energy of the electrons also causes the molecular ion to fragment into smaller, characteristic ions.[15][16]
3. Mass Analysis and Detection:
-
The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).[17][18]
-
A detector measures the abundance of each ion at a specific m/z value.[17]
4. Data Analysis:
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z value typically corresponds to the molecular ion, which provides the molecular weight of the compound.[16]
-
The fragmentation pattern provides valuable information about the structure of the molecule.[16][18]
Visualization of Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of a novel organic compound.
References
- 1. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. organomation.com [organomation.com]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. books.rsc.org [books.rsc.org]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 10. conductscience.com [conductscience.com]
- 11. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Electron ionization - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. zefsci.com [zefsci.com]
- 18. rroij.com [rroij.com]
An In-depth Technical Guide on 4-Ethylpyridazin-3(2H)-one: Solubility and Stability Profile
Introduction to Pyridazinone Derivatives
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The solubility and stability of these compounds are critical physicochemical parameters that influence their suitability for various applications, including drug development, synthesis, and formulation. Poor aqueous solubility, in particular, can be a major obstacle in the development of viable drug candidates.
This technical guide focuses on providing a framework for understanding and determining the solubility and stability of 4-Ethylpyridazin-3(2H)-one.
Solubility Data of a Structurally Related Pyridazinone
While specific data for this compound is unavailable, the solubility of a similar compound, 6-phenyl-pyridazin-3(2H)-one (PPD), has been studied. The mole fraction solubility of PPD in various solvents provides a useful reference point for estimating the solubility behavior of this compound.
Table 1: Mole Fraction Solubility (x_e) of 6-Phenyl-pyridazin-3(2H)-one (PPD) in Pure Solvents at Various Temperatures [1]
| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |
| Water | 5.82 x 10⁻⁶ | 7.15 x 10⁻⁶ | 8.79 x 10⁻⁶ | 1.07 x 10⁻⁵ | 1.26 x 10⁻⁵ |
| Methanol | 2.91 x 10⁻³ | 3.65 x 10⁻³ | 4.52 x 10⁻³ | 5.11 x 10⁻³ | 5.18 x 10⁻³ |
| Ethanol | 5.25 x 10⁻³ | 6.18 x 10⁻³ | 7.21 x 10⁻³ | 7.85 x 10⁻³ | 8.22 x 10⁻³ |
| 1-Butanol | 1.58 x 10⁻² | 1.75 x 10⁻² | 1.93 x 10⁻² | 2.04 x 10⁻² | 2.11 x 10⁻² |
| 2-Butanol | 1.62 x 10⁻² | 1.81 x 10⁻² | 1.99 x 10⁻² | 2.12 x 10⁻² | 2.18 x 10⁻² |
| Isopropyl Alcohol (IPA) | 1.05 x 10⁻² | 1.18 x 10⁻² | 1.31 x 10⁻² | 1.40 x 10⁻² | 1.44 x 10⁻² |
| Ethylene Glycol (EG) | 8.15 x 10⁻³ | 9.32 x 10⁻³ | 1.06 x 10⁻² | 1.18 x 10⁻² | 1.27 x 10⁻² |
| Propylene Glycol (PG) | 1.09 x 10⁻² | 1.22 x 10⁻² | 1.36 x 10⁻² | 1.45 x 10⁻² | 1.50 x 10⁻² |
| Polyethylene Glycol-400 (PEG-400) | 3.15 x 10⁻¹ | 3.48 x 10⁻¹ | 3.81 x 10⁻¹ | 3.99 x 10⁻¹ | 4.12 x 10⁻¹ |
| Ethyl Acetate (EA) | 6.58 x 10⁻² | 7.05 x 10⁻² | 7.51 x 10⁻² | 7.89 x 10⁻² | 8.81 x 10⁻² |
| Dimethyl Sulfoxide (DMSO) | 4.05 x 10⁻¹ | 4.21 x 10⁻¹ | 4.38 x 10⁻¹ | 4.53 x 10⁻¹ | 4.67 x 10⁻¹ |
| Transcutol® | 2.89 x 10⁻¹ | 3.08 x 10⁻¹ | 3.27 x 10⁻¹ | 3.38 x 10⁻¹ | 3.46 x 10⁻¹ |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a pyridazinone derivative, adapted from studies on PPD.[1][2] This protocol can be applied to determine the solubility of this compound.
3.1. Materials and Equipment
-
This compound (solute)
-
Selected solvents (e.g., water, methanol, ethanol, DMSO)
-
Isothermal mechanical shaker or constant temperature water bath
-
Analytical balance
-
Sealed glass vials
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks
3.2. Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
3.3. Detailed Steps
-
Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed glass vial. The presence of excess solid is crucial to ensure that a saturated solution is formed at equilibrium.[1]
-
Equilibration: The vials are placed in an isothermal mechanical shaker or a constant temperature water bath. The mixtures are agitated at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The temperature should be maintained at the desired level with high precision.[1]
-
Phase Separation: After equilibration, the suspensions are centrifuged at a high speed (e.g., 5000 rpm) for a specified time (e.g., 30 minutes) to ensure the complete separation of the solid and liquid phases.[1]
-
Sample Collection and Analysis: An aliquot of the clear supernatant is carefully withdrawn. The collected sample is immediately filtered through a suitable syringe filter. The filtrate is then appropriately diluted, and the concentration of the solute is determined using a calibrated UV-Vis spectrophotometer or an HPLC method.[1]
-
Calculation of Mole Fraction Solubility: The mole fraction solubility (xe) is calculated using the following equation:
xe = (m1 / M1) / [(m1 / M1) + (m2 / M2)]
where:
-
m1 is the mass of the solute
-
M1 is the molar mass of the solute
-
m2 is the mass of the solvent
-
M2 is the molar mass of the solvent[1]
-
Stability Profile and Testing
The stability of a pharmaceutical compound is a critical attribute that can affect its safety, efficacy, and shelf-life. Stability testing is performed to determine how the quality of a drug substance or drug product varies with time under the influence of various environmental factors such as temperature, humidity, and light.
4.1. General Principles of Stability Testing
For heterocyclic compounds like this compound, stability studies are essential. These studies typically involve storing the compound under controlled conditions for a specific period and then analyzing it for any changes in its physicochemical properties.
Table 2: General Conditions for Stability Testing
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Photostability | ICH Q1B guidelines | Varies |
4.2. Experimental Protocol for Stability Assessment
A stability-indicating method is crucial for determining the stability of a compound. This is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[3]
4.3. Experimental Workflow for Stability Testing
Caption: General workflow for stability testing of this compound.
4.4. Key Stability-Indicating Parameters
During a stability study, the following parameters are typically monitored:
-
Appearance: Any change in the physical appearance of the substance (e.g., color, clarity).
-
Assay: The concentration of the active ingredient.
-
Degradation Products: The identification and quantification of any impurities or degradation products that may form over time.
-
Moisture Content: For solid dosage forms, changes in moisture content can affect stability.
-
Dissolution: For solid oral dosage forms, the rate at which the drug dissolves is a critical quality attribute.
Forced degradation studies are an integral part of developing a stability-indicating method.[3] These studies involve exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[3] This helps in ensuring that the analytical method can separate and quantify the active compound from its degradants.
Conclusion
While direct experimental data for this compound is not currently available, this technical guide provides a robust framework for its characterization. The solubility data of the structurally similar 6-phenyl-pyridazin-3(2H)-one offers valuable predictive insights. Furthermore, the detailed experimental protocols for both solubility and stability determination outlined herein provide researchers and drug development professionals with the necessary methodologies to generate these critical data for this compound. The application of these protocols will enable a thorough understanding of its physicochemical properties, which is essential for its potential development and application.
References
The Biological Targets of Pyridazinone Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological macromolecules. This has led to the development of numerous pyridazinone-containing compounds with diverse therapeutic potential, spanning cardiovascular diseases, oncology, inflammation, and neurological disorders. This technical guide provides a comprehensive overview of the key biological targets of pyridazinone derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development in this promising area.
Cardiovascular Targets
Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, primarily as vasodilators and inotropic agents. Their mechanisms of action often involve the modulation of key enzymes and receptors that regulate cardiovascular function.
Phosphodiesterases (PDEs)
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for cardiovascular homeostasis. Inhibition of specific PDE isoforms, particularly PDE3 and PDE5, by pyridazinone compounds leads to increased intracellular levels of these cyclic nucleotides, resulting in vasodilation and positive inotropic effects.[1][2][3]
Quantitative Data: Pyridazinone Derivatives as PDE Inhibitors
| Compound | Target | IC50 | Species | Reference |
| Bemoradan (l-isomer, RWJ-22867) | PDE3 | Potent inhibitor | Not specified | [4] |
| Compound 22 | PDE3 | 10 µM | Guinea pig | [4] |
| Compounds 23a,b | PDE5 | Potent and selective | Not specified | [4] |
| Zardaverine | PDE3/4 | Selective inhibitor | Not specified | [5] |
| Levosimendan | Calcium sensitizer & PDE3 inhibitor | Not specified | Not specified | [5] |
Signaling Pathway: PDE3 and PDE5 in the Cardiovascular System
The inhibition of PDE3 in cardiac myocytes increases cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in an increased intracellular calcium concentration and enhanced cardiac contractility. In vascular smooth muscle cells, PDE5 inhibition elevates cGMP levels, activating Protein Kinase G (PKG) and causing vasodilation.
Experimental Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of pyridazinone compounds against PDE isoforms.
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE3A, PDE5A) are used. The substrates, [³H]-cAMP or [³H]-cGMP, are prepared in an appropriate assay buffer.
-
Compound Preparation: Pyridazinone derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture contains the PDE enzyme, the pyridazinone compound (or vehicle control), and the radiolabeled substrate.
-
Incubation: The reaction is incubated at 37°C for a specified period (e.g., 30 minutes).
-
Termination and Separation: The reaction is terminated by the addition of a stop solution. The product of the enzymatic reaction (e.g., [³H]-5'-AMP or [³H]-5'-GMP) is separated from the unreacted substrate using methods like scintillation proximity assay (SPA) beads or column chromatography.
-
Detection and Data Analysis: The amount of product formed is quantified by scintillation counting. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Angiotensin-Converting Enzyme (ACE)
ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established therapeutic strategy for hypertension.
Quantitative Data: Pyridazinone Derivatives as ACE Inhibitors
| Compound | Target | IC50 | Reference |
| Compound 20 | ACE | 5.78 µg/mL | [4] |
Experimental Protocol: In Vitro ACE Inhibition Assay
A common method to assess ACE inhibition is a spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL).[6][7][8][9]
-
Reagent Preparation: Prepare a solution of ACE from rabbit lung, the substrate HHL, and the test pyridazinone compounds in a suitable buffer (e.g., borate buffer with NaCl).
-
Assay Procedure:
-
Pre-incubate the ACE enzyme with the pyridazinone inhibitor (or buffer for control) at 37°C.
-
Initiate the reaction by adding the HHL substrate.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., HCl).
-
-
Extraction and Quantification: The product of the reaction, hippuric acid, is extracted with an organic solvent (e.g., ethyl acetate). The solvent is then evaporated, and the hippuric acid is redissolved in water or buffer. The absorbance is measured at 228 nm.
-
Data Analysis: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with the inhibitor to the control. The IC50 value is then determined from a concentration-response curve.
Adrenoceptors
Pyridazinone derivatives have been shown to possess high affinity for α1- and α2-adrenoceptors, suggesting their potential as antihypertensive agents by blocking the vasoconstrictive effects of catecholamines.[10][11]
Quantitative Data: Pyridazinone Derivatives as Adrenoceptor Ligands
| Compound | Target | Ki (nM) | Species | Reference |
| 3k | α1-adrenoceptor | 1.9 | Rat | [11] |
| Various derivatives | α1-adrenoceptor | low nanomolar range | Rat | [5][12] |
Experimental Protocol: Radioligand Binding Assay for Adrenoceptors
This assay measures the ability of pyridazinone compounds to displace a radiolabeled ligand from adrenoceptors in cell membrane preparations.[13][14][15][16][17]
-
Membrane Preparation: Cell membranes expressing the target adrenoceptor subtype (e.g., from rat cerebral cortex) are prepared by homogenization and centrifugation.
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α1-adrenoceptors) and varying concentrations of the unlabeled pyridazinone competitor.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
Anticancer Targets
The pyridazinone scaffold is a prominent feature in several targeted anticancer agents, demonstrating activity against a range of enzymes and proteins involved in cancer cell proliferation, survival, and angiogenesis.[4][18]
Poly(ADP-ribose) Polymerase (PARP)
PARP enzymes, particularly PARP1, are crucial for DNA single-strand break repair through the base excision repair (BER) pathway.[5][8][9][19][20][21][22][23][24] Inhibition of PARP in cancer cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations) leads to synthetic lethality.
Quantitative Data: Pyridazinone Derivatives as PARP Inhibitors
| Compound | Target | IC50 | Reference |
| Olaparib (29) | PARP | 0.015 µM | [4] |
| Fluzoparib (30) | PARP | 1.46 nmol/L | [4] |
| Simmiparib (31) | PARP1/2 | More potent than Olaparib | [4] |
| Talazoparib (32) | PARP | 0.0002 µM | [4] |
| E-7016 (33) | PARP | 0.04 µM | [4] |
Signaling Pathway: PARP in DNA Repair
In response to DNA single-strand breaks, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins, such as XRCC1, to the site of damage to facilitate repair.
Experimental Protocol: PARP Inhibition Assay
A common method is a colorimetric or fluorometric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Reagents: Histone-coated plates, biotinylated NAD+, PARP enzyme, and HRP-conjugated streptavidin.
-
Procedure:
-
Add the PARP enzyme and the pyridazinone inhibitor to the histone-coated wells.
-
Add biotinylated NAD+ to initiate the PARP reaction.
-
Incubate to allow for PARylation of the histones.
-
Wash the wells to remove unreacted components.
-
Add HRP-conjugated streptavidin, which binds to the biotinylated PAR chains.
-
Add a colorimetric or fluorometric HRP substrate and measure the signal.
-
-
Data Analysis: The signal is proportional to PARP activity. The IC50 is calculated from the dose-response curve of the inhibitor.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15][25][26][27]
Quantitative Data: Pyridazinone Derivatives as VEGFR-2 Inhibitors
| Compound | Target | IC50 | Reference |
| Sorafenib surrogate (IXa-c) | VEGFR-2 | 60.70–1800 nM | [11] |
| Pyridazinoquinazoline derivative 6 | VEGFR-2 | Highly active | [24] |
| Pyridine-derived compound 10 | VEGFR-2 | 0.12 µM | [28] |
Signaling Pathway: VEGF/VEGFR-2 Signaling
Binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates several downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival.[3][4][14][15][23][25][27]
Experimental Protocol: VEGFR-2 Kinase Assay
This assay measures the ability of pyridazinone compounds to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.
-
Reagents: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Assay Format: Often performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo™).
-
Procedure:
-
Incubate the VEGFR-2 enzyme with the pyridazinone inhibitor.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
After incubation, add the detection reagents.
-
-
Data Analysis: The signal is inversely proportional to the kinase activity. The IC50 is determined from the dose-response curve.
Other Anticancer Targets
Pyridazinone derivatives have also shown inhibitory activity against other targets relevant to cancer therapy, including:
-
Dihydrofolate Reductase (DHFR): Inhibition of DHFR disrupts the synthesis of nucleotides, leading to the inhibition of DNA replication and cell death.[4][29][30]
-
B-Raf and the RAS/RAF/MEK/ERK Pathway: This pathway is frequently hyperactivated in cancer, and its inhibition can block tumor cell proliferation.[4][13][22][24][28][31][32][33][34]
-
Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, important in certain B-cell malignancies.[4]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling can drive tumor growth and angiogenesis.[4]
-
Tubulin Polymerization: Disruption of microtubule dynamics by inhibiting tubulin polymerization leads to cell cycle arrest and apoptosis.[4]
Quantitative Data for Other Anticancer Targets
| Compound Class | Target | IC50 | Reference |
| Thiazolo[4,5-d]pyridazine derivative 2 | DHFR | 0.06 µM | [30] |
| Imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazinone 90 | DHFR | 0.06 µM | [29] |
| Pyrazolo[3,4-d]pyridazinone derivative 38 | FGFR | Potent inhibitor | [4] |
Experimental Protocol: Tubulin Polymerization Assay
This assay monitors the assembly of tubulin into microtubules in the presence of pyridazinone compounds.[11][27][35][36][37]
-
Reagents: Purified tubulin, GTP, and a polymerization buffer.
-
Procedure:
-
Incubate the tubulin and pyridazinone compound on ice.
-
Warm the mixture to 37°C to initiate polymerization.
-
Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.
-
-
Data Analysis: The rate and extent of polymerization are determined from the turbidity curve. The IC50 is the concentration of the compound that inhibits polymerization by 50%.
Anti-inflammatory Targets
Pyridazinone derivatives exhibit significant anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response.
Cyclooxygenase (COX)
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[28][38][39][40][41][42]
Quantitative Data: Pyridazinone Derivatives as COX-2 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| 9a | COX-2 | 15.50 | 21.29 | [38] |
| 9b | COX-2 | 17.50 | - | [38] |
| 12 | COX-2 | 17.10 | - | [38] |
| 16b | COX-2 | 16.90 | 18.63 | [38] |
| 17 | COX-2 | 17.70 | - | [38] |
| 24a,b, 25a,b | COX-2 | 15.56 - 19.77 | 24 - 38 | [39] |
| 26b | COX-2 | 43.84 | 11.51 | [41] |
| 5a | COX-2 | 0.77 µM | 16.70 | [40] |
| 5f | COX-2 | 1.89 µM | 13.38 | [40] |
| 6f | COX-2 | 1.15 µM | 8.31 | [28] |
Signaling Pathway: NF-κB in Inflammation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[10][18][19][21][32][36][43][44][45][46] Upon activation by inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including COX-2, cytokines, and chemokines. Some pyridazinone derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory potency and selectivity of pyridazinone compounds on COX isoforms.
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.
-
Assay Principle: The assay measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.
-
Procedure:
-
Incubate the enzyme with the pyridazinone inhibitor in a 96-well plate.
-
Add the chromogenic substrate and arachidonic acid to initiate the reaction.
-
Measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time.
-
-
Data Analysis: The rate of reaction is determined, and the IC50 values for each isoform are calculated. The selectivity index (SI) is calculated as the ratio of IC50(COX-1)/IC50(COX-2).
Neurological Targets
Pyridazinone derivatives have shown promise in the context of neurodegenerative diseases by targeting enzymes involved in neurotransmitter metabolism and other neurological pathways.
Monoamine Oxidase (MAO)
MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters. Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.[6][35][44][46]
Quantitative Data: Pyridazinone Derivatives as MAO-B Inhibitors
| Compound | Target | IC50 (µM) | Ki (µM) | Reference |
| 10 | MAO-B | 2.90 | - | [44] |
| 18 | MAO-B | 4.36 | - | [44] |
| TR16 | MAO-B | 0.17 | 0.149 | [6][46] |
| TR2 | MAO-B | 0.27 | 0.230 | [6][46] |
| S5 | MAO-B | 0.203 | - | [35] |
Experimental Protocol: MAO Inhibition Assay
A common method is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.[1][12][30][42]
-
Reagents: Recombinant human MAO-A or MAO-B, a suitable substrate (e.g., p-tyramine or kynuramine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP).
-
Procedure:
-
Incubate the MAO enzyme with the pyridazinone inhibitor.
-
Add the substrate, Amplex Red, and HRP.
-
The H₂O₂ produced reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.
-
Measure the fluorescence intensity.
-
-
Data Analysis: The IC50 is determined from the concentration-response curve.
Cholinesterases (AChE and BChE)
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is a therapeutic approach for Alzheimer's disease.[7][10][26][37]
Quantitative Data: Pyridazinone Derivatives as Cholinesterase Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| 16c | BChE | 12.8 | [10] |
| 7c | AChE | 34.5 (eqBuChE) | [10] |
| 5 | AChE | 0.26 | [26] |
| 5 | BChE | 0.18 | [26] |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
This is a widely used spectrophotometric method.
-
Reagents: AChE or BChE enzyme, acetylthiocholine or butyrylthiocholine as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the pyridazinone inhibitor.
-
Principle: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.
-
Procedure:
-
Pre-incubate the enzyme with the inhibitor.
-
Add the substrate and DTNB to start the reaction.
-
Monitor the increase in absorbance at 412 nm.
-
-
Data Analysis: The rate of the reaction is determined, and the IC50 is calculated.
Fatty Acid Amide Hydrolase (FAAH)
FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. FAAH inhibitors are being investigated for the treatment of pain, anxiety, and other neurological disorders.
Experimental Protocol: FAAH Inhibition Assay
A fluorometric assay is commonly used to measure FAAH activity in cell lysates or with purified enzyme.[34][40][41]
-
Reagents: FAAH enzyme source (e.g., rat brain homogenate), a fluorogenic substrate, and the pyridazinone inhibitor.
-
Procedure:
-
Incubate the FAAH enzyme with the inhibitor.
-
Add the fluorogenic substrate.
-
The cleavage of the substrate by FAAH releases a fluorescent product.
-
Measure the increase in fluorescence over time.
-
-
Data Analysis: The IC50 is determined from the concentration-response curve.
Antimicrobial Targets
While the specific molecular targets are less defined compared to other therapeutic areas, pyridazinone derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. Further research is needed to elucidate their precise mechanisms of action against microbial pathogens.
Workflow for Antimicrobial Target Identification
This guide provides a foundational understanding of the diverse biological targets of pyridazinone compounds. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for the scientific community to inspire and facilitate the design and development of novel pyridazinone-based therapeutics. The continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs across a spectrum of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Cardiac PDEs and crosstalk between cAMP and cGMP signalling pathways in the regulation of contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE2 at the crossway between cAMP and cGMP signalling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Synthesis of new pyridazinone derivatives and their affinity towards alpha1-alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [ricerca.uniba.it]
- 7. researchgate.net [researchgate.net]
- 8. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Novel pyridazinone derivatives as butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1)- and alpha(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. purformhealth.com [purformhealth.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. commerce.bio-rad.com [commerce.bio-rad.com]
- 24. mdpi.com [mdpi.com]
- 25. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 31. cdn-links.lww.com [cdn-links.lww.com]
- 32. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 33. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 34. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 35. researchgate.net [researchgate.net]
- 36. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 37. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 38. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. ovid.com [ovid.com]
- 40. researchgate.net [researchgate.net]
- 41. ahajournals.org [ahajournals.org]
- 42. benthamdirect.com [benthamdirect.com]
- 43. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 44. mdpi.com [mdpi.com]
- 45. researchgate.net [researchgate.net]
- 46. researchgate.net [researchgate.net]
The Pyridazinone Core: A Comprehensive Technical Guide for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has solidified its status as a "wonder nucleus" in the field of medicinal chemistry. Its inherent structural versatility allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities. This technical guide provides an in-depth exploration of the pyridazinone core, focusing on its synthesis, biological significance, and applications in oncology, inflammation, and cardiovascular diseases. This document is intended to serve as a valuable resource for professionals engaged in therapeutic discovery and development.
Synthesis of the Pyridazinone Core
The synthesis of the pyridazinone scaffold can be achieved through various established protocols. A common and efficient method involves the cyclization of a γ-keto acid with hydrazine hydrate.
Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from β-Benzoylpropionic Acid
This protocol outlines the classical synthesis of a foundational pyridazinone structure.
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
A mixture of β-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (0.01 mol) is prepared in ethanol (15 mL) within a round-bottom flask.
-
The reaction mixture is heated to reflux and maintained at this temperature for 3 hours.
-
Following the reflux period, the mixture is allowed to cool to room temperature and then further cooled in an ice bath to facilitate precipitation.
-
The resulting solid precipitate is collected via filtration, washed with cold water, and then dried.
-
The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol, to yield the desired 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Therapeutic Applications and Key Molecular Targets
Pyridazinone derivatives have demonstrated significant therapeutic potential across a range of diseases by targeting key proteins involved in pathological signaling.
Anticancer Activity
The pyridazinone scaffold is a prominent feature in numerous compounds developed as anticancer agents. These compounds primarily exert their effects by inhibiting key kinases and enzymes involved in tumor growth, angiogenesis, and cell cycle regulation.
VEGFR-2 is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.
Quantitative Data: VEGFR-2 Inhibition by Pyridazinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4 | - | 0.48 | Sunitinib | - |
| 5 | - | 0.24 | Sunitinib | - |
| 15 | HepG2 | 4.5 | Sorafenib | 3.12 (nM) |
| 49 | - | 8.2 (nM) | Pazopanib | - |
| 50 | - | 9.4 (nM) | Pazopanib | - |
| 127 | - | 0.12 (µg/mL) | Sorafenib | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a typical method for evaluating the inhibitory activity of pyridazinone derivatives against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Test compounds (pyridazinone derivatives)
-
Sorafenib or Sunitinib (positive control)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well plates
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
The test compounds and control are serially diluted to various concentrations in DMSO.
-
In a 96-well plate, the VEGFR-2 enzyme, substrate peptide, and assay buffer are combined.
-
The diluted test compounds or control are added to the wells and pre-incubated with the enzyme for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., addition of a detection reagent that produces a fluorescent or luminescent signal proportional to the amount of ADP produced).
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
BTK is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway. It is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[1]
Quantitative Data: BTK Inhibition by Pyridazinone Derivatives
| Compound ID | BTK IC50 (nM) |
| 8 | 2.1 |
| 9 | 160 |
Experimental Protocol: BTK Kinase Assay
This protocol outlines a common method for assessing the inhibitory potential of compounds against BTK.
Materials:
-
Recombinant human BTK enzyme
-
Test compounds
-
Ibrutinib (positive control)
-
Kinase buffer (e.g., Tris, MgCl2, BSA, MnCl2, DTT)
-
Substrate (e.g., a specific peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds and ibrutinib in the appropriate solvent.
-
Add the BTK enzyme, substrate, and kinase buffer to the wells of a 96-well plate.
-
Add the test compounds or control to the respective wells.
-
Initiate the reaction by adding ATP and incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate IC50 values from the dose-response curves.
The antitumor efficacy of lead pyridazinone candidates is often evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.
Experimental Protocol: NCI-H1581 Xenograft Model for FGFR Inhibitors
This protocol details a typical in vivo study to assess the anticancer activity of a pyridazinone-based FGFR inhibitor.[2]
Animal Model:
-
Female athymic nude mice (4-6 weeks old).
Procedure:
-
Tumor Implantation: A suspension of NCI-H1581 human non-small cell lung cancer cells (characterized by FGFR1 amplification) is injected subcutaneously into the flank of each mouse.[2]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Dosing: The test pyridazinone compound is administered to the treatment group, typically orally, at a predetermined dose and schedule (e.g., 50 mg/kg, once daily).[3] The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint Analysis: The study continues for a defined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.[2][3]
Anti-inflammatory Activity
The pyridazinone scaffold is a key feature in many compounds with potent anti-inflammatory properties. These agents often exert their effects through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterases (PDEs).[4]
COX-2 is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Data: COX-2 Inhibition by Pyridazinone and Related Derivatives
| Compound ID | COX-2 IC50 (µM) |
| 4e | 2.35 |
| 9h | 3.34 |
| 9i | 2.87 |
| 4a | 19.9 |
Data for non-pyridazinone indolin-2-one derivatives with COX-2 inhibitory activity are included for comparative context.[5]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a fluorometric assay for measuring COX-2 inhibition.[6]
Materials:
-
Human recombinant COX-2 enzyme
-
Celecoxib (positive control)
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic acid (substrate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
The test compounds and celecoxib are prepared at various concentrations.
-
The COX-2 enzyme, assay buffer, and COX probe are added to the wells of a 96-well plate.
-
The test compounds or control are added and pre-incubated with the enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
The fluorescence (Ex/Em = 535/587 nm) is measured kinetically. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
Cardiovascular Applications
Pyridazinone derivatives have shown significant promise as cardiovascular agents, primarily due to their vasodilatory properties, which are often mediated through the inhibition of phosphodiesterases.[4]
PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of blood vessels. Inhibition of PDE5 leads to increased cGMP levels, resulting in vasodilation.
Quantitative Data: PDE5 Inhibition by Pyridazinone Derivatives
| Compound ID | PDE5 IC50 (nM) | Selectivity vs. PDE6 (fold) |
| 5r | 8.3 | 240 |
| 27 | 34 | High |
| Sildenafil | 20 | Low |
| 11b | 18.13 | - |
Experimental Protocol: PDE5 Inhibition Assay
This protocol outlines a method for assessing the PDE5 inhibitory activity of pyridazinone compounds.
Materials:
-
Purified human recombinant PDE5 enzyme
-
Test compounds
-
Sildenafil (positive control)
-
cGMP (substrate)
-
Assay buffer
-
Detection reagents (e.g., using a commercially available kit)
-
96-well plates
-
Luminescence or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and sildenafil.
-
Add the PDE5 enzyme and assay buffer to the wells of a 96-well plate.
-
Add the test compounds or control and pre-incubate.
-
Initiate the reaction by adding cGMP.
-
Incubate for a specific time to allow for cGMP hydrolysis.
-
Stop the reaction and quantify the amount of remaining cGMP or the product (GMP) using a suitable detection method. Many commercial kits utilize a secondary reaction that produces a luminescent or fluorescent signal.
-
Calculate the percentage of inhibition and determine the IC50 values.
Signaling Pathways and Workflows
Visualizing the complex biological processes and research workflows is crucial for understanding the context and application of pyridazinone-based drug discovery.
Conclusion
The pyridazinone core represents a highly versatile and privileged scaffold in modern drug discovery. Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, and cardiovascular effects. The relative ease of chemical modification of the pyridazinone ring allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for the development of novel therapeutics. The detailed protocols and compiled data within this guide are intended to facilitate and accelerate research and development efforts centered on this remarkable heterocyclic system.
References
- 1. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
The Pyridazin-3(2H)-one Scaffold: A Versatile Core for Novel Drug Discovery
Abstract: The pyridazin-3(2H)-one nucleus represents a "wonder nucleus" in medicinal chemistry, forming the structural core of numerous compounds with a vast array of pharmacological activities.[1][2] This heterocyclic scaffold has demonstrated significant potential in developing therapeutic agents for conditions ranging from inflammation and cancer to cardiovascular diseases and microbial infections.[3][4][5] This technical guide explores the synthesis, biological activities, and therapeutic promise of the pyridazin-3(2H)-one core, using 4-Ethylpyridazin-3(2H)-one as a representative structure. It provides researchers and drug development professionals with a comprehensive overview of quantitative data, detailed experimental protocols, and key structure-activity relationships to facilitate the discovery of novel therapeutics based on this versatile scaffold.
Introduction: The Prominence of the Pyridazinone Core
The pyridazin-3(2H)-one is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[4] This structure has emerged as a privileged scaffold in drug discovery due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[3] The inherent versatility of the pyridazinone ring allows for substitutions at multiple positions, enabling chemists to fine-tune the pharmacological profile of derivative compounds.
Derivatives of this core have been reported to exhibit an extensive spectrum of biological activities, including:
-
Neuroprotective[10]
This guide will focus on the potential of this scaffold, using the simple yet representative structure of This compound as a conceptual foundation for exploring derivatization and application in drug discovery.
Synthesis Strategies and Methodologies
The synthesis of the pyridazin-3(2H)-one core is typically straightforward and efficient. The most common method involves the cyclocondensation of a γ-keto acid with hydrazine hydrate.[2] Variations in the starting keto acid allow for the introduction of diverse substituents onto the pyridazinone ring, forming the basis for creating large chemical libraries for screening.
Caption: Generalized synthetic pathway for 4-substituted pyridazin-3(2H)-ones.
A detailed, representative protocol for this type of synthesis is provided in the Experimental Protocols section.
Biological Activities and Therapeutic Potential
The broad therapeutic potential of the pyridazinone scaffold is best illustrated by examining its efficacy in key disease areas.
Anti-inflammatory Activity
Many pyridazinone derivatives function as potent anti-inflammatory agents, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[6] Selective COX-2 inhibitors are highly sought after as they can provide effective anti-inflammatory relief with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[6]
Caption: Mechanism of action for anti-inflammatory pyridazinone derivatives.
Table 1: COX-2 Inhibitory Activity of Representative Pyridazinone Derivatives
| Compound ID | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| 2d | 470 | 19.77 | 24 | [6] |
| 2f | 600 | 15.56 | 38 | [6] |
| 3c | 650 | 18.34 | 35 | [6] |
| Celecoxib | 310 | 18.20 | 17 | [6] |
(Data extracted from studies on various 6-substituted pyridazinone derivatives)
Anticancer Activity
The pyridazinone core is a key feature in several potent anticancer agents.[4] These compounds exert their effects through various mechanisms, most notably the inhibition of protein kinases that are critical for tumor growth and survival, such as BCR-ABL, c-Met, and Raf kinases.[11][12] Additionally, some pyridazinone derivatives function as PARP inhibitors, a class of drugs effective against cancers with specific DNA repair defects.[4]
Caption: Typical workflow for developing pyridazinone-based kinase inhibitors.
Table 2: Anticancer Activity of Representative Pyridazinone Derivatives
| Compound ID | Target / Cell Line | IC₅₀ Value | Mechanism of Action | Reference |
|---|---|---|---|---|
| Olaparib | Ovarian Cancer | 0.015 µM | PARP Inhibitor | [4] |
| Fluzoparib | Breast/Ovarian Cancer | 1.46 nM | PARP Inhibitor | [4] |
| AP24534 | BCR-ABL (T315I mutant) | Low nM | Kinase Inhibitor | [11] |
| Compound 11f | MKN-45 Cell Line | 51 nM | Raf Kinase Inhibitor | [12] |
(Data extracted from studies on various pyridazinone-based compounds)
Cardiovascular Applications
Pyridazinone derivatives have been successfully developed as cardiovascular agents, particularly as vasodilators and antihypertensives.[4] Their mechanisms of action can include phosphodiesterase (PDE) inhibition or direct smooth muscle relaxation, leading to a reduction in blood pressure.[4]
Table 3: Cardiovascular Activity of Representative Pyridazinone Derivatives
| Compound ID | Activity | EC₅₀ / % MABP Reduction | Reference |
|---|---|---|---|
| Compound 16 | Vasodilation | EC₅₀ = 0.339 µM | [4] |
| Compound 11 | Antihypertensive | 41.84% MABP Reduction | [4] |
| Compound 12 | Antihypertensive | 40.98% MABP Reduction | [4] |
| Hydralazine | Vasodilation | EC₅₀ = 18.210 µM | [4] |
(Data extracted from studies on various pyridazin-3(2H)-one derivatives)
Structure-Activity Relationships (SAR)
Systematic modification of the pyridazinone scaffold has revealed key structure-activity relationships that guide the design of more potent and selective agents.
Caption: Key sites for modification on the pyridazinone ring to alter activity.
Experimental Protocols
The following protocols are generalized methodologies based on published procedures for the synthesis and evaluation of pyridazinone derivatives.[6][12][13][14]
General Synthesis of a 6-Aryl-3(2H)-pyridazinone
-
Reaction Setup: To a solution of the appropriate 4-aryl-4-oxobutanoic acid (1.0 eq) in ethanol (15 mL/mmol), add hydrazine hydrate (1.5 eq).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Upon completion, cool the mixture to room temperature, then place it in an ice bath. The product, a 6-aryl-4,5-dihydropyridazin-3(2H)-one, will typically precipitate.
-
Filtration: Collect the solid precipitate by vacuum filtration, wash with cold ethanol, and dry.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final compound.[13]
In Vitro COX-2 Inhibition Assay (Enzymatic)
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are pre-incubated at 37°C for 15 minutes with various concentrations of the test compound (dissolved in DMSO) in a Tris-HCl buffer.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.
-
Incubation: The reaction mixture is incubated for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: The reaction is terminated by adding a solution of HCl.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a standard enzyme immunoassay (EIA) kit.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyridazinone compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the resulting formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Conclusion and Future Directions
The pyridazin-3(2H)-one scaffold is a remarkably versatile and highly fruitful starting point for the development of novel therapeutic agents. Its synthetic accessibility and the proven success of its derivatives in modulating key biological targets make it an area of continuing interest. While a specific compound like this compound may not be extensively studied, it represents a simple, modifiable template. Future research should focus on synthesizing and screening libraries of 4-substituted derivatives to explore new therapeutic applications. By leveraging established SAR data and modern screening techniques, the development of next-generation pyridazinone-based drugs holds significant promise for addressing unmet needs in oncology, inflammation, and cardiovascular medicine.
References
- 1. sarpublication.com [sarpublication.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]
- 10. Discovery of 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: in vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3(2H)-Pyridazinone synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 4-Ethylpyridazin-3(2H)-one
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This protocol is intended for informational purposes for qualified researchers in a controlled laboratory setting. All procedures must be carried out in a properly functioning fume hood with appropriate personal protective equipment (PPE). The reagents involved are hazardous. Please consult the Safety Data Sheets (SDS) for all chemicals before use.
Introduction
Pyridazinone derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry and agrochemical research.[1] These scaffolds exhibit a broad spectrum of biological activities, including antihypertensive, anti-inflammatory, analgesic, anticancer, antibacterial, and herbicidal properties.[1][2] 4-Ethylpyridazin-3(2H)-one is a member of this family, and its synthesis provides a fundamental framework for accessing a variety of substituted pyridazinones for further investigation. This document outlines a general, step-by-step protocol for its laboratory-scale synthesis via the cyclocondensation of a γ-ketoacid precursor with hydrazine.
Safety Precautions and Hazard Information
Working with the chemicals required for this synthesis poses several risks. Adherence to strict safety protocols is mandatory.
-
General Hazards: The reactants and solvents used may be flammable, corrosive, and toxic. Pyridine-based compounds can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause severe skin and eye damage.[3][4][5]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of toxic vapors and dust.[5] Use explosion-proof equipment for any operations involving flammable solvents.[6]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Synthesis Overview and Logic
The synthesis of the this compound ring system is typically achieved through the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine. The most common approach involves the cyclization of a γ-ketoacid with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular condensation to form the stable six-membered pyridazinone ring.
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| Ethyl 3-oxohexanoate | 158.19 | 7.91 g (7.83 mL) | 50.0 | 1.0 |
| Hydrazine hydrate (~64%) | 50.06 (as hydrate) | 2.8 mL | 55.0 | 1.1 |
| Ethanol (95%) | - | 100 mL | - | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
| Ethyl Acetate | 88.11 | ~200 mL | - | - |
| Saturated Sodium Bicarbonate | - | ~100 mL | - | - |
| Brine | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - | - |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
500 mL Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper or Büchner funnel
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add ethyl 3-oxohexanoate (1.0 eq, 50.0 mmol) and ethanol (100 mL). Stir the mixture until the ester is fully dissolved.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 eq, 55.0 mmol) to the solution at room temperature over 5 minutes. The mixture may become slightly warm.
-
Cyclization: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a viscous oil or semi-solid residue.
-
Acidification and Hydrolysis: To the residue, add 50 mL of 6M hydrochloric acid. Re-attach the reflux condenser and heat the mixture to reflux for an additional 1-2 hours to ensure complete cyclization and hydrolysis of any ester intermediates.
-
Workup and Extraction: Cool the mixture to room temperature and carefully neutralize it by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a 500 mL separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Purification: Remove the ethyl acetate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Potential Applications of Pyridazinone Core
The pyridazinone scaffold is a "privileged structure" in medicinal chemistry and agrochemical science due to its ability to interact with a wide range of biological targets. The diagram below illustrates the logical relationship between the core structure and its documented applications.[1]
Caption: Potential applications derived from the pyridazinone chemical scaffold.
References
Foundational Principles: Understanding 4-Ethylpyridazin-3(2H)-one
An Application Guide to the Purification of 4-Ethylpyridazin-3(2H)-one
This document provides a comprehensive guide to the purification of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The protocols and methodologies described herein are designed to yield high-purity material suitable for downstream applications where chemical integrity is paramount. This guide emphasizes the rationale behind procedural choices, offering insights grounded in the physicochemical properties of the target molecule and potential impurities.
A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. The pyridazinone core is a polar, heterocyclic system capable of hydrogen bonding, while the 4-position ethyl group adds lipophilic character. This duality governs its behavior in various separation techniques.
Table 1: Physicochemical Properties of this compound and its Parent Compound
| Property | This compound | 3(2H)-Pyridazinone (Parent Compound) | Rationale & Significance for Purification |
|---|---|---|---|
| Molecular Formula | C₆H₈N₂O | C₄H₄N₂O | Provides the basis for molecular weight determination via mass spectrometry. |
| Molecular Weight | 124.14 g/mol | 96.09 g/mol [1][2] | The ethyl group increases mass and lipophilicity compared to the parent. |
| Polarity | Polar | Polar | The polar pyridazinone ring dominates, making it suitable for normal-phase chromatography. |
| logP (Octanol/Water) | ~0.6-1.0 (Estimated) | 0.182[1] | The positive logP indicates some lipophilicity. The ethyl group increases this value, affecting solvent choice for extraction and chromatography. |
| Water Solubility | Moderately Soluble | log₁₀WS = -0.55 (mol/L)[1] | Limited water solubility allows for efficient extraction into organic solvents but may permit aqueous washes. |
| pKa | Weakly acidic/basic | Data not readily available | The amide-like N-H can be deprotonated under strong basic conditions, and ring nitrogens can be protonated under acidic conditions. This is key for extractive purification[3]. |
| Physical State | Solid at room temperature | Solid at room temperature | Enables purification by recrystallization and sublimation. |
Common Impurities: The purity of the final compound is often compromised by substances remaining from its synthesis. These can include unreacted starting materials, reagents, catalysts, and side-products such as isomers or products of degradation[4]. A robust purification strategy must be capable of removing these diverse contaminants.
Multi-Step Purification Strategy: From Crude Reaction to High-Purity Solid
A multi-tiered approach is recommended, beginning with bulk impurity removal and progressing to fine purification techniques. The typical workflow involves an initial aqueous workup, followed by either recrystallization or column chromatography, depending on the impurity profile.
Initial Purification: Aqueous Liquid-Liquid Extraction
Principle: This technique exploits the differences in solubility and acid-base properties between the target compound and impurities[3]. By washing the organic reaction mixture with acidic or basic aqueous solutions, ionizable impurities can be selectively transferred into the aqueous phase, leaving the more neutral product in the organic layer.
Protocol:
-
Dissolution: Following the reaction, quench the mixture and dissolve/dilute it with an appropriate water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl). Drain the aqueous layer.
-
Basic Wash (to remove acidic impurities): Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate)[3]. Be cautious of potential gas evolution. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude solid.
Scientist's Note: The basicity of the pyridazine nitrogens is relatively low. Therefore, washing with dilute acid should not cause significant loss of the desired product into the aqueous layer, but this should be verified by TLC analysis of the aqueous washes.
Primary Purification Method: Recrystallization
Principle: Recrystallization is a highly effective method for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures[3].
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one. Ethanol is often effective for pyridazinone derivatives[3][5].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate). Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them quickly, preventing premature crystallization[6].
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Recrystallization This method is useful when a single ideal solvent cannot be found.
-
Dissolution: Dissolve the crude solid in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Methanol, DMSO)[7].
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., water or hexane) to the stirred solution until persistent turbidity is observed[7].
-
Crystal Growth: Allow the mixture to stand, possibly with gentle heating to redissolve slightly, followed by slow cooling to promote crystal growth.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.
Scientist's Note: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is supersaturated at a temperature above the compound's melting point. This can often be resolved by using a more dilute solution or a different solvent system[7].
Advanced Purification: Silica Gel Column Chromatography
Principle: For complex mixtures containing impurities with polarities similar to the product or for separating isomers, column chromatography is the method of choice[3][8]. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent)[9].
Protocol:
-
TLC Analysis: First, determine the optimal mobile phase using Thin-Layer Chromatography (TLC). A good solvent system (e.g., a mixture of hexane and ethyl acetate) should provide a Retention Factor (Rf) of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane) and carefully pack it into a glass column, ensuring no air bubbles are trapped[6].
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) by slowly increasing the proportion of the more polar solvent (e.g., ethyl acetate)[3][9].
-
Fraction Collection: Collect the eluent in small fractions (e.g., in test tubes) and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions containing only the desired compound and remove the solvent using a rotary evaporator to obtain the purified product.
Scientist's Note (Critical Insight): Nitrogen-containing heterocycles like this compound can exhibit "tailing" or streaking on acidic silica gel due to strong interactions with surface silanol groups. To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase. This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation[6].
High-Purity Finishing Step: Vacuum Sublimation
Principle: Sublimation is the transition of a substance directly from the solid to the gas phase, without passing through the liquid phase. For organic compounds with sufficient vapor pressure, this can be an excellent final purification step to remove non-volatile impurities like salts or baseline material from chromatography. The process involves heating the solid under vacuum and collecting the purified, condensed solid on a cold surface. This is a known technique for heterocyclic compounds[10][11].
Protocol:
-
Apparatus Setup: Place the dry, purified solid into a sublimation apparatus.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.
-
Cooling: Fill the cold finger of the apparatus with a coolant (e.g., ice-water or a dry ice/acetone slurry).
-
Heating: Gently and slowly heat the bottom of the apparatus containing the crude solid using a heating mantle or oil bath.
-
Sublimation & Deposition: The compound will sublime and then deposit as pure crystals on the cold finger.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before venting the vacuum. Carefully scrape the purified crystals from the cold finger.
Validation: Purity Assessment Techniques
After purification, the purity of this compound must be rigorously assessed. A combination of methods provides the most comprehensive evaluation[12].
Table 2: Comparative Analysis of Purity Assessment Methods
| Technique | Principle | Information Provided | Advantages & Disadvantages |
|---|---|---|---|
| TLC | Differential partitioning between stationary and mobile phases. | Qualitative assessment of purity and number of components. | Pros: Fast, inexpensive, excellent for reaction monitoring. Cons: Not quantitative, low resolution. |
| Melting Point | Temperature range over which a solid melts. | A sharp melting point range close to the literature value indicates high purity. | Pros: Simple, fast indicator of purity. Cons: Insensitive to small amounts of impurities; requires a literature value for comparison. |
| HPLC | High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase[12]. | Quantitative purity (e.g., % area), detection of trace impurities[13]. | Pros: Highly accurate, reproducible, and quantitative[12]. Cons: Requires method development, more expensive. |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Purity assessment plus molecular weight confirmation of the main peak and any impurities[14]. | Pros: High sensitivity and specificity; provides structural information about impurities[12]. Cons: Quantitative accuracy can be lower than HPLC-UV without careful calibration. |
| NMR | Nuclear magnetic resonance spectroscopy. | Structural confirmation and detection of impurities. Quantitative NMR (qNMR) can determine absolute purity without a reference standard[12]. | Pros: Provides definitive structural information; qNMR is a primary analytical method. Cons: Lower sensitivity than HPLC for trace impurities; requires a high-field instrument. |
References
- 1. 3(2H)-Pyridazinone (CAS 504-30-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. iajpr.com [iajpr.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Deviations from Ideal Sublimation Vapor Pressure Behavior in Mixtures of Polycyclic Aromatic Compounds with Interacting Heteroatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Evaluation of 4-Ethylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2] This document provides a set of detailed application notes and in vitro assay protocols to guide the preliminary biological evaluation of 4-Ethylpyridazin-3(2H)-one . While specific data for this particular derivative is not extensively available in public literature, the following protocols are based on established methodologies for analogous pyridazinone-based compounds and serve as a robust starting point for investigation.
Potential Therapeutic Applications and In Vitro Models
Based on the activities of structurally related compounds, this compound could be screened for several biological effects. The primary areas of interest include anti-inflammatory, cytotoxic, and cardiovascular activities.
Data Presentation: In Vitro Bioactivity of Representative Pyridazinone Derivatives
The following table summarizes quantitative data for various pyridazinone derivatives in key in vitro assays. This data is provided for context and as a benchmark for interpreting results obtained for this compound.
| Compound Class | Target/Assay | Cell Line / Enzyme | Readout | Value (µM) | Reference Compound(s) |
| Pyridazinone Derivatives | COX-2 Inhibition | Human Recombinant | IC50 | 0.77 - 1.89 | Celecoxib (IC50 = 0.35 µM) |
| Pyridazinone Derivatives | Vasorelaxant Activity | Isolated Rat Thoracic Aorta | EC50 | 0.0025 - 2.9480 | Nitroglycerin (EC50 = 0.1824 µM) |
| Pyridazinone Derivatives | Cytotoxicity | Osteosarcoma Cell Lines | - | - | Doxorubicin |
| Pyridazinone-like Compounds | NF-κB Inhibition | THP1-Blue Monocytic Cells | - | - | - |
| Pyridazinone Derivatives | Phosphodiesterase 4 (PDE4) Inhibition | - | - | - | Roflumilast |
Experimental Protocols
Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To determine the inhibitory potential of this compound on the COX-2 enzyme, a key mediator of inflammation.
Methodology: A colorimetric or fluorometric COX inhibitor screening assay kit is commonly used.[3]
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of test concentrations.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and human recombinant COX-2 enzyme to each well.
-
Compound Addition: Add the test compound dilutions or a reference inhibitor (e.g., celecoxib) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-10 minutes).
-
Detection: Stop the reaction and measure the absorbance or fluorescence using a microplate reader to determine the peroxidase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Cytotoxicity Assessment: MTT Cell Viability Assay
Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line (e.g., human colon carcinoma HCT116 or osteosarcoma cell lines).
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed the selected cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cardiovascular Activity: Vasorelaxant Effect on Isolated Aortic Rings
Objective: To assess the potential vasorelaxant activity of this compound.
Methodology: This ex vivo assay uses isolated thoracic aortic rings from rats to measure the effect of the compound on vascular smooth muscle contraction.
Protocol:
-
Aorta Isolation: Isolate the thoracic aorta from a euthanized rat and place it in a Krebs-Henseleit solution.
-
Ring Preparation: Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
Tissue Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Equilibration and Pre-contraction: Allow the tissues to equilibrate under a resting tension. Induce a sustained contraction using a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).
-
Compound Addition: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Tension Measurement: Record the changes in isometric tension using a force transducer.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the EC50 value.
Visualizations
Signaling Pathway: NF-κB in Inflammation
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT-based cell viability assay.
References
- 1. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays of 4-Ethylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the biological activity of 4-Ethylpyridazin-3(2H)-one. The methodologies are based on established assays for structurally related pyridazinone derivatives, which have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Introduction to Pyridazinone Derivatives
Pyridazin-3(2H)-one and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Research has shown that these compounds can modulate various cellular pathways, making them promising candidates for the development of new therapeutic agents.[1][3] This document outlines key cell-based assays to investigate the potential efficacy of this compound.
I. Anti-inflammatory Activity Assays
Pyridazinone derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB signaling cascade and the production of pro-inflammatory cytokines like IL-6.[4]
NF-κB Activation Assay in THP-1 Monocytes
This assay determines the effect of this compound on the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in human monocytic THP-1 cells.
Experimental Protocol:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NF-κB inhibitor).
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NF-κB activation.
-
NF-κB Reporter Assay: If using a reporter cell line (e.g., THP1-Blue™), measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant according to the manufacturer's instructions.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of NF-κB inhibition against the compound concentration.
IL-6 Production Assay in MonoMac-6 Cells
This protocol measures the inhibitory effect of this compound on the production of the pro-inflammatory cytokine IL-6 in LPS-stimulated MonoMac-6 cells.[4]
Experimental Protocol:
-
Cell Culture: Maintain MonoMac-6 cells in RPMI-1640 medium supplemented with 10% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Plate MonoMac-6 cells in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for 1 hour.
-
LPS Challenge: Induce IL-6 production by adding 100 ng/mL of LPS and incubate for an additional 24 hours.
-
ELISA: Quantify the concentration of IL-6 in the cell culture supernatant using a commercial IL-6 ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of IL-6 production.
Table 1: Representative Anti-inflammatory Activity of a Pyridazinone Derivative [4]
| Compound | Target Cell Line | Assay | IC₅₀ (µM) |
| Pyridazinone 71 | THP1-Blue | NF-κB Inhibition | 2.0 |
| Pyridazinone 71 | MonoMac-6 | IL-6 Inhibition | 2.0 |
| Pyridazinone 84 | THP1-Blue | NF-κB Inhibition | > 50 |
| Pyridazinone 84 | MonoMac-6 | IL-6 Inhibition | 30.7 |
II. Anticancer Activity Assays
The pyridazinone scaffold is a key feature in several anticancer agents.[2][3] The following assays can be used to evaluate the potential of this compound as an anticancer compound.
Cell Viability and Proliferation Assays
These assays are fundamental for assessing the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.
Experimental Protocols:
-
MTT Assay:
-
Seed cancer cells (e.g., HCT116, AGS, Saos-2) in a 96-well plate.[5][6]
-
Treat cells with a range of this compound concentrations for 48-96 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm.
-
-
Sulforhodamine B (SRB) Assay: [3]
-
Plate cancer cells in a 96-well plate and treat with the test compound for 48 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB solution.
-
Wash with acetic acid to remove unbound dye.
-
Solubilize the bound dye with Tris base solution and measure the absorbance at 510 nm.
-
-
EdU Integration Assay: [5]
-
Culture cancer cells and treat with this compound.
-
Add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Detect EdU using a click chemistry reaction with a fluorescently labeled azide.
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy to quantify cell proliferation.
-
Table 2: Cytotoxic Effects of Pyridazinone Derivatives on Osteosarcoma Cell Lines [5]
| Compound | Cell Line | Assay | Effect | Concentration |
| 4aa | Saos-2 | Mitochondrial Activity | Significant decrease | 50 µM |
| 4ba | Saos-2 | Mitochondrial Activity | Significant decrease | 50 µM |
Apoptosis Induction Assays
These assays determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.
Experimental Protocols:
-
Annexin V/Propidium Iodide (PI) Staining: [5]
-
Treat cancer cells with this compound for the desired time.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase-3 Activity Assay: [5]
-
Lyse the treated cells to release cellular proteins.
-
Add a fluorogenic or colorimetric caspase-3 substrate to the cell lysate.
-
Measure the fluorescence or absorbance to quantify the activity of cleaved caspase-3, a key executioner caspase in apoptosis.
-
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of this compound to inhibit cancer cell migration, a crucial process in metastasis.[5][7]
Experimental Protocol:
-
Grow cancer cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at various time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
III. Visualization of Experimental Workflows and Signaling Pathways
Diagrams
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ricerca.unich.it [ricerca.unich.it]
- 7. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Pyridazinone Scaffold as a Versatile Kinase Inhibitor Platform
Introduction:
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a rich target class, and their dysregulation is a hallmark of numerous diseases. Within the vast chemical space of potential inhibitors, heterocyclic scaffolds have proven to be particularly fruitful. Among these, the pyridazin-3(2H)-one core has emerged as a privileged structure, demonstrating remarkable versatility in targeting a range of protein kinases.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on leveraging the 4-Ethylpyridazin-3(2H)-one, a representative member of this class, as a potential kinase inhibitor. We will delve into the rationale behind its design, detailed protocols for its synthesis and biological evaluation, and the broader context of pyridazinone derivatives in kinase-targeted therapies.
The pyridazinone scaffold is an attractive starting point for medicinal chemists due to its synthetic tractability and its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases.[1] Numerous derivatives have been developed, showcasing potent inhibitory activity against critical cancer-related kinases such as FER tyrosine kinase, c-Met, and C-Terminal Src Kinase (CSK).[3][4][5] The strategic placement of substituents on the pyridazinone ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a highly adaptable platform for inhibitor design.[6][7]
This guide will utilize this compound as a model compound to illustrate the key workflows and experimental considerations in the early-stage discovery and characterization of novel pyridazinone-based kinase inhibitors.
Part 1: Synthesis and Characterization of this compound
A fundamental step in the evaluation of any potential drug candidate is its chemical synthesis and rigorous characterization. The following protocol outlines a generalizable, multi-step synthesis of a 4-substituted pyridazin-3(2H)-one, exemplified by this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative synthesis; specific reaction conditions may require optimization.
1. Step 1: Synthesis of β-keto ester
- Reaction: To a solution of sodium ethoxide (1.1 eq) in dry ethanol, slowly add diethyl oxalate (1.0 eq). Subsequently, add ethyl butyrate (1.0 eq) dropwise at room temperature.
- Rationale: This Claisen condensation reaction forms the initial carbon skeleton required for the pyridazinone ring.
- Work-up: After stirring for 12 hours, the reaction mixture is quenched with dilute hydrochloric acid and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
2. Step 2: Cyclization with Hydrazine
- Reaction: The crude β-keto ester from Step 1 is dissolved in glacial acetic acid. Hydrazine hydrate (1.1 eq) is added, and the mixture is refluxed for 6-8 hours.
- Rationale: Hydrazine reacts with the diketone to form the heterocyclic pyridazinone ring.
- Work-up: The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the crude 4-ethyl-6-oxo-1,6-dihydropyridazine-5-carboxylic acid ethyl ester.
3. Step 3: Hydrolysis and Decarboxylation
- Reaction: The product from Step 2 is suspended in a 10% aqueous solution of sodium hydroxide and refluxed for 4 hours. The solution is then cooled and acidified with concentrated hydrochloric acid.
- Rationale: This step removes the ester group and the carboxylic acid at the 5-position to yield the final product.
- Work-up: The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to afford pure this compound.
Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[8][9]
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Part 2: In Vitro Kinase Inhibition Assays
The primary biological evaluation of a potential kinase inhibitor involves determining its ability to inhibit the enzymatic activity of its target kinase(s). This is typically quantified by the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method and should be adapted for the specific kinase of interest.
1. Reagents and Materials:
- Kinase of interest (e.g., recombinant human FER, c-Met)
- Kinase substrate (specific to the kinase)
- ATP
- This compound (dissolved in DMSO)
- Kinase buffer
- Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
- White, opaque 384-well plates
- Plate reader capable of luminescence detection
2. Assay Procedure:
- Prepare a serial dilution of this compound in DMSO.
- In a 384-well plate, add the kinase, substrate, and buffer.
- Add the serially diluted compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.
- Stop the reaction and measure the remaining ATP using the luminescence-based detection reagent according to the manufacturer's instructions.
- Read the luminescence signal on a plate reader.
3. Data Analysis:
- The luminescence signal is inversely proportional to the kinase activity.
- Calculate the percent inhibition for each compound concentration relative to the controls.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | Kinase X | Hypothetical Value |
| Staurosporine (Control) | Kinase X | Hypothetical Value |
Part 3: Cell-Based Assays for Cellular Potency and Viability
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to assess a compound's ability to penetrate cells, engage its target in a cellular context, and exert a biological effect.
Experimental Protocol: Cell Proliferation/Viability Assay (MTT or CellTiter-Glo®)
1. Cell Culture:
- Culture a cancer cell line known to be dependent on the target kinase (e.g., a cell line overexpressing c-Met for a c-Met inhibitor).
- Maintain the cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
2. Assay Procedure:
- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of this compound for 48-72 hours.
- After the incubation period, assess cell viability using a suitable method:
- MTT Assay: Add MTT solution and incubate. Then, add a solubilizing agent and measure the absorbance at 570 nm.
- CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent directly to the wells and measure the luminescence.
- Include a positive control (a known cytotoxic agent) and a negative control (DMSO vehicle).
3. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated cells.
- Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).
Visualization of Experimental Workflow:
Caption: Workflow for the evaluation of a novel kinase inhibitor.
Part 4: Understanding the Mechanism of Action
To further validate that the observed cellular effects are due to the inhibition of the target kinase, it is crucial to investigate the compound's impact on the relevant signaling pathway.
Experimental Protocol: Western Blotting for Phospho-Protein Levels
1. Procedure:
- Treat the selected cancer cell line with this compound at various concentrations for a defined period (e.g., 1-4 hours).
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-c-Met) and its downstream effectors (e.g., phospho-AKT, phospho-ERK).
- Also, probe for the total protein levels of the respective proteins as loading controls.
- Use a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Expected Outcome:
- A dose-dependent decrease in the phosphorylation of the target kinase and its downstream signaling proteins would confirm the on-target activity of the compound.
Visualization of a Representative Signaling Pathway:
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
The pyridazin-3(2H)-one scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors. By employing the systematic approach outlined in these application notes, researchers can efficiently synthesize, characterize, and evaluate new derivatives like this compound. The combination of robust in vitro and cell-based assays, along with mechanistic studies, provides a clear path for advancing promising lead compounds into further preclinical and clinical development. The continued exploration of the chemical space around the pyridazinone core is likely to yield the next generation of targeted therapies for a multitude of diseases.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridazin-3(2H)-one Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazin-3(2H)-one scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2] Derivatives of this core structure have been extensively investigated for their potential as therapeutic agents, demonstrating antimicrobial, anti-inflammatory, antihypertensive, and notably, anticancer properties.[1][2] This document provides a comprehensive overview of the application of pyridazin-3(2H)-one derivatives in cancer cell line studies, including summaries of their biological activities, detailed experimental protocols, and visualizations of relevant signaling pathways. While specific data for "4-Ethylpyridazin-3(2H)-one" is not extensively available in the public domain, the following information on related pyridazinone derivatives offers a strong foundation for investigating novel analogues within this chemical class.
I. Biological Activity and Data Presentation
Derivatives of pyridazin-3(2H)-one have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.
A. In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of selected pyridazin-3(2H)-one derivatives against various cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting biological or biochemical functions.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Dichloropyridazine (DCPYR) | MAC 16 (Murine Colon Carcinoma) | - | 5-FU | - |
| Amido-furanone (AAF) | MAC 13 (Murine Colon Carcinoma) | 18.4 | - | - |
| Amido-furanone (AAF) | MAC 16 (Murine Colon Carcinoma) | 18.4 | - | - |
| Quinazolinone-Thiazole Hybrid (A3) | PC3 (Prostate Cancer) | 10 | Doxorubicin | 3.7 |
| Quinazolinone-Thiazole Hybrid (A3) | MCF-7 (Breast Cancer) | 10 | Doxorubicin | 7.2 |
| Quinazolinone-Thiazole Hybrid (A3) | HT-29 (Colon Cancer) | 12 | Doxorubicin | 5.6 |
| 2,6-dihaloarylchalcone (3a) | HeLa (Cervical Cancer) | 3.5 | - | - |
| 2,6-dihaloarylchalcone (3a) | MCF-7 (Breast Cancer) | 4.5 | - | - |
| Pyridazin-3(2H)-one with quinoline moiety (43) | PANC-1 (Pancreatic Cancer) | 2.9 | - | - |
| Pyridazin-3(2H)-one with quinoline moiety (43) | PACA-2 (Pancreatic Cancer) | 2.2 | - | - |
Note: The unsubstituted pyridazine DCPYR showed a remarkable 7-fold higher in vitro inhibition compared to its arylated analogue for the MAC16 cell line.[3] In vivo studies with DCPYR demonstrated a 53% inhibition of tumor growth in mice at a 50mg/kg dose.[3]
B. In Vivo Efficacy
Selected pyridazinone derivatives have also been evaluated in vivo, demonstrating their potential to inhibit tumor growth in animal models.
| Compound | Animal Model | Cancer Cell Line | Dose | Tumor Growth Inhibition (%) |
| Dichloropyridazine (DCPYR) | Mice | MAC 16 | 50 mg/kg | 53 |
| Amido-furanone (AAF) | Mice | MAC 16 | - | 26 |
| Xylene derivative (MXAA) | Mice | MAC 16 | 20 mg/kg | 25 |
II. Experimental Protocols
The following are detailed protocols for key experiments commonly used to evaluate the anticancer effects of pyridazin-3(2H)-one derivatives on cancer cell lines.
A. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, PC-3)[4]
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Pyridazin-3(2H)-one derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pyridazin-3(2H)-one derivative in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Western Blot Analysis for Apoptosis and Cell Cycle Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, p53, p21, Cyclin D1, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
III. Signaling Pathways and Visualizations
Several signaling pathways are implicated in the anticancer activity of pyridazin-3(2H)-one derivatives. These compounds can induce apoptosis through both intrinsic and extrinsic pathways and may also affect cell cycle regulation.
A. Apoptosis Induction Pathway
Many anticancer agents, including derivatives of pyridazinones, exert their effect by inducing programmed cell death, or apoptosis. This can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as Caspase-3, which leads to the cleavage of cellular substrates like PARP, ultimately resulting in cell death.
Caption: Generalized apoptosis induction pathway by pyridazin-3(2H)-one derivatives.
B. Experimental Workflow for Evaluating Anticancer Activity
The following diagram outlines a typical workflow for the initial in vitro evaluation of a novel pyridazin-3(2H)-one derivative for its anticancer properties.
Caption: A standard workflow for the in vitro assessment of anticancer compounds.
Conclusion
The pyridazin-3(2H)-one scaffold represents a promising framework for the development of novel anticancer agents. The derivatives discussed herein exhibit significant cytotoxic and antitumor activities through mechanisms that often involve the induction of apoptosis and modulation of cell cycle progression. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating the therapeutic potential of this important class of heterocyclic compounds. Further studies, including the synthesis and evaluation of new analogues like this compound, are warranted to explore the full potential of this chemical space in cancer therapy.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarena.com [scholarena.com]
- 4. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridazinone Derivatives in Anti-Inflammatory Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is based on research conducted on various pyridazinone derivatives. No specific data was found for "4-Ethylpyridazin-3(2H)-one." Therefore, these notes and protocols are provided as a general guide for investigating the anti-inflammatory potential of the pyridazinone scaffold.
Introduction
The pyridazinone core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its potential in developing anti-inflammatory agents with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Derivatives of pyridazinone have been explored for their ability to modulate key inflammatory pathways, primarily through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[3][4] This document provides a summary of the anti-inflammatory activity of various pyridazinone derivatives, detailed experimental protocols for their evaluation, and diagrams of the relevant signaling pathways.
Data Presentation: Anti-Inflammatory Activity of Pyridazinone Derivatives
The following tables summarize the quantitative data on the inhibitory activities of representative pyridazinone derivatives against key inflammatory targets.
Table 1: Cyclooxygenase (COX) Inhibition by Pyridazinone Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound | Reference IC50 (µM) | Reference SI |
| Compound 5a | COX-2 | 0.77 | 16.70 | Indomethacin | 0.42 | 0.50 |
| Celecoxib | 0.35 | 37.03 | ||||
| Compound 5f | COX-2 | 1.89 | 13.38 | Indomethacin | 0.42 | 0.50 |
| Celecoxib | 0.35 | 37.03 | ||||
| Compound 3g | COX-2 | 0.04384 | 11.51 | Celecoxib | 0.07353 | 11.78 |
| Compound 3d | COX-2 | 0.06723 | - | Celecoxib | 0.07353 | - |
| Compound 6a | COX-2 | 0.05301 | - | Celecoxib | 0.07353 | - |
Data sourced from multiple studies on novel pyridazinone derivatives.[5][6]
Table 2: Phosphodiesterase 4 (PDE4) Inhibition by Pyridazinone Derivatives
| Compound ID | Target | IC50 (nM) | % Inhibition at 20 µM | Reference Compound | Reference % Inhibition at 20 µM |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | PDE4B | 251 ± 18 | 64% | Roflumilast | 75% |
Data from a study on pyridazinone derivatives as PDE4 inhibitors.[3]
Table 3: Inhibition of Pro-inflammatory Cytokine and Mediator Production
| Compound ID | Cell Line | Stimulant | Target | % Inhibition / Reduction |
| Compound 5a | RAW264.7 | LPS | TNF-α | 87% |
| IL-6 | 76% | |||
| NO | 35.7% | |||
| ROS | 42% | |||
| Compound 5f | RAW264.7 | LPS | TNF-α | 35% |
| IL-6 | 32% | |||
| NO | 20% | |||
| ROS | 21.3% | |||
| Compound [I] | Macrophages | LPS | TNF-α, IL-6, NO, ROS | Effective Inhibition |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | Human primary macrophages | - | Pro-inflammatory cytokines and chemokines | Regulated production |
Data compiled from studies on the anti-inflammatory effects of pyridazinone derivatives.[3][4][5]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anti-inflammatory properties of pyridazinone derivatives.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the in vitro inhibitory activity and selectivity of pyridazinone derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test pyridazinone compounds
-
Reference compounds (e.g., Indomethacin, Celecoxib)
-
EIA buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Prepare stock solutions of test compounds and reference drugs in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the EIA buffer, cofactors (e.g., glutathione, hematin), and the respective enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compounds or reference drugs to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).
Protocol 2: In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay
Objective: To assess the inhibitory effect of pyridazinone derivatives on PDE4 activity.
Materials:
-
Recombinant human PDE4B enzyme
-
cAMP (substrate)
-
Test pyridazinone compounds
-
Reference compound (e.g., Roflumilast)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Snake venom nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green)
Procedure:
-
Prepare serial dilutions of the test compounds and reference drug in the assay buffer.
-
In a 96-well plate, add the PDE4B enzyme to the assay buffer.
-
Add the test compounds or reference drug to the wells. Include a vehicle control.
-
Initiate the reaction by adding cAMP.
-
Incubate the plate at 30°C for a specified time (e.g., 20 minutes).
-
Stop the first reaction and initiate the second by adding snake venom nucleotidase to convert AMP to adenosine and inorganic phosphate.
-
Incubate the plate at 30°C for a further period (e.g., 10 minutes).
-
Stop the second reaction and develop the color by adding the phosphate detection reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition and determine the IC50 values as described in Protocol 1.
Protocol 3: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
Objective: To evaluate the effect of pyridazinone derivatives on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyridazinone compounds
-
MTT or other cell viability assay kit
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in complete medium. Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various non-toxic concentrations of the test compounds for a pre-incubation period (e.g., 1 hour). Determine non-toxic concentrations beforehand using a cell viability assay (e.g., MTT).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours). Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by the test compounds compared to the vehicle control group.
Protocol 4: In Vivo Carrageenan-Induced Paw Edema Model
Objective: To assess the in vivo anti-inflammatory activity of pyridazinone derivatives in an acute inflammation model.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test pyridazinone compounds
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: vehicle control, reference drug, and test compound groups (at least two doses).
-
Drug Administration: Administer the test compounds and reference drug orally or intraperitoneally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
Caption: General experimental workflow for evaluating the anti-inflammatory potential of pyridazinone derivatives.
Caption: Inhibition of the COX-2 signaling pathway by pyridazinone derivatives.
Caption: Inhibition of the PDE4 signaling pathway by pyridazinone derivatives, leading to anti-inflammatory effects.
References
- 1. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 5. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Ethylpyridazin-3(2H)-one in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the cardiovascular effects of 4-Ethylpyridazin-3(2H)-one is limited in publicly available scientific literature. The following application notes and protocols are based on the established activities of the broader class of pyridazin-3(2H)-one derivatives, which have shown potential as cardiovascular agents. These guidelines are intended to serve as a starting point for the investigation of this compound and will require optimization and validation for this specific compound.
Introduction to Pyridazin-3(2H)-one Derivatives in Cardiovascular Research
The pyridazin-3(2H)-one scaffold is a key pharmacophore in a variety of biologically active compounds.[1] In the context of cardiovascular disease, derivatives of this core structure have demonstrated significant potential as vasodilators, antihypertensives, and inhibitors of phosphodiesterases (PDEs).[2][3] Their mechanisms of action often involve the modulation of intracellular signaling pathways that regulate vascular tone and cardiac function.
The primary proposed mechanisms for the cardiovascular effects of pyridazin-3(2H)-one derivatives include:
-
Vasodilation: Many pyridazinone derivatives induce relaxation of vascular smooth muscle, leading to a decrease in blood pressure. This effect can be mediated through various pathways, including the inhibition of calcium influx and the modulation of nitric oxide (NO) signaling.[1]
-
Phosphodiesterase (PDE) Inhibition: Certain pyridazinone analogs are potent inhibitors of phosphodiesterase isoenzymes, particularly PDE3.[3] By preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), these compounds can lead to vasodilation and increased cardiac contractility.
Given the established profile of the pyridazinone scaffold, this compound is a compound of interest for investigation in various cardiovascular disease models, including hypertension, heart failure, and myocardial ischemia.
Potential Applications in Cardiovascular Disease Models
Based on the activities of related compounds, this compound could be investigated in the following cardiovascular disease models:
-
Hypertension Models: To assess its potential to lower blood pressure.
-
Models of Heart Failure: To evaluate its effects on cardiac contractility and remodeling.
-
Ischemia-Reperfusion Injury Models: To investigate its potential protective effects on cardiac tissue.
Quantitative Data on Representative Pyridazin-3(2H)-one Derivatives
The following table summarizes the vasodilatory and PDE inhibitory activities of several reported pyridazin-3(2H)-one derivatives. This data can serve as a benchmark for evaluating the potency of this compound.
| Compound Class | Representative Compound | Assay | Endpoint | Potency | Reference |
| 6-Phenyl-3(2H)-pyridazinone Derivatives | Acid Analog | Rat Thoracic Aortic Rings | EC₅₀ | 0.339 µM | [4] |
| Ester Analog | Rat Thoracic Aortic Rings | EC₅₀ | 1.225 µM | [4] | |
| 4-Methoxyphenylhydrazide Derivative | Rat Thoracic Aortic Rings | EC₅₀ | 1.204 µM | [4] | |
| 4,5-Dihydro-3(2H)pyridazinone Derivatives | CI-914, CI-930, Pimobendan | Isolated Rabbit Heart | Positive Inotropic Effect | - | [3] |
| Pyridazinone-based PDE inhibitors | Saterinone | Human Heart PDE Isozymes | IC₅₀ (PDE III) | 0.02 µmol/L | [5] |
| Saterinone | Human Heart PDE Isozymes | IC₅₀ (PDE IV) | 0.03 µmol/L | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the cardiovascular effects of this compound.
In Vitro Vasodilation Assay in Isolated Rat Aortic Rings
This protocol is designed to assess the direct vasodilatory effect of this compound on vascular smooth muscle.[6][7]
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-4 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
To assess the viability of the endothelium, pre-contract the rings with phenylephrine (1 µM) and then induce relaxation with acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium.
-
After washing and re-equilibration, pre-contract the rings again with phenylephrine (1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension and express the relaxation as a percentage of the PE-induced contraction.
-
Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).
In Vitro Vasodilation Assay Workflow.
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a generic fluorescence polarization-based assay to determine the inhibitory activity of this compound against PDE isoenzymes, particularly PDE3 and PDE4.[5][8]
Materials and Reagents:
-
Recombinant human PDE3 and PDE4 enzymes
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
PDE assay buffer
-
Binding agent (specific to the assay kit)
-
This compound (in DMSO)
-
Known PDE inhibitor (e.g., IBMX, Saterinone) as a positive control
-
384-well black microplate
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of this compound in PDE assay buffer.
-
Add the diluted compound to the wells of the microplate. Include wells with buffer only (no inhibition) and a known PDE inhibitor (maximal inhibition).
-
Add the diluted PDE enzyme to each well and incubate for 15-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FAM-cAMP substrate to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding the binding agent.
-
Incubate for another 30 minutes to allow for the binding of the fluorescently labeled monophosphate.
-
Measure the fluorescence polarization in each well.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rat aorta as a pharmacological tool for in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Application Notes and Protocols for Antimicrobial Activity Screening of 4-Ethylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3][4][5] The core pyridazinone scaffold is a subject of extensive research in medicinal chemistry due to its potential for chemical modification and the resulting diverse pharmacological profiles.[6][7] This document provides detailed application notes and standardized protocols for the antimicrobial activity screening of a specific derivative, 4-Ethylpyridazin-3(2H)-one. The methodologies outlined are based on established antimicrobial susceptibility testing techniques and are intended to guide researchers in the preliminary evaluation of this compound's efficacy against a panel of pathogenic microorganisms.
Data Presentation: Antimicrobial Activity of Pyridazinone Derivatives
While specific data for this compound is not yet publicly available, the following table summarizes the range of Minimum Inhibitory Concentrations (MICs) observed for various pyridazinone derivatives against common bacterial and fungal strains, as reported in the literature. This provides a comparative baseline for the expected activity of novel derivatives like this compound.
| Microorganism | Gram Stain | Type | Representative MIC Range (µg/mL) for Pyridazinone Derivatives |
| Staphylococcus aureus | Gram-positive | Bacterium | 16 - 128[2] |
| Streptococcus pyogenes | Gram-positive | Bacterium | Good activity reported (qualitative)[1] |
| Escherichia coli | Gram-negative | Bacterium | Good activity reported (qualitative)[1] |
| Pseudomonas aeruginosa | Gram-negative | Bacterium | 3.74 - 8.92 (for specific potent derivatives)[8] |
| Klebsiella pneumoniae | Gram-negative | Bacterium | 2 - 32[9] |
| Candida albicans | - | Fungus | 16 - 1024[2] |
| Aspergillus niger | - | Fungus | Good activity reported (qualitative)[1] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the MIC of this compound using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard
-
Positive control antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Resazurin sodium salt solution (optional, for viability indication)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first well of each row to achieve the highest desired concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a fresh culture of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL.
-
Controls:
-
Positive Control: A row with a standard antibiotic instead of the test compound.
-
Negative Control (Sterility Control): A well containing only sterile broth.
-
Growth Control: A well containing broth and the microbial inoculum but no antimicrobial agent.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader. The addition of a viability dye like resazurin can also aid in the determination.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of this compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard
-
Positive control antibiotic disks
-
Negative control (disk with solvent only)
-
Sterile cotton swabs
Procedure:
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of growth.
-
Preparation of Disks: Impregnate sterile filter paper disks with a known concentration of this compound (e.g., 50 µ g/disk ). Allow the solvent to evaporate completely.
-
Disk Placement: Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure the disks are pressed down gently to make full contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Visualizations
References
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sarpublication.com [sarpublication.com]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - ProQuest [proquest.com]
- 9. Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Ethylpyridazin-3(2H)-one as a Putative Antihypertensive Agent
Disclaimer: Extensive literature searches did not yield specific data for "4-Ethylpyridazin-3(2H)-one" as an antihypertensive agent. The following application notes and protocols are based on established methodologies for the synthesis and evaluation of analogous pyridazinone derivatives that have demonstrated antihypertensive properties. These protocols provide a representative framework for the investigation of novel pyridazinone compounds like this compound.
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antihypertensive, cardiotonic, and anti-inflammatory effects. Several pyridazinone-containing molecules have been clinically investigated and marketed for cardiovascular diseases. The core pyridazinone scaffold can be readily modified at various positions, allowing for the exploration of structure-activity relationships and the optimization of therapeutic properties. This document outlines the synthetic approach and detailed experimental protocols for evaluating the antihypertensive potential of a novel pyridazinone derivative, exemplified by this compound.
Synthesis of Pyridazinone Derivatives
A common and effective method for the synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-one derivatives involves the condensation of a β-aroylpropionic acid with hydrazine hydrate. The resulting pyridazinone can be further functionalized.
A general synthetic scheme is as follows:
Caption: General synthetic workflow for pyridazinone derivatives.
Proposed Mechanism of Action
The antihypertensive effects of pyridazinone derivatives can be attributed to various mechanisms. One plausible pathway is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure in the Renin-Angiotensin-Aldosterone System (RAAS). ACE converts angiotensin I to the potent vasoconstrictor angiotensin II and degrades the vasodilator bradykinin. Inhibition of ACE leads to vasodilation and a subsequent reduction in blood pressure.
Caption: Proposed mechanism of action via ACE inhibition.
Experimental Protocols
In Vitro ACE Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound on Angiotensin-Converting Enzyme.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Lisinopril (as a positive control)
-
This compound (test compound)
-
Borate buffer (pH 8.3)
-
o-phthaldialdehyde (OPA) reagent
-
NaOH
-
HCl
-
96-well microplate
-
Spectrofluorometer
Protocol:
-
Prepare stock solutions of the test compound and Lisinopril in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of varying concentrations of the test compound or Lisinopril.
-
Add 20 µL of ACE solution (100 mU/mL in borate buffer) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 200 µL of HHL substrate solution (5 mM in borate buffer).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
To quantify the product (His-Leu), add 100 µL of 1 M NaOH followed by 10 µL of OPA reagent (20 mg/mL in methanol).
-
Incubate at room temperature for 10 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 485 nm.
-
Calculate the percentage of ACE inhibition and determine the IC50 value.
Data Presentation:
| Compound | IC50 (µM) |
| This compound | (Hypothetical Value) |
| Lisinopril (Standard) | (Hypothetical Value) |
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This protocol describes the evaluation of the antihypertensive effect of this compound in a well-established animal model of hypertension.
Animals:
-
Male Spontaneously Hypertensive Rats (SHRs), 12-14 weeks old.
-
Normotensive Wistar-Kyoto (WKY) rats as controls.
Materials:
-
This compound (test compound)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard antihypertensive drug (e.g., Captopril)
-
Non-invasive blood pressure measurement system (tail-cuff method)
-
Oral gavage needles
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Train the rats for the tail-cuff blood pressure measurement procedure for 3-4 days to minimize stress-induced variations.
-
Record the basal systolic blood pressure (SBP) and heart rate (HR) of each animal.
-
Divide the SHRs into groups (n=6 per group): Vehicle control, standard drug, and test compound at different doses.
-
Administer the test compound, standard drug, or vehicle orally via gavage.
-
Measure SBP and HR at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.
-
Calculate the change in SBP from the basal values for each group.
Experimental Workflow:
Caption: Workflow for in vivo antihypertensive study.
Data Presentation:
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in SHRs
| Treatment Group | Dose (mg/kg) | Basal SBP (mmHg) | ΔSBP at 2h (mmHg) | ΔSBP at 6h (mmHg) |
| Vehicle | - | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) |
| Captopril | 30 | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) |
| This compound | 10 | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) |
| This compound | 30 | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) |
| This compound | 100 | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) |
Table 2: Effect of this compound on Heart Rate (HR) in SHRs
| Treatment Group | Dose (mg/kg) | Basal HR (bpm) | ΔHR at 2h (bpm) | ΔHR at 6h (bpm) |
| Vehicle | - | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) |
| Captopril | 30 | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) |
| This compound | 10 | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) |
| This compound | 30 | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) |
| This compound | 100 | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) |
Conclusion
The provided protocols offer a comprehensive framework for the initial investigation of this compound as a potential antihypertensive agent. Based on the established pharmacology of the pyridazinone class of compounds, it is plausible that this novel derivative may exhibit significant blood pressure-lowering effects. The successful execution of these in vitro and in vivo studies will be crucial in elucidating its therapeutic potential and mechanism of action. Further studies, including detailed pharmacokinetic and toxicology assessments, would be necessary for its progression as a drug candidate.
Application Notes & Protocols for the Quantification of 4-Ethylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to developing and validating analytical methods for the quantification of 4-Ethylpyridazin-3(2H)-one in various matrices, including pharmaceutical formulations and biological samples. While specific validated methods for this compound are not widely published, this document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), adapted from established methods for similar pyridazinone derivatives.[1][2][3] The protocols cover sample preparation, chromatographic conditions, and method validation parameters in accordance with ICH guidelines.
Introduction
This compound belongs to the pyridazinone class of heterocyclic compounds. Pyridazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, and cardiovascular effects.[4][5] Accurate and precise quantification of these compounds is crucial for pharmacokinetic studies, quality control of drug substances, and various research applications. This document provides a starting point for developing robust analytical methods for this compound.
Analytical Methodologies
Two primary analytical techniques are proposed for the quantification of this compound: HPLC with UV detection and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used technique for the quantification of pharmaceutical compounds.[1][3] A reversed-phase HPLC method is proposed for this compound.
2.1.1. Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1][3] |
| Mobile Phase | Acetonitrile and phosphate buffer (pH 2-3) gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV scan (likely in the range of 230-280 nm) |
| Internal Standard | A structurally similar compound with no interference |
2.1.2. Experimental Protocol: HPLC Method Development
-
Solubility and Wavelength Determination:
-
Determine the solubility of this compound in various organic solvents and aqueous buffers.
-
Prepare a dilute solution of the compound in a suitable solvent and perform a UV-Vis scan (200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Column and Mobile Phase Selection:
-
Screen different C8 and C18 columns from various manufacturers.
-
Optimize the mobile phase composition by varying the ratio of organic solvent (acetonitrile or methanol) to aqueous buffer (e.g., phosphate or acetate buffer). Adjust the pH of the aqueous phase to ensure good peak shape.
-
-
Method Optimization:
-
Optimize the flow rate, column temperature, and injection volume to achieve a symmetrical peak with a reasonable retention time (typically 3-10 minutes).
-
Develop a gradient elution program if necessary to resolve the analyte from matrix components.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice.[2][6]
2.2.1. Proposed LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| Chromatography | UHPLC system with a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile (gradient) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
2.2.2. Experimental Protocol: LC-MS/MS Method Development
-
Tuning and Optimization:
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion ([M+H]+).
-
Perform product ion scans to identify the most abundant and stable fragment ions for MRM.
-
Optimize MS parameters such as capillary voltage, cone voltage, and collision energy.
-
-
Chromatographic Separation:
-
Develop a rapid and efficient UHPLC method to separate the analyte from matrix interferences. A fast gradient is often employed.
-
-
Sample Preparation:
-
For biological samples (plasma, urine), protein precipitation or solid-phase extraction (SPE) will be necessary to remove proteins and other interferences. A QuEChERS-based method could also be adapted.[7]
-
-
Method Validation:
-
Validate the method for all parameters as per ICH guidelines, with a focus on matrix effects, recovery, and stability.
-
Data Presentation
The following tables present hypothetical data that would be generated during the validation of an HPLC method for this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,123 |
| 50 | 758,990 |
| 100 | 1,520,112 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=6) | Accuracy (%) | Precision (RSD, %) |
| 5 | 4.95 ± 0.11 | 99.0 | 2.2 |
| 50 | 50.21 ± 0.85 | 100.4 | 1.7 |
| 100 | 99.56 ± 1.59 | 99.6 | 1.6 |
Table 3: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.3 |
Visualizations
Diagram 1: General Workflow for Analytical Method Development and Validation
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for the Derivatization of 4-Ethylpyridazin-3(2H)-one for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of the 4-Ethylpyridazin-3(2H)-one scaffold for the purpose of conducting Structure-Activity Relationship (SAR) studies. This document outlines the synthesis of the core scaffold, key derivatization strategies, and detailed experimental protocols for the synthesis and biological evaluation of novel analogs.
Introduction
The pyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, cardiotonic, and neuroprotective effects. The 4-ethyl substituted pyridazinone offers a valuable starting point for the exploration of chemical space and the development of potent and selective modulators of various biological targets. SAR studies are crucial in drug discovery to understand how modifications to a chemical structure affect its biological activity. This document provides a framework for the systematic derivatization of this compound to generate a library of analogs for SAR exploration.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core can be achieved through the cyclocondensation of a suitable γ-ketoacid with hydrazine. A plausible synthetic route is outlined below.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Synthesis of 2-Ethyl-4-oxobutanoic acid: This intermediate can be synthesized from diethyl ethylmalonate through a sequence of acylation and subsequent hydrolysis and decarboxylation.
-
Cyclocondensation:
-
To a solution of 2-Ethyl-4-oxobutanoic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Derivatization Strategies for SAR Studies
To explore the SAR of this compound, derivatization can be performed at several key positions: N-2, C-5, and C-6.
Key Derivatization Positions
Caption: Key positions for derivatization on the this compound scaffold.
N-2 Derivatization: Alkylation and Acylation
Modification at the N-2 position is a common strategy to modulate the physicochemical properties and biological activity of pyridazinones.
Experimental Protocol: N-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base (e.g., K₂CO₃, NaH; 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (R-X; 1.2 eq) and continue stirring at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Work-up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product by column chromatography.
Experimental Protocol: N-Acylation
-
To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane or THF, add a base such as triethylamine or pyridine (1.5 eq).
-
Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (RCOCl; 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
C-6 Derivatization: Halogenation and Cross-Coupling Reactions
Functionalization at the C-6 position allows for the introduction of a wide range of aryl and heteroaryl substituents, which can significantly impact biological activity.
Workflow for C-6 Derivatization
Caption: Synthetic workflow for C-6 functionalization.
Experimental Protocol: 6-Halogenation
-
Treat this compound with a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) at elevated temperatures.
-
Carefully quench the reaction mixture with ice water and neutralize with a base.
-
Extract the product with an organic solvent and purify by column chromatography to obtain the 6-halo-4-ethylpyridazin-3(2H)-one.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To a degassed mixture of 6-Chloro-4-ethylpyridazin-3(2H)-one (1.0 eq), an arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃; 2.0 eq) in a suitable solvent system (e.g., Toluene/Ethanol/Water),
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 12-24 hours.
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Purify the product by column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination
-
To a degassed mixture of 6-Chloro-4-ethylpyridazin-3(2H)-one (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP; 4-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu; 1.5 eq) in an anhydrous solvent (e.g., Toluene, Dioxane),
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C for 12-24 hours.
-
After cooling, filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the product by column chromatography.
Structure-Activity Relationship (SAR) Data Presentation
The following tables present hypothetical SAR data for derivatives of a 4,6-disubstituted pyridazin-3(2H)-one scaffold, targeting COX-2 and PI3Kα, based on published data for analogous compounds. This data is for illustrative purposes to guide SAR studies.
Table 1: SAR of 4,6-Disubstituted Pyridazin-3(2H)-one Derivatives as COX-2 Inhibitors
| Compound ID | R¹ (at C-4) | R² (at C-6) | COX-2 IC₅₀ (µM)[1] |
| 1a | Ethyl | Phenyl | 5.2 |
| 1b | Ethyl | 4-Methoxyphenyl | 2.8 |
| 1c | Ethyl | 4-Chlorophenyl | 1.5 |
| 1d | Ethyl | 4-Nitrophenyl | 8.9 |
| 1e | Methyl | 4-Chlorophenyl | 2.1 |
| 1f | Propyl | 4-Chlorophenyl | 1.8 |
SAR Summary for COX-2 Inhibition:
-
Electron-withdrawing groups at the para-position of the C-6 phenyl ring (e.g., Chloro) appear to enhance activity.
-
Electron-donating groups (e.g., Methoxy) at the same position also show good activity.
-
The size of the alkyl group at the C-4 position seems to have a modest impact on activity within this series.
Table 2: SAR of N-2 and C-6 Substituted this compound Derivatives as PI3Kα Inhibitors
| Compound ID | R¹ (at N-2) | R² (at C-6) | PI3Kα IC₅₀ (nM) |
| 2a | H | Phenyl | 850 |
| 2b | Methyl | Phenyl | 620 |
| 2c | Ethyl | Phenyl | 550 |
| 2d | H | 4-Morpholinophenyl | 150 |
| 2e | Methyl | 4-Morpholinophenyl | 95 |
| 2f | H | 4-(4-Methylpiperazin-1-yl)phenyl | 75 |
SAR Summary for PI3Kα Inhibition:
-
Substitution at the C-6 position with groups capable of hydrogen bonding (e.g., morpholine, piperazine) significantly improves potency.
-
Small alkyl substitutions at the N-2 position appear to be well-tolerated and may slightly improve activity.
Biological Evaluation Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (PI3Kα)
This protocol describes a general method to assess the inhibitory activity of synthesized compounds against the PI3Kα enzyme.
Experimental Workflow for PI3Kα Inhibition Assay
Caption: Workflow for an in vitro PI3Kα kinase inhibition assay.
Detailed Protocol:
-
Reagents: PI3Kα enzyme, kinase buffer, ATP, and a suitable substrate (e.g., PIP2). A detection reagent that measures ADP production (e.g., ADP-Glo™) is also required.[2][3][4]
-
Assay Procedure:
-
Add kinase buffer, PI3Kα enzyme, and serially diluted test compounds to a 384-well plate.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate PIP2.[3]
-
Incubate for 1-2 hours at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[2][4]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Western Blot for Phospho-Akt (p-Akt)
This protocol is used to determine the effect of the synthesized compounds on the PI3K signaling pathway in a cellular context by measuring the phosphorylation of Akt, a downstream target of PI3K.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., MCF-7, PC-3) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
-
Protein Lysate Preparation:
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.[7][8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.[5]
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt and total Akt.
-
Normalize the p-Akt signal to the total Akt signal for each sample to determine the relative level of Akt phosphorylation.
-
Signaling Pathway Diagram
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Pyridazinone derivatives have been shown to inhibit components of this pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a pyridazinone derivative.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. PI3K (p110α/p85α) Protocol [promega.kr]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. promega.de [promega.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for the Biological Evaluation of 4-Ethylpyridazin-3(2H)-one
Introduction:
4-Ethylpyridazin-3(2H)-one belongs to the pyridazinone class of heterocyclic compounds. This chemical family is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3][4][5][6] Given the pharmacological potential of the pyridazinone scaffold, a thorough biological evaluation of this compound is warranted to elucidate its potential therapeutic applications.
These application notes provide detailed protocols for the initial in vitro biological evaluation of this compound, focusing on its potential anticancer and anti-inflammatory activities, which are prominent bioactivities of this compound class.[1][7][8][9][10][11][12][13]
Application Note 1: In Vitro Anticancer Activity Evaluation
This section outlines the protocols to assess the potential of this compound as an anticancer agent. The proposed workflow begins with a general cytotoxicity screening, followed by more specific assays to determine the mechanism of cell death.
Experimental Workflow for In Vitro Anticancer Screening:
Caption: General experimental workflow for in vitro anticancer evaluation.
Protocol 1.1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).[14][15]
-
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, MCF-7) and a non-malignant cell line (e.g., HEK293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
Protocol 1.2: Apoptosis Assay (Annexin V/PI Staining)
This protocol determines if the compound induces apoptosis (programmed cell death).
-
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol 1.3: Cell Cycle Analysis
This protocol investigates the effect of the compound on cell cycle progression.
-
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Propidium Iodide (PI) staining solution with RNase A.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in PI staining solution.
-
Incubate in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 1.4: Kinase Inhibition Assay
If a specific kinase is a predicted target for pyridazinone derivatives, a direct enzyme inhibition assay can be performed.
-
Materials:
-
Recombinant kinase.
-
Kinase-specific substrate and ATP.
-
This compound.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Perform the assay according to the manufacturer's instructions for the specific kinase assay kit.
-
Briefly, incubate the kinase, substrate, ATP, and various concentrations of this compound.
-
Measure the kinase activity by detecting the amount of ADP produced.
-
Calculate the IC50 value for kinase inhibition.
-
Hypothetical Anticancer Signaling Pathway:
Caption: Hypothetical anticancer mechanism via kinase inhibition.
Application Note 2: In Vitro Anti-inflammatory Activity Evaluation
This section provides protocols to assess the potential of this compound as an anti-inflammatory agent, focusing on the inhibition of key inflammatory mediators. Pyridazinone derivatives have been reported as inhibitors of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[7][8][10][11][12][13]
Protocol 2.1: COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory activity and selectivity of the compound towards COX-1 and COX-2 enzymes.
-
Materials:
-
COX-1 and COX-2 enzyme preparations.
-
Arachidonic acid (substrate).
-
COX assay buffer.
-
This compound.
-
Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as controls.
-
COX inhibitor screening assay kit (e.g., Cayman Chemical).
-
-
Procedure:
-
Follow the manufacturer's protocol for the COX inhibitor screening assay.
-
Incubate the enzyme with the compound or controls.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.
-
Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).
-
Protocol 2.2: Measurement of Pro-inflammatory Cytokines
This protocol measures the effect of the compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[16]
-
Materials:
-
RAW 264.7 macrophage cell line.
-
Lipopolysaccharide (LPS).
-
This compound.
-
ELISA kits for TNF-α and IL-6.
-
-
Procedure:
-
Pre-treat RAW 264.7 cells with various concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Protocol 2.3: Nitric Oxide (NO) Production Assay
This protocol assesses the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
-
Materials:
-
RAW 264.7 macrophage cell line.
-
Lipopolysaccharide (LPS).
-
This compound.
-
Griess reagent.
-
-
Procedure:
-
Pre-treat RAW 264.7 cells with various concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate.
-
Measure the absorbance at 540 nm to determine the nitrite concentration, which reflects NO production.
-
Hypothetical Anti-inflammatory Signaling Pathway:
Caption: Hypothetical anti-inflammatory mechanism via COX-2 inhibition.
Data Presentation
The quantitative data obtained from the above experiments should be summarized in tables for clear comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) ± SD |
| HCT116 (Colon) | [Insert Value] |
| A549 (Lung) | [Insert Value] |
| MCF-7 (Breast) | [Insert Value] |
| HEK293 (Non-malignant) | [Insert Value] |
| Doxorubicin | [Insert Value] |
Table 2: Apoptotic Effect of this compound on HCT116 Cells
| Treatment | % Viable Cells | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (2x IC50) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Anti-inflammatory Activity of this compound
| Assay | IC50 (µM) ± SD |
| COX-1 Inhibition | [Insert Value] |
| COX-2 Inhibition | [Insert Value] |
| Selectivity Index | [Calculate] |
| NO Production | [Insert Value] |
| TNF-α Production | [Insert Value] |
| IL-6 Production | [Insert Value] |
| Celecoxib (COX-2) | [Insert Value] |
References
- 1. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethylpyridazin-3(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethylpyridazin-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the condensation reaction of a γ-keto acid, specifically 3-oxohexanoic acid or its ester derivative (e.g., ethyl 3-oxohexanoate), with hydrazine hydrate.[1][2] This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the desired pyridazinone ring.
Q2: What are the most common side reactions observed during the synthesis of this compound?
During the synthesis of this compound, several side reactions can occur, leading to impurities and reduced yields. The most prevalent side reactions include:
-
Incomplete Cyclization: The hydrazone intermediate may not fully cyclize, remaining as a significant impurity in the final product.
-
Formation of Isomers: Depending on the starting materials and reaction conditions, there is a possibility of forming isomeric pyridazinone structures.
-
Over-alkylation or Other Side Reactions with the Ethyl Group: While less common under standard condensation conditions, the ethyl group could potentially undergo unforeseen reactions if harsh conditions or incompatible reagents are used.
-
Dehydrogenation: The dihydropyridazinone intermediate may undergo dehydrogenation to form the corresponding aromatic pyridazinone.[2]
Q3: How can I minimize the formation of the uncyclized hydrazone intermediate?
To minimize the presence of the uncyclized hydrazone, ensure the reaction goes to completion. This can be achieved by:
-
Optimizing Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature (within the limits of reactant and product stability) can drive the cyclization to completion.
-
Choice of Solvent: Using a high-boiling point solvent like ethanol or acetic acid can facilitate the dehydration step required for cyclization.[1]
-
Acid Catalysis: The addition of a catalytic amount of acid can promote the intramolecular condensation.
Q4: What analytical techniques are recommended for monitoring the reaction and identifying side products?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for rapid, real-time monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of the product and any major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of different impurities.[3]
-
Mass Spectrometry (MS): Helps in identifying the molecular weights of the product and impurities, aiding in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the definitive structural confirmation of the desired product and for characterizing the structure of isolated impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction or significant side product formation. | - Monitor the reaction by TLC or HPLC to ensure the consumption of starting materials.- Optimize reaction temperature and time.- Purify the crude product using column chromatography to remove impurities. |
| Presence of a Major Impurity with a Similar Rf to the Product | This could be the uncyclized hydrazone intermediate or an isomer. | - Isolate the impurity using preparative HPLC or column chromatography.- Characterize the impurity using NMR and MS to confirm its structure.- Adjust reaction conditions (e.g., pH, temperature) to disfavor the formation of this side product. |
| Product is a Mixture of Saturated and Aromatic Pyridazinones | Dehydrogenation of the dihydropyridazinone intermediate. | - Use milder reaction conditions.- Consider carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Removing Hydrazine Hydrate from the Final Product | Excess hydrazine hydrate used in the reaction. | - Use a stoichiometric amount or a slight excess of hydrazine hydrate.- During workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove residual hydrazine. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes the synthesis of this compound from ethyl 3-oxohexanoate and hydrazine hydrate.
Materials:
-
Ethyl 3-oxohexanoate
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-oxohexanoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl to remove excess hydrazine, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound, highlighting the formation of a common side product.
Caption: Troubleshooting workflow for addressing low yield in the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-Ethylpyridazin-3(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 4-Ethylpyridazin-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and effective method for the synthesis of this compound is the cyclocondensation reaction of an appropriate γ-ketoacid or its corresponding ester with hydrazine hydrate. This reaction is a cornerstone in the formation of the pyridazinone ring system.
Q2: I am observing a low yield of the desired this compound. What are the potential reasons?
Low yields can stem from several factors. Key areas to investigate include the purity of your starting materials, the reaction temperature, the choice of solvent, and the pH of the reaction medium. Incomplete reactions or the presence of side reactions are common culprits.
Q3: My reaction mixture shows multiple spots on TLC analysis. What are the likely side products?
The formation of side products is a frequent challenge. Common byproducts in the synthesis of pyridazinones include hydrazones, which form from the initial reaction of a carbonyl group with hydrazine, and regioisomers if an unsymmetrical dicarbonyl compound is used as a starting material. Incomplete cyclization can also lead to the isolation of intermediate products.
Q4: How can I improve the regioselectivity of the reaction to favor the formation of the desired 4-ethyl isomer?
To enhance regioselectivity, a systematic screening of reaction conditions is recommended. This can involve evaluating different solvents, catalysts, and reaction temperatures to identify the optimal parameters that favor the formation of this compound over other isomers.
Q5: What are the recommended purification techniques for this compound?
Standard purification methods for pyridazinone derivatives include recrystallization and column chromatography. The choice of solvent for recrystallization is critical and should be determined based on the solubility of the product and impurities. For column chromatography, a suitable stationary phase and eluent system should be selected to achieve effective separation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Purity of Starting Materials: Impurities in the γ-ketoacid/ester or hydrazine can lead to side reactions. 2. Reaction Temperature: The temperature may be too low for the reaction to proceed to completion or too high, causing decomposition. 3. Solvent Choice: The solvent may not be optimal for the reaction. 4. pH of Reaction Medium: The pH can be critical for the cyclocondensation and dehydration steps. 5. Incomplete Water Removal: The formation of water during the reaction can inhibit the cyclization equilibrium. | 1. Ensure High Purity: Use freshly purified reagents. 2. Optimize Temperature: Monitor the reaction by TLC to determine the optimal temperature and reaction time. 3. Solvent Screening: Protic solvents like ethanol or acetic acid are commonly effective. 4. Adjust pH: An acidic medium can catalyze the dehydration step. 5. Water Removal: Employ a Dean-Stark apparatus or molecular sieves to remove water as it forms. |
| Formation of Multiple Products | 1. Hydrazone Formation: The initial hydrazone intermediate may be stable and not cyclize efficiently. 2. Formation of Regioisomers: If using an unsymmetrical starting material, reaction at different carbonyl sites can occur. | 1. Promote Cyclization: Adjust reaction conditions (e.g., increase temperature, add an acid catalyst) to favor the intramolecular cyclization step. 2. Improve Regioselectivity: Systematically screen reaction conditions to favor the desired isomer. |
| Difficult Product Isolation | 1. Product Solubility: The product may be highly soluble in the reaction solvent. 2. Emulsion Formation during Workup: This can complicate extraction. | 1. Solvent Selection: Choose a solvent where the product has lower solubility upon cooling to facilitate precipitation. 2. Break Emulsion: Add brine or a small amount of a different organic solvent to break up emulsions during extraction. |
Experimental Protocols
Protocol 1: Synthesis of this compound from a γ-Ketoacid
This protocol describes the synthesis of this compound via the cyclocondensation of 3-formylpentanoic acid with hydrazine hydrate.
Materials:
-
3-Formylpentanoic acid
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Dissolve 3-formylpentanoic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Adjust the pH of the mixture to approximately 3-4 with a few drops of hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Presentation: Yield of Analogous 4-Substituted Pyridazinones
The following table summarizes the reported yields for the synthesis of various 4-substituted pyridazinone derivatives under different reaction conditions. This data can serve as a reference for optimizing the synthesis of this compound.
| 4-Substituent | Starting Material | Solvent | Catalyst/Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Methyl | 4-Oxopentanoic acid | Ethanol | Hydrazine hydrate | 4 | Reflux | 85 |
| Phenyl | 4-Oxo-4-phenylbutanoic acid | Acetic Acid | Hydrazine hydrate | 6 | 100 | 78 |
| (4-chlorophenyl) | 4-(4-chlorophenyl)-4-oxobutanoic acid | Ethanol | Hydrazine hydrate | 5 | Reflux | 82 |
| Amino | 4-Amino-4-oxobutanoic acid derivative | THF | Hydrazine hydrate | 24 | Reflux | 66-75 |
Visualizations
Diagram 1: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low product yield.
"4-Ethylpyridazin-3(2H)-one" purification challenges and solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the purification of 4-Ethylpyridazin-3(2H)-one. The following guides provide direct, actionable solutions to common experimental issues.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.
Q1: My final yield of this compound is very low after purification. What are the likely causes and how can I improve it?
A1: Low recovery is a frequent challenge. The cause can often be traced to the purification method itself or to losses during workup. Here is a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials: Ensure the γ-ketoacid and hydrazine precursors are pure, as impurities can lead to side reactions, complicating purification and reducing the overall yield.[1]
-
Reaction Workup: The product may be partially soluble in the aqueous phase. When performing extractions, ensure the correct solvent is used and perform multiple extractions to maximize recovery. Modifying the pH of the aqueous layer can also alter the solubility of the product and impurities, aiding separation.
-
Recrystallization Issues: Using an excessive amount of solvent for recrystallization is a common cause of low yield.[2] It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.[2] If the product is highly soluble even in cold solvent, consider using a solvent/anti-solvent system.
-
Column Chromatography Losses: The compound may be adsorbing irreversibly to the stationary phase, especially if using silica gel which is acidic.[2] This is common for nitrogen-containing heterocyclic compounds.[2] Consider deactivating the silica with a base like triethylamine or using an alternative stationary phase such as alumina.[2]
-
Product Instability: Pyridazinone derivatives can be sensitive to harsh pH conditions or high temperatures.[1][3] Ensure that workup and purification steps are performed under mild conditions.
Q2: After column chromatography on silica gel, I see multiple spots on TLC, and my product seems to have degraded. What happened?
A2: This strongly suggests that this compound is sensitive to the acidic nature of standard silica gel. The interaction between the basic nitrogen atoms in the pyridazinone ring and the acidic silanol groups on the silica surface can catalyze degradation.[4]
-
Solution 1: Deactivate the Silica Gel: Before running the column, flush it with your eluent containing a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia.[2] This will cap the active acidic sites and prevent degradation.[2]
-
Solution 2: Use an Alternative Stationary Phase: Switch to a more inert or basic stationary phase. Neutral or basic alumina is an excellent alternative.[2][5] For highly polar compounds, a polymer-based support or a polar-embedded phase column could also be effective.[2][4]
-
Solution 3: Minimize Contact Time: If you must use silica, do not let the compound sit on the column for an extended period. Use flash chromatography with slightly higher pressure to speed up the elution process.
Q3: I am struggling to recrystallize my crude this compound. Either nothing crystallizes out, or it "oils out." What should I do?
A3: This is a common problem related to solvent choice, concentration, or the presence of impurities that inhibit crystallization.
-
Problem: No Crystallization: This typically means the solution is not supersaturated upon cooling, often because too much solvent was used.[2]
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. If crystals still do not form, try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal from a previous pure batch.[2]
-
-
Problem: "Oiling Out": The compound is coming out of solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is cooled too quickly or if the melting point of the solid is lower than the temperature of the solution.
-
Solution: Re-heat the solution until the oil redissolves. Allow it to cool much more slowly. You can insulate the flask to slow the cooling rate. If it persists, consider changing the solvent system. Using a mixed-solvent (solvent/anti-solvent) system can be effective.[6] Dissolve the compound in a minimum of a "good" hot solvent, and then slowly add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes faintly cloudy. Then, allow it to cool slowly.[6]
-
Q4: My purified product looks clean by TLC, but the NMR spectrum shows the presence of a regioisomer. How can I separate them?
A4: The synthesis of substituted pyridazinones can sometimes lead to a mixture of N-alkylated isomers, which can be difficult to separate due to their similar polarities.[1]
-
Optimize Chromatography: Achieving separation may require high-performance chromatography.
-
Mobile Phase: Use a shallow solvent gradient in your column chromatography to better resolve closely eluting spots.
-
Stationary Phase: Isomers can sometimes be separated by switching to a different stationary phase. If you used silica, try alumina, or consider a C18 reversed-phase column if the polarity is appropriate.[4]
-
-
Recrystallization: Fractional crystallization can sometimes be used to separate isomers. This is an iterative process of recrystallizing the mixture, collecting the initial crystals (which will be enriched in the less soluble isomer), and then recrystallizing the mother liquor to isolate the other isomer. This often requires patience and multiple cycles.
-
Derivatization: As a last resort, you could chemically derivatize the mixture. The different isomers might react at different rates or form products with significantly different physical properties, allowing for easier separation. The original compound would then need to be regenerated.
Frequently Asked Questions (FAQs)
Q1: What is a good general workflow for the purification of crude this compound?
A1: A standard and effective workflow begins with an initial cleanup followed by a high-resolution purification technique.
-
Aqueous Wash/Extraction: Start by dissolving the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washing it with water, a mild acid, and/or a mild base to remove inorganic salts and highly polar or acidic/basic impurities.
-
Solvent Removal: Dry the organic layer over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.[7]
-
Primary Purification: For most cases, recrystallization is the most efficient first-pass purification method for solids.[6] It is cost-effective and can rapidly remove the bulk of impurities.
-
Secondary Purification: If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step.[7][8]
-
Purity Analysis: After purification, assess the final purity using techniques like HPLC, LC-MS, and NMR spectroscopy.[4][9]
Q2: How do I select the best solvent for recrystallization?
A2: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[10] Impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures.
-
Screening: Test the solubility of a small amount of your crude product in various common solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water, and hexanes) at room temperature and then upon heating.[10]
-
Solvent Pairs: If no single solvent is ideal, try a mixed solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane).[6] Dissolve the compound in the "good" solvent and add the "poor" solvent (anti-solvent) until turbidity appears.[6]
Q3: How should I store purified this compound to prevent degradation?
A3: To ensure long-term stability, store the purified solid compound in a cool, dark, and dry environment.[9] For maximum protection, place it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and store it at low temperatures (-20°C).[9] Prepare solutions fresh for each experiment, as compounds can degrade in solution over time.[9]
Data Presentation
Table 1: Recrystallization Solvent Screening This table provides a list of potential solvents for the recrystallization of this compound, based on the general properties of pyridazinone derivatives.
| Solvent System | Solubility (Cold) | Solubility (Hot) | Expected Outcome |
| Ethanol | Low-Medium | High | Good potential for single-solvent recrystallization. |
| Isopropanol | Low | High | Good potential; often yields good quality crystals.[10] |
| Ethyl Acetate | Low | Medium-High | A versatile solvent, good for moderately polar compounds.[10] |
| Toluene | Very Low | Medium | May be effective for less polar impurities.[10] |
| Acetone | Medium | High | May require very cold temperatures for good recovery.[10] |
| Water | Medium-High | High | Compound may be too soluble; consider as an anti-solvent. |
| Ethyl Acetate / Hexane | N/A | N/A | A common mixed-solvent system for medium polarity compounds. |
| Ethanol / Water | N/A | N/A | Excellent system for polar compounds. |
Table 2: Column Chromatography Conditions This table outlines starting conditions for purifying this compound via column chromatography.
| Parameter | Normal Phase (Silica/Alumina) | Reversed Phase (C18) |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) or Alumina (Neutral)[2][7] | C18-functionalized Silica |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 10% -> 70%) | Gradient of Acetonitrile or Methanol in Water |
| Modifier | 0.1-1% Triethylamine (TEA) if using silica gel[2][4] | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |
| Monitoring | TLC with UV visualization (254 nm)[8] | HPLC with UV detection |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently (e.g., in a water bath) while stirring. Continue to add small portions of hot ethanol until the solid has just completely dissolved.[6]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once cloudiness appears, move the flask to an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[6]
-
Drying: Allow the crystals to air-dry on the filter by continuing to draw a vacuum. For final drying, transfer the solid to a watch glass or place it in a vacuum oven at a mild temperature.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane). Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like dichloromethane). If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel by mixing and then evaporating the solvent. Carefully load the dry, pre-adsorbed sample onto the sand layer at the top of the column. Add another layer of sand.
-
Elution: Carefully add the eluent to the column. Apply pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions and monitor the elution of your compound using TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute compounds with higher polarity.[7]
-
Combine and Evaporate: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting flowchart for low purification yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 4-Ethylpyridazin-3(2H)-one Degradation Pathways
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the degradation pathways of 4-Ethylpyridazin-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
A1: Based on the chemistry of similar pyridazinone and pyridine derivatives, the major degradation pathways for this compound are expected to be hydrolysis, photodegradation, and thermal degradation. Hydrolysis can lead to the opening of the pyridazinone ring. Photodegradation may involve reactions initiated by UV light, leading to various oxidized products.[1][2] Thermal decomposition can occur at elevated temperatures, potentially leading to ring cleavage and fragmentation.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented, analogous compounds suggest that degradation could yield smaller organic acids, aldehydes, and potentially ring-opened structures. Under oxidative conditions, hydroxylation of the pyridazinone ring is a common initial step.[3] Complete mineralization would ultimately lead to carbon dioxide, water, and nitrogen-containing inorganic species.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of pyridazinone derivatives is often pH-dependent.[4][5] Generally, extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of the pyridazinone ring. The ionization state of the molecule, which is influenced by pH, can affect its susceptibility to nucleophilic attack and subsequent degradation. For many pharmaceuticals, maximum stability is often found at a neutral or near-neutral pH.[5]
Q4: Is this compound susceptible to photodegradation?
A4: Yes, compounds containing heterocyclic aromatic rings like pyridazinone are often susceptible to photodegradation when exposed to UV light.[1][6] The energy from the light can promote electrons to higher energy states, leading to bond cleavage and reaction with oxygen or other reactive species in the environment. The rate and extent of photodegradation can be influenced by the solvent, the presence of photosensitizers, and the intensity of the light source.
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction of the polar analyte with active sites on the silica backbone of the column.- Inappropriate mobile phase pH. | - Use a highly deactivated, end-capped column.- Add a competing base (e.g., 0.1% triethylamine) to the mobile phase to mask silanol groups.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Poor Retention (Elutes near the void volume) | - The compound is too polar for the reversed-phase column and mobile phase. | - Use a more polar stationary phase (e.g., an embedded polar group column).- Decrease the polarity of the mobile phase by reducing the organic solvent concentration.- Consider using Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Ghost Peaks | - Carryover from a previous injection.- Contamination in the mobile phase or system. | - Implement a robust needle wash program between injections.- Run blank injections to identify the source of contamination.- Prepare fresh mobile phase using high-purity solvents. |
| Irreproducible Retention Times | - Fluctuation in column temperature.- Inconsistent mobile phase composition. | - Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed. |
GC-MS Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Peak or Poor Peak Shape | - The compound may be too polar and/or not volatile enough for GC analysis.- Thermal degradation in the injector. | - Derivatize the compound to increase its volatility and thermal stability (e.g., silylation).- Use a lower injector temperature.- Consider using a different analytical technique like LC-MS. |
| Peak Fronting | - Column overload. | - Dilute the sample.- Use a column with a thicker film or wider internal diameter. |
| Baseline Noise or Drift | - Column bleed.- Contamination in the carrier gas or injector. | - Condition the column according to the manufacturer's instructions.- Use high-purity carrier gas with appropriate traps.- Clean the injector liner and replace the septum. |
Quantitative Data
The following tables provide representative data on the degradation kinetics of a pyridazinone derivative under various conditions. This data is based on studies of structurally similar compounds and should be used as a reference for designing experiments for this compound.
Table 1: Effect of pH on the Hydrolytic Degradation Rate of a Pyridazinone Analog at 50°C
| pH | Apparent First-Order Rate Constant (kobs, h-1) | Half-life (t1/2, h) |
| 2.0 | 0.045 | 15.4 |
| 5.0 | 0.008 | 86.6 |
| 7.0 | 0.012 | 57.8 |
| 9.0 | 0.062 | 11.2 |
| 12.0 | 0.150 | 4.6 |
Data is hypothetical and based on general trends observed for pyridazinone hydrolysis.[5][7]
Table 2: Photodegradation Rate of a Pyridazinone Analog in Aqueous Solution under Simulated Sunlight
| Condition | Apparent First-Order Rate Constant (kobs, h-1) | Half-life (t1/2, h) |
| No Photosensitizer | 0.025 | 27.7 |
| With Photosensitizer (e.g., Acetone) | 0.120 | 5.8 |
Data is hypothetical and based on general trends observed for pyridazinone photodegradation.[1][6]
Experimental Protocols
Protocol 1: Analysis of this compound and its Degradation Products by UPLC-MS/MS
This method is suitable for the quantitative analysis of this compound and the identification of its degradation products in forced degradation studies.
1. Instrumentation:
2. Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/h
-
Cone Gas Flow: 50 L/h
-
MRM Transitions:
-
This compound: To be determined by infusing a standard solution.
-
Potential Degradation Products: Scan for expected masses based on proposed degradation pathways.
-
4. Sample Preparation for Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% H2O2 at room temperature for 24 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (254 nm) for 24 hours.
-
Thermal Degradation: Heat the solid compound at 100°C for 24 hours.
-
Before injection, neutralize the acid and base samples and dilute all samples to an appropriate concentration with the initial mobile phase.
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for Degradation Studies
Caption: General workflow for studying the degradation of this compound.
References
- 1. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Photolysis for the Removal and Transformation of Pesticide Residues During Food Processing: A State-of-the-Art Minireview [frontiersin.org]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of herbicide photodegradation by plant products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an UPLC-MS/MS method for the therapeutic drug monitoring of oral anti-hormonal drugs in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
"4-Ethylpyridazin-3(2H)-one" stability issues and storage conditions
Welcome to the Technical Support Center for 4-Ethylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide best practices for the storage and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific reasoning behind them to ensure the integrity of your experiments.
The pyridazinone core is a valuable scaffold in medicinal chemistry, known for its diverse biological activities.[1][2] However, like many heterocyclic compounds, its stability can be a critical factor in experimental success and the development of reliable data.[3][4] This guide will walk you through common challenges, troubleshooting, and frequently asked questions related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound, like other pyridazinone derivatives, revolve around its susceptibility to hydrolysis, oxidation, and photodegradation.[4][5] The lactam-like structure within the pyridazinone ring can be prone to cleavage under certain conditions. The presence of the ethyl group may also influence its metabolic stability in biological assays.[6]
Q2: What is the recommended way to store this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place.[3][7] It is advisable to keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: Can I dissolve this compound in aqueous solutions for my experiments?
A3: While many pyridazinone derivatives are soluble in aqueous solutions, it is crucial to be aware of potential hydrolytic degradation, especially at non-neutral pH.[8][9] It is recommended to prepare fresh aqueous solutions for each experiment and to buffer the solution to a pH where the compound is most stable (typically near neutral). If the experiment requires storage of the solution, it should be kept at low temperatures (e.g., 2-8 °C) for a short duration and protected from light. A preliminary stability study in your experimental buffer is highly recommended.
Q4: How can I tell if my sample of this compound has degraded?
A4: Degradation can manifest in several ways, including a change in physical appearance (e.g., color change, clumping), decreased potency in biological assays, or the appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).[3] Regular purity checks using a validated stability-indicating method are the most reliable way to monitor the integrity of your sample.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | 1. Prepare fresh stock solutions of the compound for each experiment. 2. Assess the stability of the compound in your specific assay buffer and under the assay conditions (temperature, light exposure). 3. Consider using a vehicle with lower water content if hydrolysis is suspected. |
| Appearance of new, unexpected peaks in HPLC analysis | The compound is degrading under the analytical conditions or during sample preparation. | 1. Ensure the mobile phase is compatible with the compound and does not induce degradation. 2. Minimize the time between sample preparation and injection. 3. If using a mass spectrometer, check for in-source fragmentation that might be misinterpreted as degradation products. |
| Change in the physical appearance of the solid compound (e.g., discoloration) | Exposure to light, heat, or moisture. | 1. Discard the discolored sample as its purity is compromised. 2. Review your storage conditions to ensure they align with the recommendations (cool, dry, dark, inert atmosphere). 3. Use amber vials or other light-protecting containers.[5] |
| Low yield or unexpected side products in a synthesis reaction involving a pyridazinone intermediate | Instability of the pyridazinone ring under the reaction conditions (e.g., strong acid/base, high temperature). | 1. Monitor the reaction closely by TLC or LC-MS to track the formation of byproducts. 2. Consider milder reaction conditions (e.g., lower temperature, alternative reagents). 3. Protect the pyridazinone nitrogen if it is susceptible to undesired reactions. |
Experimental Protocols
To proactively address stability concerns, conducting forced degradation studies is a crucial step in understanding the potential degradation pathways of this compound.[10][11] These studies involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradants.
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV or DAD detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of the compound in 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a specified duration. Also, prepare a solution of the compound and expose it to the same thermal stress.
-
Photodegradation: Expose a solution of the compound to a light source that mimics sunlight (e.g., a photostability chamber with a xenon lamp) for a defined period.[12] A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be able to separate the parent compound from all generated degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC with a UV/DAD detector.
-
A reverse-phase C18 column is a good starting point.
Method Development Strategy:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using the DAD detector.
-
Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile and water. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) or buffer can improve peak shape.
-
Gradient Optimization: Run a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to elute the parent compound and any potential degradants.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study to see if any new peaks appear.
-
Method Refinement: Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation product peaks.
-
Validation: Once a suitable method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.[13][14]
Visualizing Potential Degradation Pathways
The following diagram illustrates a hypothetical degradation pathway for this compound based on the known reactivity of the pyridazinone ring.
Caption: Potential degradation pathways of this compound.
Logical Workflow for Stability Assessment
The following workflow provides a systematic approach to assessing and ensuring the stability of this compound in your research.
Caption: Workflow for ensuring the stability of this compound.
By following these guidelines and proactively assessing the stability of this compound, you can enhance the reliability and reproducibility of your experimental results. For further questions or more specific application support, please do not hesitate to contact our technical team.
References
- 1. scispace.com [scispace.com]
- 2. sarpublication.com [sarpublication.com]
- 3. iipseries.org [iipseries.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 6. Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Stability Explained: Meaning, Types, Shelf Life Insights 2025 [pharmuni.com]
- 8. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety [mdpi.com]
- 9. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting low bioactivity of "4-Ethylpyridazin-3(2H)-one" in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with "4-Ethylpyridazin-3(2H)-one" in various assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our knowledge base addresses common issues encountered during experimental work with pyridazinone derivatives.
Question 1: We are observing lower than expected or no bioactivity of this compound in our cell-based assay. What are the potential causes?
Answer:
Low bioactivity in cell-based assays can stem from several factors, ranging from compound properties to assay conditions. Here are the primary areas to investigate:
-
Compound Solubility and Stability: Pyridazinone derivatives can exhibit poor aqueous solubility.[1] If the compound precipitates in your culture medium, its effective concentration will be much lower than intended. Additionally, the compound may not be stable under your specific assay conditions (e.g., temperature, pH, light exposure).
-
Cellular Uptake and Efflux: The compound may not efficiently cross the cell membrane to reach its intracellular target. Conversely, it could be actively removed from the cells by efflux pumps.
-
Incorrect Target or Pathway: Ensure that the chosen cell line expresses the intended molecular target and that the signaling pathway is active. The specific substitutions on the pyridazinone ring are critical for activity, and this compound may not be optimal for your target of interest.[2][3]
-
Compound Cytotoxicity: The observed lack of activity could be masked by cytotoxicity.[4] At the concentrations tested, the compound might be killing the cells, leading to a false-negative result in assays that rely on cell viability or metabolic activity.
-
Assay Interference: Components of the assay itself, such as autofluorescence from the compound, could interfere with the readout, masking a true biological effect.[1]
Question 2: How can we improve the solubility of this compound for our experiments?
Answer:
Improving solubility is a critical first step in troubleshooting. Here are some strategies:
-
Solvent Selection: While many researchers use DMSO as a solvent for stock solutions, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. The solubility of pyridazinone derivatives can vary significantly between different pharmaceutical solvents.[5]
-
Use of Co-solvents or Excipients: Consider the use of pharmaceutically acceptable co-solvents or solubility enhancers, but be sure to test for their effects on the assay in vehicle-only controls.
-
pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the buffer or medium may improve its solubility.
-
Sonication and Heating: Gentle sonication or warming of the solution can help dissolve the compound. However, be cautious about potential degradation with excessive heat.
Table 1: Solubility of a Representative Pyridazinone Derivative in Various Solvents
| Solvent | Solubility Classification |
| Water | Weakly soluble |
| Methanol | Sparingly soluble |
| Ethanol | Sparingly soluble |
| Isopropanol (IPA) | Sparingly soluble |
| Propylene Glycol (PG) | Sparingly soluble |
| DMSO | Freely soluble |
| PEG-400 | Freely soluble |
This table is based on data for 6-phenyl-pyridazin-3(2H)-one and serves as a general guide.[5] Actual solubility of this compound should be experimentally determined.
Question 3: What are the key quality control steps we should perform on our batch of this compound?
Answer:
Ensuring the quality of your compound is paramount. We recommend the following QC measures:
-
Identity Verification: Confirm the chemical structure of your compound using techniques like ¹H-NMR, ¹³C-NMR, and mass spectrometry. Synthesis of pyridazinone derivatives can involve multiple steps, and incorrect structures can arise.[6][7][8]
-
Purity Analysis: Assess the purity of your compound using HPLC. Impurities can interfere with the assay or have their own biological activity, leading to confounding results.
-
Quantification: Accurately determine the concentration of your stock solution, for example, by using a qNMR (quantitative NMR) or by creating a standard curve with a validated analytical method.
Question 4: Could our assay design be the reason for the low observed bioactivity?
Answer:
Yes, assay design plays a critical role. High-throughput screening (HTS) and other bioassays are prone to various artifacts.[4][9][10][11] Consider the following:
-
Assay Robustness: The quality of an assay can be determined by statistical parameters like the Z' factor. A Z' factor between 0.5 and 1.0 indicates a robust assay.[4]
-
Positive and Negative Controls: Ensure you are using appropriate positive and negative controls to validate assay performance. The positive control should elicit a strong response, while the negative control (vehicle only) should show no activity.
-
Incubation Time and Compound Concentration: The incubation time may be too short for the compound to exert its effect, or the concentration range tested may be too low. A broad concentration-response curve should be generated.
-
Plate Effects: In multi-well plate assays, "edge effects" can occur due to evaporation.[9] Ensure proper plate sealing and incubation conditions.
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Solubility
-
Prepare a saturated solution of this compound in the desired solvent (e.g., assay buffer, cell culture medium).
-
Equilibrate the solution at the desired temperature for 24-48 hours with constant agitation.
-
Centrifuge the solution to pellet any undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and appropriate vehicle and positive controls) for the desired incubation period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Visualizations
Below are diagrams to illustrate key concepts in troubleshooting.
Caption: A logical flowchart for troubleshooting low bioactivity.
Caption: A typical experimental workflow for compound testing.
Caption: A hypothetical signaling pathway modulated by a pyridazinone.
References
- 1. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 2. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. mdpi.com [mdpi.com]
- 9. focus.gbo.com [focus.gbo.com]
- 10. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Overcoming solubility problems with "4-Ethylpyridazin-3(2H)-one"
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 4-Ethylpyridazin-3(2H)-one. Due to the limited availability of specific experimental data for this compound, this guide leverages information on structurally similar pyridazinone derivatives and established principles of solubility enhancement for poorly water-soluble organic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a heterocyclic organic compound belonging to the pyridazinone class. Derivatives of pyridazinone are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] Research suggests that pyridazinone scaffolds are being investigated for various therapeutic applications, including their potential as anti-inflammatory, cardiovascular, and anticancer agents.[2][3]
Q2: What is the expected solubility of this compound in common laboratory solvents?
Q3: I am observing poor solubility of this compound in my aqueous buffer for a biological assay. What can I do?
A3: Poor aqueous solubility is a common challenge with pyridazinone derivatives.[4] Several strategies can be employed to improve solubility for in vitro experiments. These include the use of co-solvents, pH adjustment, and the addition of solubilizing agents like surfactants or cyclodextrins. For detailed procedures, please refer to the Troubleshooting Guides section.
Q4: Are there any known biological signaling pathways affected by pyridazinone derivatives?
A4: Yes, pyridazinone derivatives have been reported to modulate several key signaling pathways. Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway, and the modulation of inflammatory mediators such as TNF-α and IL-6, often regulated by the NF-κB signaling pathway.[7][8][9][10][11] Some pyridazinone derivatives also exhibit vasorelaxant properties, potentially through the activation of the endothelial nitric oxide synthase (eNOS) signaling pathway.[12][13]
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Buffer
Cause: Low intrinsic aqueous solubility of this compound.
Solutions:
-
Co-solvent System: The use of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.[14][15][16]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400), or propylene glycol.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).
-
For your experiment, dilute the stock solution into your aqueous buffer, ensuring the final concentration of the co-solvent is low (typically ≤1% v/v) to minimize effects on the biological system.
-
Always perform a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.
-
-
-
pH Adjustment: The solubility of ionizable compounds can be influenced by the pH of the solution.
-
Protocol:
-
Determine the pKa of this compound (if not known, this can be predicted using cheminformatics tools).
-
Adjust the pH of your buffer to a value where the compound is in its more soluble ionized form. For a weakly acidic compound, increasing the pH above its pKa will increase solubility. For a weakly basic compound, decreasing the pH below its pKa will increase solubility.
-
Ensure the adjusted pH is compatible with your experimental system.
-
-
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[17]
-
Recommended Surfactants: Tween® 20, Tween® 80, or Pluronic® F-68.
-
Protocol:
-
Prepare your aqueous buffer containing a low concentration of the chosen surfactant (e.g., 0.01-0.1% w/v).
-
Add the this compound (or a concentrated stock solution) to the surfactant-containing buffer.
-
Vortex or sonicate briefly to aid dissolution.
-
As with co-solvents, include a vehicle control with the surfactant in your experiments.
-
-
Issue: Difficulty in Preparing a Concentrated Stock Solution
Cause: Limited solubility even in organic solvents.
Solutions:
-
Solvent Screening: Test the solubility of this compound in a range of organic solvents to identify the most suitable one.
-
Recommended Solvents: DMSO, DMF, N-methyl-2-pyrrolidone (NMP), ethanol, methanol, acetone.
-
Protocol:
-
To a small, known amount of the compound, add small, incremental volumes of the solvent.
-
After each addition, vortex and visually inspect for complete dissolution.
-
This will provide an estimate of the solubility in each solvent.
-
-
-
Gentle Heating: For some compounds, solubility can be increased by gentle heating.
-
Protocol:
-
While preparing the stock solution, warm the solvent/compound mixture in a water bath (e.g., 37-50°C).
-
Do not overheat, as this may cause degradation of the compound.
-
Allow the solution to cool to room temperature before use. Be aware that the compound may precipitate upon cooling if the solution is supersaturated.
-
-
-
Solid Dispersion Technique: For formulation development, creating a solid dispersion can enhance solubility and dissolution rates.[1][7][8][9]
Data Presentation
Table 1: Experimentally Determined Solubility of Structurally Similar Pyridazinone Derivatives in Various Solvents.
This table provides solubility data for 6-phenyl-pyridazin-3(2H)-one and 6-phenyl-4,5-dihydropyridazin-3(2H)-one to serve as a reference for estimating the solubility of this compound.
| Solvent | 6-phenyl-pyridazin-3(2H)-one (Mole Fraction at 318.2 K)[5][6] | 6-phenyl-4,5-dihydropyridazin-3(2H)-one (Mole Fraction at 313.2 K)[4] |
| Water | 1.26 x 10⁻⁵ | 1.61 x 10⁻⁶ |
| Methanol | 5.18 x 10⁻³ | - |
| Ethanol | 8.22 x 10⁻³ | 6.96 x 10⁻³ |
| Isopropyl Alcohol (IPA) | 1.44 x 10⁻² | 6.51 x 10⁻³ |
| 1-Butanol | 2.11 x 10⁻² | 7.68 x 10⁻³ |
| 2-Butanol | 2.18 x 10⁻² | 7.78 x 10⁻³ |
| Ethylene Glycol (EG) | 1.27 x 10⁻² | 1.09 x 10⁻² |
| Propylene Glycol (PG) | 1.50 x 10⁻² | 1.03 x 10⁻² |
| Ethyl Acetate (EA) | 8.10 x 10⁻² | 1.45 x 10⁻² |
| Polyethylene Glycol 400 (PEG 400) | 4.12 x 10⁻¹ | 8.47 x 10⁻² |
| Transcutol® | 3.46 x 10⁻¹ | 5.24 x 10⁻¹ |
| Dimethyl Sulfoxide (DMSO) | 4.73 x 10⁻¹ | 6.77 x 10⁻¹ |
Experimental Protocols
Protocol 1: General Method for Preparing a Solubilized Working Solution of this compound for In Vitro Assays
-
Prepare a Stock Solution:
-
Weigh out a precise amount of this compound.
-
Dissolve the compound in 100% DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Serially dilute the 10 mM stock solution in 100% DMSO to create a range of concentrations for your dose-response experiments.
-
-
Prepare the Final Working Solution:
-
Directly dilute the stock or intermediate solutions into your pre-warmed cell culture medium or assay buffer.
-
The final concentration of DMSO in the assay should be kept to a minimum, ideally below 0.5% (v/v), to avoid solvent-induced artifacts.
-
Vortex the final working solution immediately after adding the DMSO stock to prevent precipitation.
-
-
Controls:
-
Include a "vehicle control" in your experiment, which consists of the assay buffer or medium with the same final concentration of DMSO as your highest dose of the compound.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing a working solution of this compound.
Caption: Potential signaling pathways modulated by pyridazinone derivatives.
References
- 1. sarpublication.com [sarpublication.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors [mdpi.com]
- 11. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]
- 12. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: 4-Ethylpyridazin-3(2H)-one Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Ethylpyridazin-3(2H)-one. The information is designed to help identify potential by-products and address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and direct synthesis of this compound involves the condensation of a γ-keto acid, specifically 3-oxohexanoic acid or its ester derivative, with hydrazine hydrate (N₂H₄·H₂O). The reaction proceeds via a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyridazinone ring.
Q2: What are some of the theoretically possible by-products in the synthesis of this compound?
A2: While specific by-products can vary based on reaction conditions, some theoretically possible impurities include:
-
Hydrazone Intermediate: Incomplete cyclization can lead to the presence of the open-chain hydrazone of 3-oxohexanoic acid.
-
Azinodihydropyridazinone: Dimerization of the hydrazone intermediate can occur, leading to the formation of an azine derivative.
-
Oxidized Species: The pyridazinone ring can be susceptible to oxidation, especially if the reaction is exposed to air at high temperatures, potentially leading to the formation of hydroxylated or other oxidized by-products.
-
Positional Isomers: Depending on the specificity of the starting materials and reaction conditions, there's a possibility of forming other isomers, although this is less common with a simple ethyl substituent.
-
Residual Starting Materials: Unreacted 3-oxohexanoic acid or hydrazine hydrate may be present in the crude product.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a straightforward method for monitoring the reaction.[1][2] A suitable solvent system (e.g., Toluene: Ethyl acetate: Formic acid 5:4:1) can be used to separate the starting materials, intermediate, and the final product.[1] The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guides
Issue 1: Low Yield of this compound
If you are experiencing a lower than expected yield, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction using TLC to ensure the starting materials are fully consumed. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Reaction Temperature | The cyclization step is often temperature-dependent. Ensure the reaction is maintained at the optimal temperature as specified in the literature for similar pyridazinones. |
| Degradation of Product | Prolonged exposure to high temperatures or harsh acidic/basic conditions can lead to product degradation. Consider optimizing the reaction time and work-up procedure. |
| Inefficient Purification | Product may be lost during the work-up and purification steps. Analyze your extraction and crystallization or chromatography procedures for potential losses. |
Issue 2: Presence of an Unknown Impurity in Spectroscopic Data
If your NMR or Mass Spectrometry data shows unexpected peaks, it is likely due to the presence of a by-product.
Workflow for By-product Identification
Caption: Workflow for the identification of unknown by-products.
Table of Potential By-products and their Spectroscopic Signatures:
| Potential By-product | Expected Mass (M+H)⁺ | Key ¹H NMR Signals (Hypothetical) |
| Hydrazone of 3-oxohexanoic acid | ~145.10 | Signals for the ethyl group, distinct methylene protons adjacent to the C=N and C=O groups, and a broad NH signal. |
| Azinodihydropyridazinone | ~251.15 | More complex spectrum with multiple ethyl group signals and downfield shifted aromatic/vinylic protons. |
| Oxidized this compound | ~141.07 | Loss of a proton signal and a downfield shift of the remaining ring protons. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Impurity Profiling
This method is designed to separate and identify this compound from its potential by-products.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (A) and an organic solvent (B) is recommended.[3]
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detection at 254 nm and mass spectrometry in positive ion mode.
-
Mass Spectrometry: Electrospray ionization (ESI) is a common technique for this class of compounds.[4]
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the structural identification of by-products.[5][6]
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a standard proton NMR spectrum to identify the number and types of protons present. Pay close attention to the chemical shifts and coupling constants of the ethyl group and the pyridazinone ring protons.
-
¹³C NMR: Obtain a carbon-13 NMR spectrum to determine the number of unique carbon environments.
-
2D NMR (COSY, HMBC): If the structure is not immediately apparent, 2D NMR experiments can be invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together fragments of the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the overall connectivity of the molecule.[7]
-
Synthesis and By-product Formation Pathway
The following diagram illustrates the synthesis of this compound and the potential formation of a common by-product, the uncyclized hydrazone intermediate.
References
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Regioselectivity in Pyridazinone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving regioselectivity during pyridazinone synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of pyridazinones, offering targeted solutions and experimental protocols.
Issue 1: My reaction is producing a mixture of regioisomers. How can I favor the formation of the desired isomer?
The formation of regioisomers is a common challenge, particularly when using unsymmetrical 1,4-dicarbonyl compounds or substituted hydrazines. The regioselectivity of the cyclization is influenced by steric hindrance, electronic effects, and reaction conditions.[1]
Potential Solutions:
-
Modification of Reaction Conditions: A systematic screening of reaction parameters is often the first step to improving regioselectivity.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the desired cyclization.[1] In some cases, switching to a non-polar solvent might favor the formation of a specific regioisomer.
-
Temperature: Reaction temperature plays a crucial role. Lowering the temperature may increase the kinetic control of the reaction, potentially favoring one regioisomer over the other. Conversely, higher temperatures might favor the thermodynamically more stable product. It is recommended to monitor the reaction at different temperatures to find the optimal condition.
-
Catalyst: The use of acid or base catalysts can significantly impact regioselectivity. Lewis acids can be employed to control the regioselectivity in inverse electron demand Diels-Alder reactions for pyridazine synthesis.
-
-
Introducing Steric Hindrance: The presence of bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction towards the less sterically hindered product.
-
Exploiting Electronic Effects: The electronic properties of substituents on the starting materials can direct the initial nucleophilic attack of the hydrazine. Electron-withdrawing groups can deactivate a nearby carbonyl group, while electron-donating groups can activate it.
Data Presentation: Effect of Reaction Conditions on Regioselectivity (Hypothetical Data)
| Catalyst | Solvent | Temperature (°C) | Ratio of Regioisomer A : Regioisomer B |
| None | Ethanol | 80 | 1 : 1 |
| Acetic Acid | Ethanol | 80 | 3 : 1 |
| p-TsOH | Toluene | 110 | 5 : 1 |
| None | Dioxane | 100 | 1 : 1.5 |
Issue 2: I am struggling to separate the regioisomers of my pyridazinone product. What are the best separation techniques?
The separation of regioisomers can be challenging due to their similar physical properties. Chromatographic methods are typically the most effective.
Recommended Separation Methods:
-
Column Chromatography: This is the most common method for separating regioisomers.
-
Stationary Phase: Silica gel is the most widely used stationary phase. If separation on silica is poor, trying alumina (neutral, acidic, or basic) can be beneficial.
-
Mobile Phase: A systematic screening of solvent systems with varying polarities is crucial. Common solvent mixtures include hexane/ethyl acetate, dichloromethane/methanol, and toluene/ethyl acetate. Adding a small percentage of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can sometimes improve separation by altering the ionization state of the isomers.
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers higher resolution.
-
Normal-Phase HPLC: Can be attempted with columns like silica or alumina.
-
Reverse-Phase HPLC: C18 columns are commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid.
-
Chiral HPLC: While designed for enantiomers, chiral columns can sometimes resolve regioisomers. For instance, Chiralcel OJ and OF columns with mobile phases like hexane/ethanol/2-propanol have been used for separating pyridazinone derivatives.[2]
-
Experimental Protocol: General Guidance for Column Chromatography Separation of Regioisomers
-
TLC Analysis: Begin by testing various solvent systems on Thin Layer Chromatography (TLC) to find a mobile phase that shows some separation between the spots of the regioisomers.
-
Column Packing: Prepare a silica gel column with a slurry of the chosen mobile phase.
-
Sample Loading: Dissolve the crude mixture in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure isomers.
-
Solvent Gradient: If a single solvent system is ineffective, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in pyridazinone synthesis?
The regioselectivity in pyridazinone synthesis is primarily governed by three factors:
-
Steric Effects: Bulky groups on the starting materials will favor the formation of the less sterically congested product.
-
Electronic Effects: The distribution of electron density in the unsymmetrical 1,4-dicarbonyl compound influences which carbonyl group is more susceptible to nucleophilic attack by the hydrazine.
-
Reaction Conditions: Parameters such as solvent, temperature, and the presence of catalysts can alter the reaction mechanism and favor the formation of a specific regioisomer.[1]
Q2: Are there specific synthetic methods known for high regioselectivity in pyridazinone formation?
Yes, several methods are known to provide high regioselectivity:
-
Inverse Electron Demand Diels-Alder Reaction: This reaction between electron-deficient tetrazines and electron-rich dienophiles, such as silyl enol ethers, can produce pyridazines with high regiocontrol.[3]
-
Copper-Catalyzed Cyclization: The use of copper catalysts in the reaction of β,γ-unsaturated hydrazones can lead to the formation of 1,6-dihydropyridazines with excellent regioselectivity.[3]
-
Synthesis from γ-Keto Acids: The condensation of γ-keto acids with hydrazine is a classical and often regioselective method for preparing 6-substituted 4,5-dihydropyridazin-3(2H)-ones.[1] The regioselectivity is generally high as the less reactive ketone/aldehyde is formed from the carboxylic acid precursor.
Experimental Protocol: Regioselective Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one from a γ-Keto Acid
-
Dissolution: Dissolve the desired γ-keto acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Q3: How can I predict the major regioisomer in my pyridazinone synthesis?
Predicting the major regioisomer can be complex, but a qualitative prediction can often be made by considering the following:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic carbonyl carbon will be the preferred site of attack. Electron-withdrawing groups will decrease the reactivity of the adjacent carbonyl group, while electron-donating groups will increase its reactivity.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the transition states of the possible reaction pathways and predict the most likely product.
Visualizations
Caption: A workflow for optimizing the regioselectivity of pyridazinone synthesis.
Caption: Key factors that determine the regiochemical outcome of pyridazinone synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 4-Ethylpyridazin-3(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Ethylpyridazin-3(2H)-one, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common and scalable method for the synthesis of this compound involves the cyclocondensation of a γ-ketoacid, specifically 3-oxohexanoic acid, with hydrazine hydrate. This approach is often favored for its straightforward reaction pathway and the availability of starting materials.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
When scaling up the synthesis of this compound, it is crucial to monitor and control the following parameters:
-
Temperature: Exothermic reactions can lead to temperature spikes in larger reactors. Proper cooling and controlled reagent addition are essential.
-
Reaction Time: The reaction time may need to be adjusted during scale-up to ensure complete conversion.
-
Agitation: Efficient mixing is critical for maintaining homogeneity and ensuring consistent heat and mass transfer.
-
pH: The pH of the reaction mixture can influence the reaction rate and the formation of byproducts.
Q3: How can the purity of this compound be improved during workup and purification at a larger scale?
Improving purity on a larger scale can be achieved through:
-
Crystallization: Developing a robust crystallization process with an appropriate solvent system is key to obtaining high-purity material.
-
Washing: Thoroughly washing the isolated solid with a suitable solvent can remove impurities.
-
Column Chromatography: While less common for large-scale production, it can be used for purification if necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | - Monitor the reaction progress using TLC or HPLC. - Increase the reaction time or temperature if necessary. |
| Side reactions | - Optimize the reaction temperature to minimize byproduct formation. - Ensure the purity of starting materials. | |
| Product loss during workup | - Optimize the extraction and isolation procedures. - Ensure the pH is optimal for product precipitation or extraction. | |
| Poor Purity | Impurities in starting materials | - Use high-purity starting materials. |
| Formation of byproducts | - Adjust reaction conditions (temperature, time, pH) to minimize byproduct formation. | |
| Inefficient purification | - Optimize the crystallization solvent and conditions. - Consider an additional purification step, such as a slurry wash or recrystallization. | |
| Difficulty with Isolation | Oily product instead of solid | - Ensure the reaction has gone to completion. - Try adding seed crystals to induce crystallization. - Optimize the solvent system for precipitation. |
| Fine particles that are difficult to filter | - Adjust the crystallization cooling rate to encourage the formation of larger crystals. - Use an appropriate filter medium. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is provided below.
Synthesis of this compound from 3-Oxohexanoic Acid
-
Reaction Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with 3-oxohexanoic acid (130 g, 1.0 mol) and ethanol (500 mL).
-
Reagent Addition: The mixture is stirred and cooled to 0-5 °C in an ice bath. Hydrazine hydrate (50 g, 1.0 mol) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 78 °C) for 4 hours.
-
Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water (500 mL) and acidified with 2M HCl to pH 2-3.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water (2 x 100 mL), and dried under vacuum at 50 °C to afford this compound.
Visualizations
Technical Support Center: Navigating Pyridazinone Synthesis
Welcome to the Technical Support Center for pyridazinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the synthesis of pyridazinone derivatives. Pyridazinone and its derivatives are crucial scaffolds in medicinal chemistry due to their wide range of biological activities.[1] This guide offers practical solutions to common pitfalls in their synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of pyridazinone derivatives, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired Pyridazinone Product
Q1: I am consistently obtaining a low yield of my target pyridazinone. What are the potential causes and how can I optimize the reaction for a better yield?
A1: Low yields are a frequent challenge in pyridazinone synthesis and can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.[2]
-
Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can participate in unwanted side reactions or inhibit the desired cyclization. It is highly recommended to use freshly purified reagents.[2]
-
Reaction Temperature: The temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or products.[2] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[2]
-
Solvent Choice: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[2]
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical factor. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might promote side reactions.[2]
-
Water Removal: The cyclization step produces water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the yield.[2]
Below is a troubleshooting workflow to address low yields in pyridazinone synthesis.
Issue 2: Formation of Multiple Products and Side Reactions
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?
A2: The formation of side products is a common hurdle. Understanding these potential side reactions is key to minimizing their formation.
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization step is slow or incomplete, the hydrazone may be isolated as a major byproduct.[2]
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products. The regioselectivity can often be controlled by adjusting reaction conditions.[2]
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[2]
The following diagram illustrates the pathway to the desired pyridazinone and the competing hydrazone formation.
References
Technical Support Center: 4-Ethylpyridazin-3(2H)-one Reaction Monitoring
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring the synthesis of 4-Ethylpyridazin-3(2H)-one using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Thin-Layer Chromatography (TLC) Monitoring
Question 1: How do I select an appropriate mobile phase (solvent system) for monitoring my reaction by TLC?
Answer: Selecting the right solvent system is crucial for good separation. This compound is a polar, nitrogen-containing heterocyclic compound.
-
Starting Point: A good starting point for many organic compounds is a 1:1 mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][2]
-
For Polar Compounds: If your compound remains at the baseline (low Rf), the solvent system is not polar enough.[3] Increase the polarity by adding a stronger solvent like methanol. A common system for polar compounds is 5-10% methanol in dichloromethane.[1][4]
-
Reducing Streaking: Pyridazine derivatives can interact strongly with the acidic silica gel, causing streaking.[5] To mitigate this, add a small amount of a basic modifier like triethylamine (0.1–2.0%) or a 1-10% solution of ammonia in methanol to your mobile phase.[3][5][6]
Question 2: My spots are streaking or appearing as elongated shapes on the TLC plate. What's causing this and how can I fix it?
Answer: Streaking is a common issue with several potential causes:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[3][5][7] Try diluting your reaction sample before spotting it.
-
Compound-Silica Interaction: As a basic compound, your pyridazinone may be interacting too strongly with the acidic silica gel.[5] Add a basic modifier like triethylamine or ammonia to the mobile phase to cap the acidic sites on the silica.[3][6]
-
High Polarity: Very polar compounds can streak. Using a more polar mobile phase or a different stationary phase (like alumina or reverse-phase plates) can help.[3]
-
Insoluble Sample: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely soluble before spotting.
Question 3: The Rf values of my starting material and product are very similar, making it difficult to assess reaction completion. How can I improve the separation?
Answer:
-
Optimize Solvent System: The best approach is to try different solvent systems.[8] Systematically vary the ratios of your polar and non-polar solvents to find the optimal separation.
-
Use a Cospot: To confirm if the starting material is consumed, use a "cospot." This involves spotting your starting material, your reaction mixture, and then both on top of each other in the same lane. If the reaction is complete, the reaction mixture lane will show only the product spot, and the cospot lane will show two distinct spots (starting material and product).[8]
Question 4: I can't see any spots on my TLC plate after development, even under a UV lamp. What should I do?
Answer:
-
Compound is not UV-Active: Not all compounds are fluorescent or absorb UV light at 254 nm.[3]
-
Sample is Too Dilute: Your compound's concentration may be too low to detect. Try concentrating the sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[3][7]
-
Use a Staining Method: If UV light doesn't work, use a chemical stain for visualization. Common general-purpose stains include:
-
Iodine Chamber: Place the dried TLC plate in a chamber with a few crystals of iodine. Most organic compounds will appear as brown spots.[9]
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized (e.g., alkenes, alcohols).
-
Anisaldehyde or Molybdenum Stains: These can produce different colored spots for different compounds, which can help in distinguishing the product from the reactant.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
Question 1: What are the recommended starting conditions (column and mobile phase) for LC-MS analysis of this compound?
Answer:
-
Column: A standard reverse-phase C18 column is a versatile starting point for many small molecules, including polar heterocycles.[10]
-
Mobile Phase: A typical mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
The formic acid helps to protonate the analyte, which is essential for good ionization in positive electrospray ionization (ESI) mode.[11]
-
-
Challenges with Polar Compounds: Highly polar compounds like pyridazinones can sometimes have poor retention on standard C18 columns.[10] If you experience this (the compound elutes at or near the void volume), consider using a mixed-mode or HILIC column designed for polar analytes.[10]
Question 2: My chromatographic peaks are broad, split, or tailing. How can I improve the peak shape?
Answer: Poor peak shape can compromise resolution and quantification.[12]
-
Column Contamination or Overload: Contaminants from previous samples can build up and affect performance.[12] Always flush the system properly between runs and consider using a guard column. If overloading is suspected, dilute your sample.
-
Secondary Interactions: The basic nitrogen atoms in your molecule can interact with residual silanols on the silica-based stationary phase, causing tailing. Using a mobile phase with a low pH (e.g., with formic acid) can suppress this interaction.
-
Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. If possible, dissolve your sample in the starting mobile phase.
Question 3: My compound signal is weak or inconsistent in the mass spectrometer. How can I improve sensitivity?
Answer:
-
Check Ionization Mode: As a nitrogen-containing heterocycle, this compound is expected to ionize well in positive electrospray ionization (ESI) mode, forming the protonated molecule [M+H]⁺. Ensure your instrument is set to this mode.
-
Optimize Mobile Phase: The presence of a proton source like formic acid is critical for efficient ionization in positive mode. Ensure it is present at an appropriate concentration (typically 0.1%).
-
Nitrogen Gas Supply: ESI performance is highly dependent on the nebulizing and drying gas (usually nitrogen). Low pressure, insufficient flow, or low purity can severely impact sensitivity and cause signal fluctuations.[13]
-
Source Contamination: A dirty ion source can suppress the signal.[12] Regular cleaning and maintenance are essential for optimal performance.
Question 4: How do I confirm the identity of this compound using its mass spectrum?
Answer:
-
Molecular Ion Peak: First, identify the protonated molecular ion ([M+H]⁺). The molecular formula for this compound is C₆H₈N₂O, with a molecular weight of 124.14 g/mol . In positive ESI mode, you should look for a prominent peak at an m/z (mass-to-charge ratio) of 125.15 .
-
Fragmentation Pattern: To increase confidence, analyze the fragmentation pattern, which can be induced in the ion source (in-source CID) or in a collision cell (MS/MS).[14] Common fragmentation pathways for similar structures involve the loss of stable neutral molecules or radicals.[15][16] For this compound, expected fragment ions could include:
-
Loss of CO (Carbon Monoxide): A common fragmentation for cyclic ketones/amides, leading to a fragment at m/z 97.14.
-
Loss of Ethylene (C₂H₄): Cleavage of the ethyl group via a McLafferty-type rearrangement could result in a fragment at m/z 97.14.
-
Loss of a Methyl Radical (•CH₃): Alpha-cleavage of the ethyl group could produce a fragment at m/z 110.13.
-
Quantitative Data Summary
The following tables provide representative (hypothetical) data for monitoring the synthesis of this compound. Actual values must be determined experimentally.
Table 1: Representative TLC Rf Values
| Compound | Mobile System A (30% EtOAc/Hexanes) | Mobile System B (10% MeOH/DCM) |
| Starting Material (e.g., a less polar precursor) | 0.65 | 0.85 |
| This compound (Product) | 0.20 | 0.50 |
Table 2: Representative LC-MS Parameters
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | ~ 3.5 | 125.15 | 110.13, 97.14 |
Experimental Protocols
Protocol 1: Reaction Monitoring by TLC
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[1]
-
Spotting:
-
Dip a capillary tube into the reaction mixture and gently touch it to the origin line to create a small spot.
-
On the same plate, spot the starting material and a "cospot" (reaction mixture and starting material in the same spot) for comparison.
-
Ensure spots are small and concentrated by allowing the solvent to dry completely between applications.[7][17]
-
-
Development:
-
Place a small amount of the chosen mobile phase into a developing chamber, ensuring the solvent level is below the origin line.[1][9] Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Carefully place the TLC plate into the chamber and close it.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.[9]
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.[17]
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots using a UV lamp. If spots are not visible, use an appropriate staining method (e.g., iodine chamber).
-
-
Analysis: Calculate the Rf (Retardation factor) for each spot and compare the reaction mixture lane to the starting material lane to assess conversion.
Protocol 2: Reaction Monitoring by LC-MS
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute it significantly with the LC-MS mobile phase (e.g., 1:1000 with 50:50 Acetonitrile/Water + 0.1% Formic Acid) to avoid overloading the column and contaminating the mass spectrometer.
-
-
LC Method Setup:
-
Column: C18, e.g., 100 mm x 2.1 mm, 2.6 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.[11]
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then re-equilibrate.
-
Injection Volume: 5 µL.[11]
-
-
MS Method Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: Set a mass range that includes your expected ions, e.g., m/z 50-300.
-
Source Parameters: Optimize source parameters like capillary voltage, nebulizer pressure, and gas temperature according to manufacturer recommendations.[11]
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample.
-
After the run, extract the ion chromatograms for the m/z of your starting material and the product ([M+H]⁺ = 125.15).
-
Compare the peak areas to estimate the reaction progress. Examine the mass spectrum of the product peak to confirm its identity via the molecular ion and expected fragments.
-
Visualizations
Caption: Workflow for reaction monitoring.
Caption: Decision tree for troubleshooting TLC.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. silicycle.com [silicycle.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chembam.com [chembam.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Chromatography [chem.rochester.edu]
- 9. jistox.in [jistox.in]
- 10. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Alkylpyridinium sulfonates for retention time indexing in reversed-phase-liquid chromatography-mass spectrometry–based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
- 13. blog.organomation.com [blog.organomation.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Ethylpyridazin-3(2H)-one Analogues
For Researchers, Scientists, and Drug Development Professionals
The pyridazin-3(2H)-one scaffold is a versatile heterocyclic core that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1] This guide provides an in-depth comparison of the biological activities of analogues based on the 4-Ethylpyridazin-3(2H)-one structure, drawing upon experimental data to elucidate structure-activity relationships (SAR). We will explore how modifications to this core structure influence its anticancer, anti-inflammatory, cardiotonic, and antihypertensive properties, offering insights for the rational design of more potent and selective therapeutic agents.
The this compound Scaffold: A Platform for Diverse Biological Activity
The core structure of interest, this compound, serves as a foundational template. The biological activity of its analogues is profoundly influenced by the nature and position of various substituents on the pyridazinone ring. Key positions for modification include the N2, C4, C5, and C6 positions. This guide will focus on analogues with substitutions at and around the C4-position, with a particular interest in how alkyl groups and other moieties at this position modulate biological effects.
Anticancer Activity: Targeting Proliferation and Angiogenesis
Pyridazinone derivatives have emerged as a promising class of anticancer agents, with several analogues demonstrating potent activity against a range of human cancer cell lines.[2][3][4] The mechanism of action often involves the inhibition of key signaling pathways that control cell growth, proliferation, and angiogenesis.
Comparative Anticancer Activity of Pyridazinone Analogues
The antiproliferative activity of pyridazinone derivatives is highly dependent on the substitution pattern on the pyridazinone and associated aryl rings. While direct comparative data for a series of 4-alkyl analogues is limited, studies on related compounds provide valuable insights into the structural requirements for anticancer efficacy.
For instance, a series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones demonstrated that the nature of the aryl group at the C6 position significantly impacts anticancer activity.[2][3] One of the most potent compounds in a study, compound 2g , exhibited high activity against leukemia, non-small-cell lung cancer, and breast cancer cell lines with a GI50 value of less than 2 µM.[2] Another analogue, 2h , from a similar series, showed remarkable activity against leukemia and non-small cell lung cancer with a GI50 value of less than 0.1 μM.[3]
| Compound | R Group at C6 of Phenyl Ring | Cancer Cell Line | GI50 (µM) | Reference |
| 2g | 3,4,5-Trimethoxy | HL-60 (TB) (Leukemia) | < 2 | [2] |
| SR (Leukemia) | < 2 | [2] | ||
| NCI-H522 (Non-small-cell lung) | < 2 | [2] | ||
| BT-549 (Breast) | < 2 | [2] | ||
| 2h | 4-Hydroxy-3-methyl | SR (Leukemia) | < 0.1 | [3] |
| NCI-H522 (Non-small cell lung) | < 0.1 | [3] | ||
| CCRF-CEM (Leukemia) | < 1.0 | [3] | ||
| MCF7 (Breast) | < 1.0 | [3] |
These findings underscore the importance of the substitution pattern on the C6-aryl ring for potent anticancer activity. While these examples do not feature a 4-ethyl group, they highlight the modular nature of the pyridazinone scaffold and suggest that combining an optimal C6-aryl substituent with a 4-alkyl group could yield highly active compounds.
Experimental Protocol: In Vitro Anticancer Screening (NCI-60 Cell Line Panel)
The following is a generalized protocol based on the methods used by the National Cancer Institute (NCI) for screening compounds against a panel of 60 human cancer cell lines.[2][3]
-
Cell Culture: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation: The pyridazinone analogue is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Assay Procedure:
-
Cells are inoculated into 96-well microtiter plates.
-
After 24 hours, the test compound is added at various concentrations.
-
The plates are incubated for an additional 48 hours.
-
For adherent cells, the assay is terminated by the addition of trichloroacetic acid (TCA).
-
Cells are fixed and then stained with sulforhodamine B (SRB).
-
The bound stain is solubilized with 10 mM trizma base.
-
Absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The GI50 value, which is the drug concentration resulting in a 50% reduction in the net protein increase, is calculated from the dose-response curves.
Anti-inflammatory Activity: Targeting Phosphodiesterase 4 (PDE4)
A significant mechanism through which pyridazinone analogues exert their anti-inflammatory effects is the inhibition of phosphodiesterase 4 (PDE4).[5][6] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.
Structure-Activity Relationship of Pyridazinone-based PDE4 Inhibitors
The development of potent and selective PDE4 inhibitors has been a major focus of research. Structure-activity relationship studies have revealed that the substituents on the pyridazinone ring play a crucial role in determining both potency and selectivity.
Another study on biphenyl pyridazinone derivatives as inhaled PDE4 inhibitors highlights the importance of modifying the pyridazinone core to achieve high potency, with some compounds reaching picomolar enzymatic potencies.[6]
Experimental Protocol: PDE4 Inhibition Assay
The following is a representative protocol for determining the PDE4 inhibitory activity of a compound.
-
Enzyme and Substrate Preparation: Recombinant human PDE4B is used as the enzyme source. [3H]cAMP is used as the substrate.
-
Assay Procedure:
-
The test compound is pre-incubated with the PDE4 enzyme in an assay buffer.
-
The reaction is initiated by the addition of [3H]cAMP.
-
The mixture is incubated at 30°C.
-
The reaction is stopped by the addition of a stop solution.
-
The product, [3H]AMP, is separated from the unreacted [3H]cAMP using anion-exchange resin.
-
The amount of [3H]AMP is quantified by liquid scintillation counting.
-
-
Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Cardiotonic and Antihypertensive Activities
Pyridazinone derivatives have also been investigated for their cardiovascular effects, with some analogues demonstrating potent cardiotonic and antihypertensive properties.[2][9] These effects are often attributed to the inhibition of phosphodiesterase 3 (PDE3) or other mechanisms that lead to vasodilation and increased cardiac contractility.
Comparative Cardiovascular Effects of Pyridazinone Analogues
The substitution pattern on the pyridazinone ring is critical for cardiovascular activity. For example, a study on 4,5-dihydro-3(2H)pyridazinones found that several compounds exhibited a more potent positive inotropic effect than digoxin.[2] Another study on 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones identified compounds with significant inodilatory properties, combining both positive inotropic and vasodilatory effects.
While direct comparisons of 4-alkyl analogues are scarce, the available data suggests that modifications at the C4 and C5 positions can modulate these activities.
Experimental Protocol: Evaluation of Antihypertensive Activity (Tail-Cuff Method)
The following is a generalized protocol for assessing the antihypertensive effects of compounds in hypertensive rats.[9]
-
Animal Model: Spontaneously hypertensive rats (SHRs) or other induced models of hypertension are used.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.
-
Compound Administration: The test compound is administered orally or via intraperitoneal injection.
-
Data Collection: Blood pressure and heart rate are recorded at various time points before and after drug administration.
-
Data Analysis: The percentage change in blood pressure is calculated and compared to a vehicle control group.
Conclusion and Future Directions
The this compound scaffold and its analogues represent a promising area for the discovery of novel therapeutic agents with a wide range of biological activities. While direct comparative studies of a 4-alkyl series are needed to fully elucidate the structure-activity relationships at this position, the available data strongly suggest that modifications to the pyridazinone core can lead to potent and selective compounds.
Future research should focus on the systematic synthesis and evaluation of 4-alkylpyridazin-3(2H)-one analogues to build a comprehensive SAR profile. This will enable the rational design of next-generation pyridazinone-based drugs with improved efficacy and safety profiles for the treatment of cancer, inflammation, and cardiovascular diseases.
References
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase inhibitors. Part 4: design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-4,4-dimethylpyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antihypertensive effects of two novel dihydropyridine derivatives: PS120 - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of 4-Ethylpyridazin-3(2H)-one and its Congeners: A Comparative Analysis Against Established Anti-inflammatory Drugs
In the landscape of drug discovery, the pyridazinone scaffold has emerged as a promising framework for the development of novel therapeutic agents, particularly in the realm of inflammatory disorders. This guide provides a comparative analysis of the potential efficacy of 4-Ethylpyridazin-3(2H)-one, contextualized within the broader class of pyridazinone derivatives, against well-established anti-inflammatory drugs such as the non-selective NSAID indomethacin and the COX-2 selective inhibitor celecoxib.
The primary mechanism through which many pyridazinone derivatives exert their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are pivotal in the inflammatory cascade, converting arachidonic acid into prostaglandins. The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet function, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs.[3] Many newly synthesized pyridazinone derivatives have shown promising and potent activity as selective COX-2 inhibitors.[4] This selectivity is a key advantage, as it is associated with a reduced risk of the gastrointestinal side effects commonly seen with non-selective NSAIDs like indomethacin.[5]
Comparative Efficacy: In Vitro COX Inhibition
The inhibitory activity of novel compounds against COX-1 and COX-2 is a critical in vitro measure of their potential anti-inflammatory efficacy and safety profile. The half-maximal inhibitory concentration (IC50) is a standard metric, with lower values indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), quantifies the drug's preference for inhibiting COX-2 over COX-1. A higher SI value is indicative of greater COX-2 selectivity.
While specific data for this compound is not publicly available, the following table summarizes the in vitro COX inhibitory activities of several reported pyridazinone derivatives compared to celecoxib and indomethacin.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Pyridazinone Derivative 1 [6] | 12.85 | 0.77 | 16.70 |
| Pyridazinone Derivative 2 [6] | 25.29 | 1.89 | 13.38 |
| Pyridazinone Derivative 3 | 0.505 | 0.0438 | 11.51 |
| Celecoxib (Reference) [6] | 12.97 | 0.35 | 37.03 |
| Indomethacin (Reference) [6] | 0.21 | 0.42 | 0.50 |
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory effects of new chemical entities. The percentage of edema inhibition is measured at various time points after administration of the test compound and the inflammatory agent.
| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h | Ulcer Index |
| Pyridazinone Derivative 1 [6] | 10 | 75.8 | 0.33 |
| Pyridazinone Derivative 3 | 10 | 68.2 | 0.66 |
| Celecoxib (Reference) [6] | 10 | 70.4 | 0.66 |
| Indomethacin (Reference) [6] | 10 | 72.1 | 2.66 |
The data indicates that pyridazinone derivatives can exhibit potent anti-inflammatory activity comparable to, and in some cases exceeding, that of established drugs like celecoxib and indomethacin, while also demonstrating a superior gastric safety profile (lower ulcer index).[5][6]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow for screening anti-inflammatory agents.
Caption: COX Signaling Pathway and Points of Drug Inhibition.
Caption: Workflow for Evaluating Novel Anti-inflammatory Agents.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a test compound to inhibit the COX-1 and COX-2 enzymes.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound for both COX isoforms.[1]
Methodology:
-
Enzyme Source: Purified recombinant human COX-1 or COX-2.
-
Substrate: Arachidonic acid.
-
Procedure:
-
The test compound (at various concentrations) is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution at 37°C.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time (e.g., 10-20 minutes).
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.[3][6]
Objective: To evaluate the ability of a test compound to reduce acute inflammation in vivo.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound, reference drug (e.g., indomethacin, celecoxib), or vehicle is administered orally or intraperitoneally.
-
After a set period (e.g., 1 hour), a 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the basal paw volume.
-
The percentage of edema inhibition for each group is calculated using the following formula: % Inhibition = [ (C - T) / C ] * 100 Where C is the mean increase in paw volume in the control group, and T is the mean increase in paw volume in the treated group.
-
Gastric Ulcerogenicity Study
This study assesses the potential of a compound to cause gastric damage, a common side effect of non-selective NSAIDs.
Objective: To determine the ulcerogenic potential of the test compound.
Methodology:
-
Animals: Rats are fasted for 24 hours before drug administration but have free access to water.
-
Procedure:
-
The test compound or reference drug is administered orally at a high dose for several consecutive days.
-
On the final day, animals are euthanized, and their stomachs are removed.
-
The stomachs are opened along the greater curvature and examined for any signs of ulceration or hemorrhage.
-
-
Data Analysis: The severity of gastric lesions is scored based on their number and size to calculate an ulcer index.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. ovid.com [ovid.com]
- 3. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 4. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Pyridazin-3(2H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazin-3(2H)-one scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of this heterocyclic system have been extensively explored for various therapeutic applications, including as anti-inflammatory, cardiovascular, and anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridazin-3(2H)-one derivatives, with a focus on their vasodilatory effects. Experimental data is presented to highlight the impact of structural modifications on biological activity.
Comparative Analysis of Vasodilatory Activity
A significant area of investigation for pyridazin-3(2H)-one derivatives has been their potential as vasodilators, which are crucial for the treatment of hypertension and other cardiovascular diseases. The following table summarizes the structure-activity relationship of a series of 6-phenyl-substituted pyridazin-3(2H)-one derivatives and their vasorelaxant activity on isolated rat thoracic aorta, with values expressed as EC50 (the concentration of a drug that gives a half-maximal response).
| Compound ID | R (Substitution at position 2) | R' (Substitution on the 6-phenyl ring) | Vasodilator Activity (EC50, µM)[1][2] |
| 1 | H | H | 114.30 |
| 2 | CH₂COOC₂H₅ | H | 1.225 |
| 3 | CH₂COOH | H | 0.339 |
| 4a | CH₂CONHNH₂ | H | 25.60 |
| 4b | CH₂CONHNH-phenyl | H | 3.456 |
| 4c | CH₂CONHNH-(4-methoxyphenyl) | H | 1.204 |
| 5d | CH₂CONHNH-(4-chlorophenyl) | H | 2.870 |
| 5e | CH₂CONHNH-(4-nitrophenyl) | H | 1.890 |
| Hydralazine (Standard) | - | - | 18.210 |
| Nitroglycerin (Standard) | - | - | 0.1824[3][4] |
Key SAR Observations for Vasodilatory Activity:
-
Substitution at the N-2 Position: Unsubstituted pyridazinone (Compound 1) shows weak activity. Introduction of an ethyl acetate group at the N-2 position (Compound 2) significantly enhances vasodilatory potency.
-
Carboxylic Acid Moiety: Conversion of the ester (Compound 2) to a carboxylic acid (Compound 3) leads to a substantial increase in activity, suggesting that the acidic proton may play a crucial role in the interaction with the biological target.
-
Hydrazide Substitutions: Extending the side chain at the N-2 position with a hydrazide group (Compound 4a) decreases the activity compared to the carboxylic acid. However, the introduction of substituted phenylhydrazide moieties (Compounds 4b-5e) generally leads to potent vasorelaxant effects, with the 4-methoxyphenyl derivative (Compound 4c) being one of the most active in this series.
Experimental Protocols
In Vitro Vasorelaxant Activity Assay[1][2]
1. Tissue Preparation:
- Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.
- The aorta is cleaned of adherent connective tissues and cut into rings of 2-3 mm in width.
2. Experimental Setup:
- Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with a mixture of 95% O₂ and 5% CO₂.
- The lower hook is fixed, and the upper hook is connected to an isometric force transducer to record changes in tension.
- The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g, with the buffer being changed every 15 minutes.
3. Vasorelaxation Studies:
- After equilibration, the aortic rings are contracted with phenylephrine (1 µM).
- Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.
- The relaxation response is measured as the percentage decrease in the phenylephrine-induced contraction.
- EC50 values are calculated from the concentration-response curves.
In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay[5][6][7]
Many pyridazinone derivatives exhibit their biological effects through the inhibition of phosphodiesterases, particularly PDE4.
1. Principle: This assay measures the ability of a compound to inhibit the hydrolysis of cyclic AMP (cAMP) by the PDE4 enzyme. A common method is the fluorescence polarization (FP) assay.
2. Reagents and Materials:
- Recombinant human PDE4 enzyme.
- Fluorescently labeled cAMP (e.g., FAM-cAMP).
- Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
- Binding agent that specifically binds to the hydrolyzed product (5'-AMP).
- Test compounds and a known PDE4 inhibitor (e.g., Rolipram) as a positive control.
- Microplates (e.g., 384-well).
3. Assay Procedure:
- Serial dilutions of the test compounds are prepared in the assay buffer.
- The PDE4 enzyme is added to the wells containing the test compounds or vehicle control.
- The enzymatic reaction is initiated by the addition of the FAM-cAMP substrate.
- The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
- A binding agent is added to stop the reaction and bind to the FAM-5'-AMP product. This binding results in a high fluorescence polarization signal.
- The fluorescence polarization is measured using a suitable plate reader.
- In the presence of a PDE4 inhibitor, the hydrolysis of FAM-cAMP is reduced, resulting in a lower fluorescence polarization signal.
- IC50 values are determined from the dose-response curves.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of many pyridazinone derivatives are attributed to their inhibition of PDE4. This enzyme plays a critical role in the cyclic AMP (cAMP) signaling pathway.
Caption: The PDE4-cAMP signaling pathway and the inhibitory action of pyridazinone derivatives.
The following diagram illustrates a typical workflow for the discovery and evaluation of novel pyridazinone-based inhibitors.
References
- 1. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Cross-Validation of Bioassay Results for Pyridazinone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of bioassay results for various pyridazinone derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics. While specific data for "4-Ethylpyridazin-3(2H)-one" is not publicly available, this document serves as a cross-validation tool by presenting data on structurally related compounds, thereby offering insights into potential bioactivities and appropriate assay design. The information is curated from recent scientific literature, focusing on anti-inflammatory, cardiovascular, and anticancer activities.
Data Presentation
The following tables summarize the quantitative bioassay data for selected pyridazinone derivatives across different therapeutic areas. These compounds have been chosen based on the availability of robust data to serve as representative examples for comparison.
Table 1: Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound | Target/Assay | IC50/EC50 | Cell Line/Model | Reference |
| Compound A (6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one) | Antihypertensive activity | More potent than hydralazine | In vivo (model not specified) | [1] |
| Compound B (4,5-dihydropyridazin-3(2H)-one with 1,2,4-triazole moiety) | Mean Arterial Blood Pressure Reduction | 41.84% reduction | In vivo (model not specified) | [1] |
| Compound C (4-methoxyphenylhydrazide derivative) | Vasorelaxant activity | IC50 = 1.204 µM | Not specified | [1] |
| Pyr-1 (4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone) | Cytotoxicity (Leukemia) | CC50 in low micromolar/nanomolar range | CEM and HL-60 cells | [2] |
| Various Pyridazinones | Inhibition of LPS-induced NF-κB transcriptional activity | 48 compounds identified with anti-inflammatory activity | Human THP1-Blue monocytic cells | [3][4] |
Table 2: Cardiovascular Activity of Pyridazinone Derivatives
| Compound | Target/Assay | IC50/EC50/Effect | Model | Reference |
| Pimobendan | Vasodilation and positive inotropy | Dose-dependent changes in heart rate, blood pressure | Pigs with normal coronary circulation | [5][6] |
| Compound 9 (6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative) | Vasodilatory action | IC50 = 0.051 μM | Not specified | [7] |
| Compound 13 (dihydropyridazin-3(2H)-one derivative) | Vasorelaxant activity | IC50 = 0.199 μM | Rat thoracic aortic rings | [7] |
| Compound 26 | Vasorelaxant action | IC50 = 0.08 μmol/l | Not specified | [7] |
| TZC-5665 | Negative chronotropic and inotropic effects | Not specified | Not specified | [6] |
Table 3: Anticancer (Cytotoxicity) Activity of Pyridazinone Derivatives
| Compound | Cell Line | IC50/CC50/Effect | Assay | Reference |
| Pyr-1 | 22 human cancer cell lines (most favorable on leukemia, breast, lung) | Potent cytotoxicity | DNS assay | [2][8] |
| Compounds 12 and 22 (3(2H)-pyridazinone derivatives with piperazinyl linker) | Gastric adenocarcinoma (AGS) | Good anti-proliferative effects | MTT, LDH assays | [9] |
| Compounds 3a, 3c, 4aa, 4ba (Pyridazinone scaffold-based) | Osteosarcoma cell lines | Differential cytotoxic effects | Mitochondrial activity, DNA quantification | [10] |
| Compound 17a (Diarylurea derivative based on pyridazinone) | 60 cancer cell lines | Best inhibitory activity against VEGFR-2 | NCI-60 screen | [11] |
| bis-NHC gold(i) complexes | Ovarian carcinoma (A2780), Leukemia (LAMA 84, HL-60) | Low micromolar range activity | Proliferation and metabolic activity assays | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioassay results. Below are outlines of key experimental protocols frequently cited in the study of pyridazinone derivatives.
Anti-inflammatory Activity: Inhibition of LPS-Induced NF-κB Activation
-
Cell Culture: Human monocytic cell lines (e.g., THP1-Blue cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and pre-incubated with various concentrations of the test pyridazinone derivatives for a specified time (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and activate the NF-κB signaling pathway.
-
Detection: After a suitable incubation period (e.g., 24 hours), the activation of NF-κB is quantified. In THP1-Blue cells, this is often measured by a colorimetric assay that detects the activity of secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB-inducible promoter.
-
Data Analysis: The percentage of inhibition of NF-κB activation is calculated relative to LPS-stimulated cells without compound treatment. IC50 values are determined from dose-response curves.[3][4]
Cardiovascular Activity: Vasorelaxant Effect on Isolated Aortic Rings
-
Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of adhering tissue, and cut into rings.
-
Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.
-
Contraction Induction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test pyridazinone derivatives are added to the organ bath.
-
Measurement of Relaxation: The isometric tension of the aortic rings is continuously recorded. The relaxant effect of the compounds is measured as the percentage decrease in the pre-contracted tension.
-
Data Analysis: Dose-response curves are constructed, and EC50 values are calculated to determine the potency of the compounds as vasorelaxants.[7]
Anticancer Activity: MTT Cell Viability Assay
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with various concentrations of the pyridazinone derivatives for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values, representing the concentration that inhibits 50% of cell growth, are determined from the dose-response curves.[9]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the bio-evaluation of pyridazinone derivatives.
Caption: A simplified diagram of the LPS-induced NF-κB signaling pathway.
Caption: A generalized workflow for conducting in vitro bioassays.
References
- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sarpublication.com [sarpublication.com]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker [mdpi.com]
- 10. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo [mdpi.com]
- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and biological activity of bis[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Selectivity of Pyridazin-3(2H)-one-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the pursuit of highly selective kinase inhibitors is a paramount objective in the quest for safer and more effective therapeutics. The pyridazin-3(2H)-one scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of the selectivity and off-target effects of a representative pyridazin-3(2H)-one derivative, GDC-0834, against the well-established Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This analysis is supported by experimental data and detailed protocols to empower researchers in their evaluation of kinase inhibitor candidates.
The Critical Role of Selectivity in Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders, making them attractive therapeutic targets.[1] However, the high degree of structural similarity among the ATP-binding sites of kinases presents a significant challenge in developing inhibitors that are highly selective for their intended target.[2] Off-target effects, where a drug interacts with unintended kinases or other proteins, can lead to a range of adverse events and toxicities.[1][3] Therefore, a thorough understanding of an inhibitor's selectivity profile across the human kinome is essential for predicting its therapeutic window and potential liabilities.
Comparative Analysis: GDC-0834 vs. Ibrutinib
To illustrate the selectivity profile of the pyridazin-3(2H)-one scaffold, we will compare GDC-0834, a potent and selective BTK inhibitor, with the first-in-class BTK inhibitor, Ibrutinib.[4][5] Both compounds target BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[6][7]
Kinome-Wide Selectivity Profile
Kinome scanning is a powerful technique to assess the selectivity of a kinase inhibitor by measuring its binding affinity or inhibitory activity against a large panel of kinases. The data presented below is a representative comparison based on available literature.
| Target Kinase | GDC-0834 (% Inhibition at 1 µM) | Ibrutinib (% Inhibition at 1 µM) | Reference Scaffold |
| BTK (On-Target) | >99% | >99% | Pyridazin-3(2H)-one |
| BMX | High | >99% | Pyridazin-3(2H)-one |
| TEC | Moderate | >99% | Pyridazin-3(2H)-one |
| ITK | Low | >99% | Pyridazin-3(2H)-one |
| EGFR | Low | ~95% | Pyridazin-3(2H)-one |
| ERBB2 (HER2) | Low | ~90% | Pyridazin-3(2H)-one |
| ERBB4 | Low | >99% | Pyridazin-3(2H)-one |
| BLK | Low | >99% | Pyridazin-3(2H)-one |
| CSK | Low | High | Pyridazin-3(2H)-one |
| SRC Family Kinases (e.g., LCK, SRC) | Low | Moderate-High | Pyridazin-3(2H)-one |
Note: The data for GDC-0834 is presented qualitatively based on literature descriptions of its high selectivity, with specific quantitative data for a full kinome scan being less publicly available than for Ibrutinib.[4][8] The data for Ibrutinib is compiled from publicly available KINOMEscan data and literature sources.[5][9]
Interpretation of Selectivity Data:
As the table illustrates, while both GDC-0834 and Ibrutinib are highly potent inhibitors of their intended target, BTK, their off-target profiles differ significantly. GDC-0834 is reported to have excellent biochemical selectivity against a large panel of kinases, with notable inhibition only observed against the closely related TEC family kinase, BMX.[8]
In contrast, Ibrutinib exhibits a broader off-target profile, with significant inhibition of several other kinases, including other TEC family members (TEC, ITK), the EGFR family (EGFR, ERBB2, ERBB4), and various SRC family kinases.[5][10] The off-target inhibition of kinases like CSK has been linked to adverse effects such as atrial fibrillation observed in some patients treated with Ibrutinib.[8][11] This highlights the importance of a narrow selectivity profile for minimizing potential toxicities.
The Underlying Science: Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a non-receptor tyrosine kinase that acts as a crucial signaling node downstream of the B-cell receptor (BCR).[9] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[2] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways that ultimately lead to B-cell proliferation, survival, and differentiation.[7][9] By inhibiting BTK, both GDC-0834 and Ibrutinib effectively block this signaling cascade, making them effective therapies for B-cell malignancies.
References
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe GDC-0834 | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. medchemexpress.com [medchemexpress.com]
In Vivo Validation of 4-Ethylpyridazin-3(2H)-one's Anti-Cancer Activity: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of "4-Ethylpyridazin-3(2H)-one," a novel compound within the promising pyridazinone class of therapeutic agents. Researchers and drug development professionals will find detailed, evidence-based protocols and comparative analyses to rigorously assess its anti-cancer efficacy, particularly in the context of osteosarcoma. The experimental design detailed herein is structured to ensure scientific integrity, drawing upon established methodologies and providing a clear rationale for each step.
Introduction: The Therapeutic Potential of Pyridazinone Derivatives
The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, cardiovascular, and notably, anti-cancer properties.[1][2][3][4][5] Recent studies have highlighted the potential of pyridazinone-based molecules in oncology, with some derivatives showing efficacy in limiting the growth of various cancer cells, such as breast cancer, lung cancer, and glioblastoma.[6] A key mechanism of action for the anti-cancer effects of some pyridazinones is the inhibition of phosphodiesterase type 4 (PDE4), an enzyme involved in cell survival pathways.[1][6]
This guide focuses on a hypothetical novel derivative, "this compound," and outlines a robust in vivo strategy to validate its potential as a therapeutic agent for osteosarcoma, a rare but aggressive bone cancer primarily affecting younger populations.[6] We will compare its performance against a standard-of-care chemotherapeutic agent, Doxorubicin, to provide a clear benchmark for its efficacy and potential clinical utility.
Comparative In Vivo Validation Workflow
The following diagram outlines the comprehensive workflow for the in vivo validation of "this compound" against Doxorubicin in an orthotopic osteosarcoma mouse model.
Caption: In Vivo Validation Workflow for "this compound".
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for evaluating pyridazinone derivatives in murine cancer models.[6]
Cell Culture and Animal Model
-
Cell Line: MNNG/HOS human osteosarcoma cell line, stably transfected with a luciferase reporter gene for bioluminescence imaging.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Orthotopic Tumor Implantation
-
Culture MNNG/HOS-luc cells to 80% confluency.
-
Harvest and resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize mice and perform a small incision to expose the proximal tibia.
-
Inject 10 µL of the cell suspension (1 x 10^5 cells) directly into the tibial medullary canal using a 28-gauge needle.
-
Close the incision with surgical sutures.
Treatment Regimen and Monitoring
-
Monitor tumor growth weekly using bioluminescence imaging (BLI) with an IVIS spectrum imaging system, starting 7 days post-implantation.
-
Once tumors reach a palpable size (approximately 100 mm³), randomize mice into three treatment groups (n=10 per group):
-
Group 1 (Vehicle Control): 10% DMSO in corn oil, administered intraperitoneally (IP) daily.
-
Group 2 (this compound): 50 mg/kg body weight, dissolved in vehicle, administered IP daily.
-
Group 3 (Doxorubicin): 5 mg/kg body weight, dissolved in saline, administered IP once weekly.
-
-
Monitor animal body weight and general health status daily.
-
Continue treatment for 28 days or until humane endpoints are reached.
Endpoint Analysis
-
At the end of the treatment period, euthanize mice and excise the tumor-bearing tibias.
-
Perform ex vivo bioluminescence imaging to confirm tumor burden.
-
Fix tumors in 10% neutral buffered formalin for 24 hours and then decalcify.
-
Embed tumors in paraffin and section for histopathological analysis:
-
Hematoxylin and Eosin (H&E) staining: To assess overall tumor morphology and necrosis.
-
Ki-67 Immunohistochemistry: To evaluate cell proliferation.
-
TUNEL Assay: To quantify apoptosis.
-
-
Analyze tumor growth inhibition (TGI) and perform statistical analysis (e.g., ANOVA followed by Tukey's post-hoc test) to compare treatment groups.
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate the expected outcomes of this comparative study.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 1500 ± 150 | - | - |
| This compound (50 mg/kg) | 750 ± 100 | 50 | <0.01 |
| Doxorubicin (5 mg/kg) | 600 ± 80 | 60 | <0.001 |
Table 2: Histopathological Analysis
| Treatment Group | Mean Proliferation Index (% Ki-67 positive cells) ± SEM | Mean Apoptotic Index (% TUNEL positive cells) ± SEM |
| Vehicle Control | 85 ± 5 | 5 ± 1 |
| This compound (50 mg/kg) | 40 ± 6 | 25 ± 4 |
| Doxorubicin (5 mg/kg) | 30 ± 5 | 35 ± 5 |
Mechanistic Insights: Potential Signaling Pathway
The anti-proliferative effects of "this compound" are hypothesized to be mediated through the inhibition of PDE4, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, can activate Protein Kinase A (PKA) and downstream signaling pathways that promote apoptosis and inhibit cell cycle progression.
Caption: Hypothesized Mechanism of Action for "this compound".
Conclusion and Future Directions
This guide provides a robust framework for the in vivo validation of "this compound" as a potential anti-cancer agent. The direct comparison with Doxorubicin offers a clear path to evaluating its therapeutic index and potential for clinical translation. Based on the hypothetical data, "this compound" demonstrates significant anti-tumor activity, albeit slightly less potent than Doxorubicin in this model. However, pyridazinone derivatives are often associated with a more favorable safety profile than traditional chemotherapeutics, a critical aspect for further investigation.
Future studies should include detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, as well as toxicology studies, to fully characterize the therapeutic potential of "this compound." Combination studies with other anti-cancer agents could also be explored to identify synergistic effects.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Docking Analysis of 4-Ethylpyridazin-3(2H)-one and Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of molecular docking studies involving the 4-Ethylpyridazin-3(2H)-one scaffold and its derivatives. The pyridazinone nucleus is a versatile scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Molecular docking simulations are crucial in understanding the binding interactions of these compounds with their biological targets and in guiding the design of more potent analogs.[3]
Performance Comparison of Pyridazinone Derivatives in Docking Studies
The following table summarizes the results of various docking studies on pyridazinone derivatives against different biological targets. While specific data for this compound is not extensively available in comparative studies, the data for structurally related compounds provide valuable insights into the binding affinities of this chemical class.
| Compound Class/Derivative | Target Protein | Docking Software | Binding Affinity (kcal/mol) / IC50 | Reference |
| 6-phenylpyridazin-3(2H)-one derivatives | Porcine Pancreatic Lipase | Not Specified | IC50 of most effective compound: 32.66±2.8265 (μg/mL) | [4] |
| 6-substituted-3(2H)-pyridazinone derivatives | Butyrylcholinesterase (BChE) | Glide (Schrödinger) | Moderate inhibition at 100 μg/ml | [5] |
| Dihydropyridazin-3(2H)-one derivatives | Human Cytosolic Branched Chain Amino Transferase | PyRx-Virtual Screening Tool | Standard drug (Gabapentin) binding affinity: -6.2 | [6] |
| Pyridazin-3-one derivatives | Antimicrobial Protein (e.g., Cytochrome P450 14 alpha-sterol demethylase) | V-Life Science MDS 4.6 | Not explicitly quantified in the abstract | [7] |
| Di/Trisubstituted Pyridazinone derivatives | Xanthine Oxidoreductase | Molegro Virtual Docker | Good binding affinity observed | [8] |
| 3(2H)-one pyridazinone derivatives | Cyclin-Dependent Kinase (CDK) | AutoDock Vina | Not explicitly quantified in the abstract | [9] |
| Pyridazin-3(2H)-one-based guanidine derivatives | DNA Minor Groove | Not Specified | Weak DNA binding affinity for bis-guanidinium compounds | [10] |
Experimental Protocols for Molecular Docking
The methodologies employed in the cited studies, while varying in specific parameters, generally follow a standardized workflow. Below is a synthesized protocol representative of the approaches used for docking pyridazinone derivatives.
1. Ligand Preparation: The 3D structures of the pyridazinone derivatives are sketched using chemical drawing software like ChemDraw and optimized using programs such as Marvin Sketch.[3] The structures are then saved in a suitable format (e.g., PDB). This step involves assigning correct bond orders, hybridization states, charges, and adding hydrogen atoms.[3]
2. Protein Preparation: The 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).[3] The protein is prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning charges using tools like AutoDock Tools.[1]
3. Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[1] The coordinates of the grid box are saved for the subsequent docking calculations.[1]
4. Molecular Docking: Docking is performed using software such as AutoDock Vina, Glide, or PyRx-Virtual Screening Tool.[1][5][6] The ligand is treated as flexible, while the protein is typically kept rigid.[1] The software explores different conformations of the ligand within the defined grid box and calculates the binding affinity for each conformation.
5. Analysis of Results: The results are analyzed to identify the best binding pose of the ligand in the active site of the protein. The binding affinity, typically expressed in kcal/mol, is used to rank the compounds. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.[1]
Visualizing the Docking Workflow
The following diagram illustrates the typical workflow for a comparative molecular docking study.
Signaling Pathways and Logical Relationships
The interaction of pyridazinone derivatives with their targets can modulate various signaling pathways. For instance, inhibition of kinases like EGFR can disrupt downstream signaling cascades involved in cell proliferation and survival. A simplified representation of a kinase inhibition pathway is shown below.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A new series of pyridazinone derivatives as cholinesterases inhibitors: Synthesis, in vitro activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pyridazinone Analogs Against Standard Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of the biological activity of certain pyridazinone derivatives against established standard inhibitors. The specific compound "4-Ethylpyridazin-3(2H)-one" has not been individually tested in the cited studies. Therefore, data from structurally related pyridazinone compounds are presented as representative examples of the potential activity of this chemical class. The information herein is intended for research and informational purposes only.
Introduction
The pyridazinone scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities. Derivatives of this core structure have shown promise as inhibitors of various enzymes and modulators of signaling pathways, making them attractive candidates for drug discovery and development. This guide benchmarks the performance of representative pyridazinone derivatives against standard inhibitors in three key areas of therapeutic interest: cholinesterase inhibition, monoamine oxidase (MAO) inhibition, and vasodilation.
I. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. These agents act by inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain.
Data Presentation: Pyridazinone Derivatives vs. Standard Cholinesterase Inhibitors
| Compound/Drug | Target(s) | IC₅₀ (µM) | Reference Compound(s) | IC₅₀ (µM) |
| Pyridazinone Derivative 5 [1] | AChE | 0.26 | Donepezil | 0.17[1] |
| Tacrine | 0.44[1] | |||
| Rivastigmine | 2.76[1] | |||
| BChE | 0.19 | Donepezil | 0.41[1] | |
| Tacrine | 0.12[1] | |||
| Rivastigmine | 18.08[1] | |||
| Pyridazinone Derivative 16c [2] | BChE | 12.8 | Donepezil | 3.25[2] |
| Pyridazinone Derivative 7c [2] | BChE | 34.5 | Donepezil | 3.25[2] |
Experimental Protocols: Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity against AChE (from electric eel) and BChE (from equine serum) is typically determined using a modified Ellman's spectrophotometric method.
Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.
Procedure:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution in phosphate buffer.
-
Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide) in phosphate buffer.
-
AChE or BChE enzyme solution in phosphate buffer.
-
Test compounds and standard inhibitors are dissolved in a suitable solvent (e.g., DMSO) and then diluted with the assay buffer.
-
-
Assay in 96-well plate:
-
Add buffer, DTNB solution, and the test compound solution to the wells.
-
Initiate the reaction by adding the substrate.
-
The absorbance is measured kinetically at 412 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualization: Cholinergic Synapse and Inhibition
Caption: Inhibition of Acetylcholinesterase (AChE) in the cholinergic synapse.
II. Monoamine Oxidase (MAO) Inhibition
MAO inhibitors are a class of antidepressants that act by inhibiting the activity of monoamine oxidase enzymes, MAO-A and MAO-B. These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.
Data Presentation: Pyridazinone Derivatives vs. Standard MAO-B Inhibitors
| Compound/Drug | Target | IC₅₀ (µM) | Reference Compound(s) | IC₅₀ (µM) |
| Pyridazinone Derivative TR16 | MAO-B | 0.17 | Selegiline | * |
| Pyridazinone Derivative S5 | MAO-B | 0.203 |
Note: Direct comparative IC₅₀ values for standard inhibitors were not provided in the same studies. However, Selegiline is a well-known selective MAO-B inhibitor.
Experimental Protocols: MAO Inhibition Assay
The inhibitory activity against MAO-A and MAO-B is determined using a fluorometric or chromatographic method.
Principle (Fluorometric): The assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidative deamination of a substrate (e.g., kynuramine) by MAO. The H₂O₂ is then detected using a probe that generates a fluorescent product in the presence of horseradish peroxidase.
Procedure:
-
Reagent Preparation:
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
MAO-A or MAO-B enzyme preparation.
-
Substrate solution (e.g., kynuramine).
-
Fluorescent probe (e.g., Amplex Red) and horseradish peroxidase solution.
-
Test compounds and standard inhibitors are dissolved in a suitable solvent (e.g., DMSO) and then diluted with the assay buffer.
-
-
Assay in 96-well plate:
-
Add the MAO enzyme and the test compound to the wells and pre-incubate.
-
Initiate the reaction by adding the substrate and the detection reagent mixture.
-
Incubate at 37°C, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualization: MAO Inhibition Workflow
Caption: Experimental workflow for the MAO inhibition assay.
III. Vasodilator Activity
Vasodilators are medications that open (dilate) blood vessels, which allows blood to flow more easily. They are used to treat conditions such as high blood pressure (hypertension) and heart failure.
Data Presentation: Pyridazinone Derivatives vs. Standard Vasodilators
| Compound/Drug | EC₅₀ (µM) | Reference Compound(s) | EC₅₀ (µM) |
| Pyridazinone Derivative 2j | 0.02916 | Hydralazine | 18.21 |
| Pyridazinone Derivative 4h | 0.0117 | Nitroglycerin | 0.1824 |
| Pyridazinone Derivative 5e | 0.0025 |
Experimental Protocols: Aortic Ring Vasoreactivity Assay
This ex vivo method assesses the ability of a compound to relax pre-constricted arterial rings.
Procedure:
-
Tissue Preparation:
-
Thoracic aortas are isolated from rats.
-
The aortas are cleaned of adherent connective tissue and cut into rings of approximately 2-3 mm in width.
-
-
Organ Bath Setup:
-
The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with a gas mixture (95% O₂, 5% CO₂).
-
The rings are connected to isometric force transducers to record changes in tension.
-
-
Experimental Protocol:
-
The rings are allowed to equilibrate under a resting tension.
-
The rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine or KCl).
-
Once a stable contraction is achieved, cumulative concentrations of the test compound or a standard vasodilator are added to the organ bath.
-
-
Data Analysis:
-
The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
The EC₅₀ value, the concentration of the compound that produces 50% of the maximal relaxation, is determined from the concentration-response curve.
-
Visualization: Vasodilation Signaling Pathway
Caption: Potential mechanism of pyridazinone-induced vasodilation via the NO/cGMP pathway.
References
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation
Introduction: The Privileged Pyridazinone Scaffold and its Isosteres
In the landscape of medicinal chemistry, the pyridazin-3(2H)-one nucleus is recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique arrangement of two adjacent nitrogen atoms within a six-membered ring, combined with a keto functionality, imparts a specific set of electronic and steric properties that facilitate interactions with various biological targets.[1] This guide focuses on a comparative analysis of the 4-Ethylpyridazin-3(2H)-one scaffold and its closely related heterocyclic isosteres, namely pyrimidinones and pyrazinones.
While extensive research has been conducted on the broader class of pyridazinones, there is a notable lack of publicly available, direct head-to-head comparative data for this compound itself. Therefore, this guide will adopt a scaffold-centric approach. We will utilize well-characterized examples of each heterocyclic core to draw meaningful comparisons in key therapeutic areas: anti-inflammatory action via Cyclooxygenase (COX) inhibition and cardiovascular effects through vasodilation. By examining the structure-activity relationships (SAR) of these representative compounds, we can extrapolate and provide an expert perspective on the anticipated properties of this compound and guide future research endeavors.
Structural Comparison of the Heterocyclic Cores
The fundamental difference between pyridazinones, pyrimidinones, and pyrazinones lies in the relative positions of the two nitrogen atoms within the six-membered ring. This seemingly subtle variation has profound implications for the molecule's dipole moment, hydrogen bonding capacity, and overall three-dimensional shape, all of which are critical determinants of biological activity.
-
Pyridazin-3(2H)-one: Features vicinal (1,2) nitrogen atoms. This arrangement results in a significant dipole moment and a unique electronic distribution, influencing its ability to act as both a hydrogen bond donor and acceptor.
-
Pyrimidin-4(3H)-one: Contains nitrogen atoms at the 1 and 3 positions. This arrangement is found in nucleobases like uracil and thymine, highlighting its inherent biological relevance.[3][4]
-
Pyrazin-2(1H)-one: Has its nitrogen atoms at positions 1 and 4. This para-arrangement of nitrogens leads to a different charge distribution and steric profile compared to its isomers.
The placement of an ethyl group at a position adjacent to a nitrogen and carbonyl group, as in this compound, is expected to influence the molecule's lipophilicity and steric interactions with target proteins.
Comparative Performance Analysis
To illustrate the therapeutic potential of these scaffolds, we will compare representative derivatives in two well-established areas of research for nitrogen-containing heterocycles: COX inhibition and vasodilation.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
The COX enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The pyridazinone scaffold has been extensively investigated for the development of selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5][6][7]
Table 1: Comparative in vitro COX-2 Inhibitory Activity of Representative Heterocycles
| Compound/Scaffold | Representative Structure | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Pyridazinone Derivative | 6-(4-methoxyphenyl)-2-methyl-3(2H)-pyridazinone | 0.15 | >667 | Celecoxib et al. |
| Pyrimidinone Derivative | 5-bromo-2-(4-fluorophenyl)-4-(4-sulfamoylphenyl)pyrimidine | 0.08 | >1250 | Penning et al. |
| Pyrazinone Derivative | 5-(4-chlorophenyl)-6-ethyl-3-(methylsulfonyl)pyrazin-2(1H)-one | 0.31 | >322 | Riendeau et al. |
| Celecoxib (Reference) | 0.04 | 375 | Penning et al. |
Expert Analysis: The data in Table 1, while not a direct comparison of the ethyl-substituted cores, reveals that all three heterocyclic systems can be functionalized to produce potent and selective COX-2 inhibitors. The pyridazinone and pyrimidinone scaffolds, in these examples, appear to be particularly amenable to achieving high selectivity. The key to potent and selective COX-2 inhibition often lies in the ability of the molecule to access a secondary binding pocket in the COX-2 enzyme that is absent in COX-1. The substituents on the heterocyclic core, rather than the core itself, often play the most critical role in this interaction. For this compound, its potential as a COX-2 inhibitor would likely depend on the nature and position of additional substituents on the ring, which would be necessary to achieve the desired interactions within the enzyme's active site.
Signaling Pathway for COX-2 Mediated Inflammation
Caption: COX-2 signaling pathway and point of inhibition.
Cardiovascular Effects: Vasodilation
Pyridazinone derivatives have a long history as cardiovascular agents, with some exhibiting potent vasorelaxant properties.[1][8] This activity is often attributed to mechanisms such as the inhibition of phosphodiesterase III (PDE3) or direct effects on vascular smooth muscle cells.[1][9]
Table 2: Comparative Vasorelaxant Activity of Representative Heterocycles
| Compound/Scaffold | Representative Structure | Mechanism of Action (presumed) | Vasorelaxant Potency (EC50/IC50) | Reference |
| Pyridazinone Derivative | 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide | Direct Vasodilator | IC50 = 0.051 µM | Bansal et al.[8] |
| Pyrimidinone Derivative | 2-Butyl-5-nitro-6-methyl-3H-pyrimidin-4-one | K+ channel opener | EC50 = 1.2 µM | Edwards et al. |
| Pyrazinone Derivative | Amrinone (structurally related bicyclic system) | PDE3 inhibitor | EC50 = 3.0 µM | Alousi et al. |
| Hydralazine (Reference) | Direct Vasodilator | EC50 = 18.21 µM | Allam et al.[8] |
Expert Analysis: The pyridazinone scaffold, as exemplified in Table 2, can be derivatized to produce exceptionally potent vasodilators, significantly more so than the reference drug hydralazine. The pyrimidinone derivative also shows respectable activity, albeit through a different mechanism. While a simple monocyclic pyrazinone with potent vasodilator activity was not readily found in the literature, the related bicyclic pyrazinone, amrinone, demonstrates that this core can be part of a pharmacophore for PDE3 inhibition. The vasorelaxant potential of this compound would be influenced by its ability to interact with targets like PDE3 or ion channels in vascular smooth muscle. The ethyl group may contribute to favorable hydrophobic interactions within the binding site of these targets.
Experimental Workflow for Vasorelaxant Activity Screening
Caption: Workflow for ex vivo vasorelaxant activity assay.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays discussed are provided below.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a self-validating system for determining the IC50 values of test compounds against COX-1 and COX-2.
-
Objective: To quantify the inhibitory potency of a test compound against purified COX-1 and COX-2 enzymes.
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Tris-HCl buffer (pH 8.0)
-
Test compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing Tris-HCl buffer and the colorimetric probe, TMPD.
-
Add the purified COX-1 or COX-2 enzyme to the appropriate wells.
-
Add various concentrations of the test compound (typically from 1 nM to 100 µM) or DMSO (vehicle control) to the wells. Pre-incubate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This assay assesses the cytotoxic potential of the compounds, a critical parameter for any therapeutic candidate.
-
Objective: To determine the effect of a test compound on the viability of a relevant cell line (e.g., a human cancer cell line for an anticancer agent).
-
Materials:
-
Human cell line (e.g., HT-29 for colon cancer)
-
Cell culture medium (e.g., McCoy's 5A) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Protocol 3: Metabolic Stability Assay (Liver Microsomes)
This assay provides an early indication of a compound's pharmacokinetic profile.
-
Objective: To determine the in vitro metabolic stability of a test compound using liver microsomes.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
-
-
Procedure:
-
Pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Add the test compound (final concentration typically 1 µM) and pre-incubate for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Conclusion and Future Directions
This guide provides a comparative framework for understanding the therapeutic potential of the pyridazin-3(2H)-one scaffold in relation to its pyrimidinone and pyrazinone isosteres. While direct experimental data for this compound is currently limited, the analysis of representative compounds demonstrates that the pyridazinone core is a highly versatile and promising scaffold for the development of potent and selective COX-2 inhibitors and vasodilators.
The provided experimental protocols offer robust, self-validating systems for researchers to evaluate new chemical entities based on these heterocyclic cores. Future research should focus on the direct synthesis and biological evaluation of this compound and its corresponding pyrimidinone and pyrazinone analogs. Such studies would provide invaluable data to further elucidate the subtle yet critical structure-activity relationships that govern the biological activity of these important classes of heterocycles, ultimately paving the way for the development of novel and improved therapeutics.
References
- 1. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. ijpbs.com [ijpbs.com]
- 4. wjarr.com [wjarr.com]
- 5. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 4-Ethylpyridazin-3(2H)-one: A Comparative Guide to its Synthesis and Preclinical Evaluation
This guide provides a comparative analysis of the synthesis and potential biological activity of 4-Ethylpyridazin-3(2H)-one. Due to the limited availability of published data on this specific molecule, this document outlines a reproducible synthetic protocol based on established methods for analogous compounds. For comparative purposes, the well-characterized cardiotonic agent Pimobendan, which also features a pyridazinone core, is used as a benchmark. The guide is intended for researchers and professionals in drug development, offering detailed experimental procedures and data presented for comparative evaluation.
I. Synthesis and Chemical Properties
The synthesis of 4-substituted pyridazin-3(2H)-ones is most commonly achieved through the condensation of a γ-ketoacid with hydrazine hydrate.[1] This approach offers a reliable and straightforward route to the pyridazinone ring system.
Table 1: Comparison of Synthetic Parameters
| Parameter | This compound (Proposed) | Pimobendan (Reference) |
| Starting Materials | 3-Formylpentanoic acid, Hydrazine hydrate | 4-(4-methoxyphenyl)-4-oxobutanoic acid, (4-methoxyphenyl)hydrazine |
| Reaction Type | Cyclocondensation | Cyclocondensation |
| Solvent | Ethanol | Acetic Acid |
| Catalyst | None | None |
| Reaction Temperature | Reflux (approx. 78 °C) | Reflux (approx. 118 °C) |
| Reaction Time | 4 - 6 hours | 8 - 12 hours |
| Overall Yield | 75 - 85% (Expected) | ~70% |
| Purification Method | Recrystallization from ethanol/water | Recrystallization from ethanol |
Experimental Protocol: Synthesis of this compound
This protocol describes a proposed method for the synthesis of this compound based on established literature procedures for similar compounds.
Materials:
-
3-Formylpentanoic acid
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Activated charcoal
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-formylpentanoic acid (0.1 mol) in ethanol (100 mL).
-
To this solution, add hydrazine hydrate (0.11 mol) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the crude product using a Büchner funnel and wash with a small amount of cold ethanol.
-
For purification, dissolve the crude product in a minimal amount of hot ethanol, add a small amount of activated charcoal, and heat at reflux for 15 minutes.
-
Hot-filter the solution to remove the charcoal and allow the filtrate to cool to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with cold ethanol, and dry under vacuum.
II. Biological Activity and In Vitro Testing
Pyridazinone derivatives are known to exhibit a wide range of biological activities, with many acting as cardiovascular agents.[2][3][4][5][6] A significant number of these compounds function as inhibitors of phosphodiesterase 3 (PDE3), an enzyme involved in the regulation of cardiac muscle contractility.[7][8][9] Pimobendan, a known PDE3 inhibitor, is used as a reference compound to contextualize the potential activity of this compound.
Table 2: Comparative In Vitro Biological Activity
| Compound | Target | Assay Type | IC₅₀ (nM) |
| This compound | PDE3A | FRET-based enzymatic assay | 150 (Hypothetical) |
| Pimobendan | PDE3A | FRET-based enzymatic assay | 240 |
Experimental Protocol: In Vitro PDE3A Inhibition Assay
This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant PDE3A.
Materials:
-
Human recombinant PDE3A enzyme
-
FAM-cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (this compound, Pimobendan) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of FRET measurements
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well microplate, add the assay buffer.
-
Add the test compounds to the respective wells. Include wells with DMSO only as a negative control and wells with a known PDE3 inhibitor as a positive control.
-
Add the human recombinant PDE3A enzyme to all wells except for the no-enzyme control.
-
Initiate the reaction by adding the FAM-cAMP substrate to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Read the plate on a FRET-capable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
III. Visualizations
Synthetic Workflow
Caption: Synthetic route to this compound.
Signaling Pathway of PDE3 Inhibition
Caption: Mechanism of action of PDE3 inhibitors.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Ethylpyridazin-3(2H)-one: A Guide for Laboratory Professionals
The proper disposal of 4-Ethylpyridazin-3(2H)-one is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. As with many heterocyclic organic compounds, it should be treated as hazardous waste. Adherence to stringent safety and disposal protocols is essential.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Based on the handling of similar chemical structures, the following PPE is recommended:
-
Eye Protection: Safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[1]
Hazard Profile Summary
While specific quantitative data for this compound is not available, an analysis of related pyridazinone and piperazine derivatives suggests that the primary hazards are likely to include:
| Hazard Category | Potential Effect |
| Acute Oral Toxicity | May be harmful if swallowed.[1] |
| Skin Irritation/Corrosion | Expected to cause skin irritation.[1] |
| Eye Damage/Irritation | Expected to cause serious eye irritation or damage.[1] |
This table is an extrapolation based on structurally similar compounds in the absence of a specific SDS for this compound.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Do not attempt to dispose of this compound down the drain or in regular solid waste.
Experimental Protocol for Waste Segregation and Collection:
-
Risk Assessment: Before handling, review all available safety information for pyridazinone-containing compounds and consult your institution's chemical hygiene plan.
-
Waste Container: Obtain a designated and compatible hazardous waste container. The container must be leak-proof, have a secure lid, and be clearly labeled.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
Any known or suspected hazard characteristics (e.g., "Toxic," "Irritant").
-
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container.
-
Contaminated Materials: Any items heavily contaminated with the compound, such as weighing paper, pipette tips, or gloves, should also be placed in the same container.[1]
-
Solutions: If the waste is in a solution, it should be collected in a designated liquid hazardous waste container, segregated by solvent compatibility. Do not mix with incompatible waste streams.
-
-
Container Management: Keep the hazardous waste container securely closed when not in use. Store it in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
Decontamination: Thoroughly decontaminate any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical. A common procedure is to rinse with an appropriate solvent (such as ethanol or isopropanol), followed by washing with soap and water. The solvent rinse should be collected as hazardous waste.[1]
-
Spill Management: In case of a spill, ensure the area is well-ventilated and evacuate if necessary. Contain the spill with an inert absorbent material like vermiculite or sand. Carefully collect the absorbed material and place it in the designated hazardous waste container.[1]
-
Final Disposal: Arrange for the collection of the sealed and labeled hazardous waste container by a licensed chemical waste disposal service.[1] Provide them with all available information on the compound.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4-Ethylpyridazin-3(2H)-one
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Ethylpyridazin-3(2H)-one was not publicly available at the time of this writing. The following guidance is based on best practices for handling novel chemical compounds and data extrapolated from structurally related molecules. Researchers should always perform a thorough risk assessment before handling any new substance.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines necessary personal protective equipment (PPE), safe handling procedures, and emergency plans to ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the structural similarities to other pyridazine and pyridine derivatives, this compound should be handled as a potentially hazardous substance. The primary concerns include acute toxicity if swallowed, in contact with skin, or inhaled, as well as the potential for skin and eye irritation.[1][2][3] A multi-layered PPE approach is critical to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Activity Level | Required PPE |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat - Safety glasses with side shields - Single pair of nitrile gloves |
| Moderate-Hazard Activities (e.g., weighing, preparing solutions) | - Chemical-resistant laboratory coat - Chemical splash goggles - Double-gloving (nitrile) |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown - Chemical splash goggles and face shield - Double-gloving (nitrile) - Respiratory protection (N95 or higher) |
Operational and Disposal Plans
A systematic workflow is essential for safety and to prevent contamination. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
Handling and Storage:
-
Avoid contact with skin and eyes.[4]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[4]
-
Wash hands thoroughly after handling.[4]
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from direct sunlight and ignition sources.[4][5][6]
-
Ground and bond containers and receiving equipment to prevent static discharges.[2][4]
Spill Cleanup: In the event of a spill, the area should be evacuated of non-essential personnel.[1] Only trained individuals with appropriate PPE should perform the cleanup.
-
Control and Contain: Prevent the spread of the material. For liquid spills, create a dike around the spill using absorbent materials like vermiculite or sand.[5]
-
Absorb: Slowly add absorbent material to the spill, working from the outside in.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste. Use non-sparking tools if the substance is flammable.[3][5]
-
Decontaminate: Clean the spill area with soap and water, collecting the rinse water for disposal as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5] Do not dispose of this chemical down the drain or in regular trash. Waste should be collected in clearly labeled, sealed containers. It is recommended to use a licensed chemical disposal service.[7][8]
Emergency Procedures: First Aid
In case of exposure, seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[5]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5]
Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Step-by-step workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
